molecular formula C10H7BrN4 B1601163 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 71856-54-7

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1601163
CAS No.: 71856-54-7
M. Wt: 263.09 g/mol
InChI Key: ZSXCRGHOGAZHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 71856-54-7) is a high-value, polyfunctional pyrazole derivative of significant interest in advanced chemical research and development. This compound serves as a versatile and critical synthetic building block for constructing complex nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients and functional materials . The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The presence of both an amino and a nitrile group on the pyrazole ring, coupled with the 2-bromophenyl substitution, provides multiple reactive sites for further functionalization and cyclization reactions, making it an ideal precursor for drug discovery programs . Researchers utilize this compound in multi-component reactions, such as with aldehydes and malononitrile, to efficiently generate diverse chemical libraries . Its application in developing novel azo-linked derivatives and condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines further underscores its utility in creating molecules with potential photophysical and agrochemical applications . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store this light-sensitive compound in a cool, dark place under an inert atmosphere (2-8°C) to ensure long-term stability .

Properties

IUPAC Name

5-amino-1-(2-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCRGHOGAZHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500583
Record name 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71856-54-7
Record name 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its versatile biological activities. The specific introduction of a 2-bromophenyl substituent at the N1 position creates a key intermediate with significant potential for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven methodology for the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile , explains the underlying chemical principles, and outlines a robust protocol for its structural verification. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers aiming to utilize this valuable building block.

The Synthetic Rationale: A Regioselective Cyclocondensation Approach

The synthesis of 1,5-disubstituted 5-aminopyrazole-4-carbonitriles is most reliably achieved through the cyclocondensation reaction between an appropriately substituted arylhydrazine and an activated methylene nitrile. Our method of choice involves the reaction of (2-bromophenyl)hydrazine with (ethoxymethylene)malononitrile (EMMN) .

Causality of Reagent Selection:

  • (2-bromophenyl)hydrazine: This starting material dictates the N1-substituent of the final pyrazole ring. The bromine atom is strategically placed for potential downstream modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), making the final product a highly versatile intermediate.

  • (Ethoxymethylene)malononitrile (EMMN): EMMN serves as the three-carbon backbone required to form the pyrazole ring. The ethoxy group is an excellent leaving group, and the two nitrile groups activate the double bond for initial nucleophilic attack. One nitrile group ultimately participates in the ring closure, while the other remains as the C4-carbonitrile substituent, a common feature in many biologically active pyrazoles.

The reaction proceeds with high regioselectivity, a critical factor in heterocyclic synthesis. The nucleophilic attack is initiated by the terminal nitrogen of the hydrazine, leading exclusively to the desired 1,5-disubstituted isomer rather than the 1,3-disubstituted alternative.[1] This is a well-established and efficient one-step method for accessing this class of compounds.[1]

Reaction Mechanism: A Stepwise Elucidation

The formation of the pyrazole ring from these precursors is a classic example of a sequential Michael addition-elimination followed by an intramolecular cyclization and tautomerization.

  • Michael-type Addition: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of (2-bromophenyl)hydrazine on the electron-deficient β-carbon of EMMN.

  • Elimination: The resulting intermediate rapidly eliminates ethanol, forming a stable hydrazone-like intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Condensation): The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon of one of the nitrile groups.

  • Tautomerization: The resulting iminopyrazole intermediate undergoes a rapid tautomerization to form the stable, aromatic 5-aminopyrazole ring system.

Below is a diagrammatic representation of this mechanistic pathway.

Reaction_Mechanism Hydrazine (2-bromophenyl)hydrazine Adduct Michael Adduct (Unstable) Hydrazine->Adduct 1. Michael Addition EMMN (ethoxymethylene)malononitrile (EMMN) EMMN->Adduct Hydrazone Hydrazone Intermediate Adduct->Hydrazone 2. Elimination of EtOH Iminopyrazole Iminopyrazole Intermediate Hydrazone->Iminopyrazole 3. Intramolecular Cyclization Product 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile Iminopyrazole->Product 4. Tautomerization

Caption: The mechanistic pathway for pyrazole formation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for clarity and reproducibility. Each step includes justifications to ensure the operator understands the underlying scientific principles.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2-bromophenyl)hydrazine hydrochloride≥98%Standard Chemical SupplierCan be used as free base or HCl salt. If using salt, add 1.1 eq. of base (e.g., Et₃N).
(ethoxymethylene)malononitrile (EMMN)≥98%Standard Chemical SupplierMoisture sensitive. Handle under inert atmosphere if possible.
Ethanol (EtOH)AnhydrousStandard Chemical SupplierServes as the reaction solvent.
Triethylamine (Et₃N)≥99%Standard Chemical SupplierRequired only if starting with hydrazine hydrochloride salt.
n-HexaneACS GradeStandard Chemical SupplierFor washing/trituration.
Ethyl AcetateACS GradeStandard Chemical SupplierFor TLC mobile phase.
Synthesis Workflow Diagram

Synthesis_Workflow start Combine Reactants in EtOH reflux Reflux Reaction Mixture (Monitor by TLC) start->reflux Heat cool Cool to Room Temperature reflux->cool Reaction Complete precipitate Cool in Ice Bath (Induce Precipitation) cool->precipitate filter Filter Crude Solid precipitate->filter wash Wash with Cold EtOH & Hexane filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from EtOH (If necessary) dry->purify Check Purity end Obtain Pure Product dry->end Purity Confirmed purify->end

Sources

A Methodological and Predictive Guide to the Physicochemical Properties of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal and agrochemical research, serving as a versatile intermediate for a wide array of bioactive molecules.[1][2] While extensive data exists for various isomers, the specific properties of the ortho-bromo derivative, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, remain largely uncharacterized in public literature. This guide provides a predictive and methodological framework for the synthesis, characterization, and evaluation of this target compound. By leveraging established data from closely related analogs, we offer a comprehensive roadmap for researchers, explaining the causality behind experimental choices and outlining a self-validating workflow to ensure scientific integrity. This document is designed to empower researchers to confidently synthesize and characterize this novel compound, unlocking its potential in drug discovery and material science.

The Strategic Importance of the 5-Amino-1-aryl-pyrazole Scaffold

The pyrazole ring is a privileged structure in pharmacology and agriculture. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[2][3] The 5-amino-1-aryl-pyrazole-4-carbonitrile framework is particularly valuable due to its synthetic versatility. The structure incorporates three key reactive handles:

  • The C5-Amino Group: A nucleophilic site amenable to acylation, alkylation, and formation of further heterocyclic rings.

  • The C4-Nitrile Group: Can be hydrolyzed to amides and carboxylic acids or reduced to a primary amine, providing a vector for further functionalization.

  • The N1-Aryl Substituent: The nature and substitution pattern of this ring significantly modulate the molecule's electronic properties and biological activity. The presence of a halogen, such as bromine, introduces a critical site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

This unique combination makes the scaffold an ideal starting point for building libraries of drug-like molecules.[2]

Proposed Synthesis and Workflow

The most reliable and regioselective method for synthesizing this class of compounds is the reaction of a substituted arylhydrazine with an activated methylene compound, such as (ethoxymethylene)malononitrile.[1] This one-pot procedure is highly efficient, typically proceeds under mild conditions, and demonstrates excellent regioselectivity, yielding the 5-amino pyrazole as the exclusive product.[1]

Experimental Protocol: Synthesis

Objective: To synthesize 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

Materials:

  • (2-bromophenyl)hydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Sodium acetate (or a mild base like triethylamine)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica plates, n-hexane/ethyl acetate mobile phase)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve (2-bromophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. Stir for 15-20 minutes at room temperature to liberate the free hydrazine base.

  • Initiation: Add (ethoxymethylene)malononitrile (1.0 eq) to the solution. The initial reaction is a Michael-type addition, which is often exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol). The causality for heating is to provide the activation energy for the intramolecular cyclization and subsequent elimination of ethanol, which drives the reaction to completion.

  • Monitoring: Monitor the reaction progress using TLC (suggested mobile phase: 7:3 n-hexane/ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product often precipitates from the cooled solution. If not, reduce the solvent volume in vacuo.

  • Purification: Collect the crude solid by filtration. Wash the solid with cold ethanol to remove residual impurities.[4] For higher purity, the product can be recrystallized from ethanol or purified via column chromatography on silica gel.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_output Output A 2-Bromophenylhydrazine C Michael Addition (Ethanol, RT) A->C B (Ethoxymethylene)malononitrile B->C D Intramolecular Cyclization (Reflux) C->D Intermediate E Crude Product D->E F Purification (Recrystallization) E->F G Final Product: 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile F->G

Caption: Regioselective synthesis via a one-pot condensation reaction.

Physicochemical Properties: A Predictive and Comparative Analysis

Property5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Target)5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (Analog)5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (Analog)Source
Molecular Formula C₁₀H₇BrN₄C₁₀H₇BrN₄C₁₀H₇N₅O₂-
Molecular Weight 263.10 g/mol 263.09 g/mol 229.21 g/mol [5][6]
Appearance Predicted: White to tan crystalline solidSolidYellow Block[5][6]
Melting Point Predicted: 150-170 °CNot specified, but related compounds are 161-163 °C225-228 °C (498–501 K)[4][6]
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in ethanol, acetone; insoluble in water.Not specifiedNot specified-
CAS Number Not assigned618070-68-1Not found[5]

Structural Elucidation: A Self-Validating Spectroscopic Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Infrared (IR) Spectroscopy

This technique confirms the presence of key functional groups.

  • N-H Stretch: Two distinct sharp peaks are expected in the 3300-3450 cm⁻¹ region, characteristic of the primary amino group.

  • C≡N Stretch: A strong, sharp absorption around 2200-2225 cm⁻¹ is a definitive indicator of the nitrile group.[4]

  • C=C Stretch: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ range.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the precise atomic connectivity.

  • ¹H NMR:

    • -NH₂ Protons: A broad singlet around 4.7 ppm (in CDCl₃) or higher (in DMSO-d₆), which is exchangeable with D₂O.[1]

    • Pyrazole C3-H: A sharp singlet expected around 7.7 ppm.[1]

    • Aromatic Protons: The 2-bromophenyl group will present a complex multiplet pattern between 7.0-8.0 ppm, distinct from the simpler patterns of 4-substituted isomers. This complex pattern is a key validation point for the ortho substitution.

  • ¹³C NMR:

    • C≡N Carbon: A signal around 113 ppm.[4]

    • Pyrazole Carbons: C4 (the carbon bearing the nitrile) is expected around 76 ppm, while C3 and C5 will be further downfield (>140 ppm).[1]

    • Aromatic Carbons: Six distinct signals are expected, with the carbon attached to the bromine (C-Br) appearing around 122 ppm.

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: The key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z 262 and 264, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic signature is unambiguous proof of the presence of one bromine atom.

Spectroscopic Validation Workflow

G cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Input Purified Synthetic Product IR FT-IR (Functional Groups) Input->IR NMR 1H & 13C NMR (Connectivity) Input->NMR MS Mass Spec (Molecular Weight & Formula) Input->MS IR_Check N-H, C≡N peaks present? IR->IR_Check NMR_Check Correct proton count & o-subst. pattern? NMR->NMR_Check MS_Check Correct M/M+2 isotope pattern? MS->MS_Check Output Structure Confirmed IR_Check->Output NMR_Check->Output MS_Check->Output

Caption: A multi-technique approach for unambiguous structural confirmation.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health (NIH). [Link]

  • 5-Amino-1H-pyrazole-4-carbonitrile, CAS No. 16617-46-2. iChemical. [Link]

Sources

An In-depth Technical Guide to a Key Pyrazole Intermediate: Navigating the Ambiguity of CAS Number 618070-68-1

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing a Critical Discrepancy in Chemical Catalogs

In the landscape of chemical synthesis and drug discovery, the unique identification of a compound through its Chemical Abstracts Service (CAS) number is paramount for reproducibility and scientific integrity. This guide addresses the compound associated with CAS number 618070-68-1 . However, a significant discrepancy exists across various commercial and public databases, attributing this CAS number to two distinct chemical entities: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide and 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile .

This ambiguity is not trivial; the difference in the functional group—a carbohydrazide versus a carbonitrile—fundamentally alters the molecule's physicochemical properties, reactivity, and spectroscopic signature. This guide will proceed by focusing on 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile , as it is the more extensively characterized compound in the scientific literature. Information regarding the carbohydrazide will also be presented to the extent it is available, providing a comprehensive overview of the current, albeit conflicting, state of knowledge.

Part 1: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Versatile Building Block

The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive molecules.[1] These compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2]

Physicochemical Properties

The key physicochemical properties of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile are summarized in the table below. These properties are crucial for designing synthetic routes, developing analytical methods, and formulating this compound for biological screening.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₄
Molecular Weight 263.09 g/mol
Appearance Solid
InChI 1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
SMILES Nc1c(cnn1-c2ccc(Br)cc2)C#N
Spectroscopic Profile

The structural elucidation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the pyrazole proton, and the amine protons. The protons on the bromophenyl group would likely appear as two doublets in the aromatic region. The pyrazole proton would be a singlet, and the amino protons would also present as a singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonitrile carbon, the carbons of the pyrazole ring, and the carbons of the bromophenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A sharp, strong absorption band is expected in the region of 2210-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Synthesis and Experimental Protocols

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically involves a one-pot, three-component reaction.[2][3]

Diagram of a Typical Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A Aryl Hydrazine (e.g., 4-bromophenylhydrazine) D Solvent (e.g., Ethanol) Catalyst (e.g., base) A->D B Malononitrile B->D C Aldehyde Derivative C->D E 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile D->E

Caption: General synthetic scheme for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the aryl hydrazine (1 equivalent), malononitrile (1 equivalent), and the aldehyde derivative (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Biological Significance and Potential Applications

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core is a key pharmacophore in the development of various therapeutic agents. Its derivatives have been investigated for a range of biological activities, making it a molecule of significant interest in drug discovery.

Diagram of Potential Biological Targets:

G A 5-Amino-1-(4-bromophenyl)- 1H-pyrazole-4-carbonitrile Derivatives B Anti-inflammatory A->B C Anticancer A->C D Antimicrobial A->D E Antiviral A->E

Caption: Potential therapeutic applications of 5-aminopyrazole-4-carbonitrile derivatives.

Part 2: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide: An Overview

While less characterized in the public domain, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.[4] The carbohydrazide moiety is a versatile functional group that can participate in a variety of chemical transformations to create more complex molecules.[5]

Physicochemical Properties (Predicted and from Limited Data)
PropertyValueSource
Molecular Formula C₁₀H₁₀BrN₅O[6]
Molecular Weight 296.13 g/mol [4]
Monoisotopic Mass 295.00687 Da[6]
Predicted XlogP 1.3[6]
Predicted Mass Spectrometry Data

Predicted mass spectrometry data can be a useful tool in the absence of experimental spectra. The predicted collision cross-section (CCS) values for various adducts of this molecule have been calculated.[6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺296.01415154.8
[M+Na]⁺317.99609165.6
[M-H]⁻293.99959161.4
Biological Context

Pyrazole carbohydrazide derivatives have been investigated for a wide spectrum of biological activities, including antidepressant, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[5] The presence of the carbohydrazide functional group provides a handle for further chemical modifications to explore and optimize these biological activities.

Conclusion

The compound associated with CAS number 618070-68-1 presents a case of conflicting information in the chemical community. This guide has focused on 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile due to the greater availability of scientific literature for this structure. It is a valuable building block for the synthesis of biologically active compounds. The corresponding carbohydrazide also holds potential as a synthetic intermediate. It is imperative for researchers using CAS number 618070-68-1 to verify the identity of their material through analytical techniques to ensure the accuracy and reproducibility of their work.

References

  • Chem-Impex. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. [Link]

  • Frontiers in Chemistry. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • Chembk. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Scientific Research Publishing. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PubChemLite. 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbohydrazide. [Link]

  • IJFMR. Synthesis of Pyrazole Derivatives A Review. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • PMC. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • PMC. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. [Link]

  • Taylor & Francis Online. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. [Link]

  • Science.gov. Synthesis and biological study of new pyrazole-4-carbonitriles. [Link]

  • PubChem. 1-(4-Bromophenyl)pyrazole-4-carbohydrazide. [Link]

  • SpectraBase. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Elucidating the Mechanism of Action for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Audience: Researchers, scientists, and drug development professionals.

Foreword: A Note on Scientific Exploration

The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a novel chemical entity. As of this writing, its specific biological activities and mechanism of action have not been extensively characterized in peer-reviewed literature. This guide, therefore, serves not as a summary of existing knowledge, but as a strategic roadmap for its investigation. As a Senior Application Scientist, my objective is to provide a robust, hypothesis-driven framework for elucidating the compound's mechanism of action, grounded in the well-established pharmacology of its structural motifs. We will proceed from structural analysis to a proposed mechanism, and finally, to a detailed experimental plan for validation.

Part 1: Structural Deconstruction and Mechanistic Hypothesis

The rational investigation of a novel compound begins with an analysis of its structure. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitutions on 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile provide critical clues to its likely biological targets.

  • The 5-Aminopyrazole Core: This moiety is a classic bioisostere for aminopyrimidines and other hinge-binding motifs found in a vast number of protein kinase inhibitors.[2][3] The arrangement of the N1 and the exocyclic 5-amino group creates a bidentate hydrogen-bonding pattern that can effectively anchor the molecule to the hinge region of a kinase's ATP-binding pocket.[3]

  • The 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile can influence the electronics of the pyrazole ring. It can also act as a hydrogen bond acceptor, providing an additional interaction point with the target protein.

  • The 1-(2-bromophenyl) Substituent: The phenyl ring is positioned to explore a hydrophobic region of the ATP-binding site, often referred to as the "back pocket".[4] The ortho-bromo substitution is particularly significant. It creates a specific steric and electronic profile, potentially engaging in halogen bonding and enforcing a particular torsion angle between the pyrazole and phenyl rings. This conformational constraint can be a key determinant of binding affinity and selectivity.[3]

Primary Hypothesis: Based on this structural analysis, the primary hypothesis is that 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile functions as an ATP-competitive protein kinase inhibitor.

Part 2: Proposed Target Families and Rationale

The aminopyrazole scaffold has been successfully employed to target a wide range of kinases.[2] The following kinase families are proposed as high-priority targets for initial investigation.

Potential Target Family Rationale & Supporting Evidence from Analogs Key Associated Pathologies
Fibroblast Growth Factor Receptors (FGFRs) Aminopyrazole derivatives have been developed as potent covalent and non-covalent inhibitors of FGFRs, which are key drivers in various cancers.[4][5][6] The general scaffold is well-suited to the FGFR ATP-binding site.Cholangiocarcinoma, Bladder Cancer, Lung Cancer
Leucine-Rich Repeat Kinase 2 (LRRK2) Aminopyrazoles have been successfully used as bioisosteres for anilines in the development of highly selective, brain-penetrant LRRK2 inhibitors.[7] Mutations in LRRK2 are linked to Parkinson's disease.Parkinson's Disease
c-Jun N-terminal Kinase 3 (JNK3) SAR studies on aminopyrazole derivatives have yielded highly potent and isoform-selective JNK3 inhibitors with neuroprotective potential.[8]Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Janus Kinases (JAKs) The 3-aminopyrazole scaffold is a component of Gandotinib, a selective JAK2 inhibitor, highlighting the scaffold's utility in targeting this family of cytokine receptor-associated kinases.[3]Myelofibrosis, Rheumatoid Arthritis, Psoriasis

Part 3: A Validated Experimental Workflow for Mechanism Elucidation

To systematically test our hypothesis, a multi-stage experimental plan is required, moving from broad, high-throughput screening to specific, mechanistic validation.

Stage 1: Target Identification and Potency Determination

The initial goal is to identify which kinases, if any, are inhibited by the compound and to quantify the potency of this inhibition.

Experimental Protocol 1: Broad-Panel Kinase Screen

  • Objective: To identify the primary kinase target(s) of the compound from a large, representative panel of the human kinome.

  • Methodology:

    • Solubilize 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in 100% DMSO to create a 10 mM stock solution.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Request a primary screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases. The assay format is typically a binding assay (e.g., KINOMEscan™) or a functional enzymatic assay.

    • Causality: A high concentration is used to ensure the capture of even moderate-affinity binders, casting a wide net for potential targets. A binding assay is often preferred for initial screening as it is not dependent on substrate or cofactor concentrations.

  • Data Analysis: Results are typically provided as "% Inhibition" or "% of Control". Hits are defined as kinases inhibited by >80-90% at the screening concentration.

Experimental Protocol 2: IC₅₀ Determination for Primary Hits

  • Objective: To determine the potency (half-maximal inhibitory concentration, IC₅₀) of the compound against the top 3-5 hits from the primary screen.

  • Methodology:

    • For each hit kinase, perform an in vitro enzymatic assay. This typically involves the kinase, a specific peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

    • Prepare a 10-point, 3-fold serial dilution of the compound, starting from 100 µM down to low nanomolar concentrations.

    • Incubate the kinase and substrate with each concentration of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • After a set time, quench the reaction and measure the amount of phosphorylated substrate.

    • Self-Validation: Run a "no inhibitor" control (0% inhibition) and a "no enzyme" or "high concentration staurosporine" control (100% inhibition) on every plate.

  • Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Stage 2: Elucidating the Mode of Inhibition

This stage confirms the hypothesized ATP-competitive mechanism.

MOA_Workflow

Sources

Biological activity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in drug discovery.[1][2] Its unique chemical architecture provides a versatile platform for developing therapeutic agents with a wide array of pharmacological activities.[3][4][5] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, underscoring their clinical significance.[2] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties, making them a subject of intense research.[1][6][7]

This guide focuses on a specific, highly functionalized subclass: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives . This core structure is of particular interest due to the strategic placement of its functional groups:

  • The 5-amino group and 4-carbonitrile group are key pharmacophores that can engage in various biological interactions and serve as handles for further chemical modification.

  • The 1-(2-bromophenyl) substituent introduces steric and electronic features that can significantly influence the molecule's binding affinity and selectivity for specific biological targets.

The exploration of these derivatives has unveiled promising candidates for anticancer and antimicrobial therapies, which will be the central focus of this technical analysis.

Part 1: Synthesis of the 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Core

The construction of the 5-amino-1H-pyrazole-4-carbonitrile scaffold is often achieved through efficient one-pot, three-component reactions. This approach is favored for its high atom economy, reduced reaction times, and simpler purification processes.[8][9][10] A common and effective strategy involves the condensation of an aryl hydrazine, malononitrile, and a suitable aldehyde.[8][9]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of the aryl hydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final pyrazole product.[8]

General Synthetic Protocol

A representative procedure for synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles is as follows:

  • To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol, add phenylhydrazine (1 mmol).

  • Introduce a catalytic amount of an acid or base (e.g., L-Proline, or using a specialized catalyst like LDH@PTRMS@DCMBA@CuI) to facilitate the reaction.[8][10]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 55°C) for the required time (typically ranging from 15 minutes to a few hours).[8][9]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative with high yield and purity.[8][9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process A 2-Bromophenylhydrazine D One-Pot Reaction (Solvent: Ethanol, Catalyst) A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Reaction Monitoring (TLC) D->E Progress F Isolation (Filtration) E->F Completion G Purification (Recrystallization) F->G H Final Product: 5-Amino-1-(2-bromophenyl)-3-aryl- 1H-pyrazole-4-carbonitrile G->H

Caption: General workflow for one-pot synthesis.

Part 2: Anticancer Activity

Pyrazole derivatives are extensively explored as potent and selective anticancer agents.[3][11] They exert their effects by interacting with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][4][11]

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the pyrazole scaffold have demonstrated inhibitory activity against several key targets in oncology:[11][12]

  • Tyrosine Kinases (EGFR & VEGFR-2): Many pyrazole compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] These receptors are critical for tumor growth, angiogenesis, and metastasis. Inhibition of these pathways can lead to apoptosis and a reduction in tumor vascularization.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Pyrazole derivatives have been shown to inhibit CDKs, such as CDK2, leading to cell cycle arrest and preventing cancer cell division.[14]

  • Tubulin Polymerization: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton induces cell cycle arrest in the G2/M phase and triggers apoptosis.[11]

Fused pyrazole derivatives, synthesized from 5-aminopyrazole precursors, have shown particularly high activity against liver cancer (HEPG2) cell lines, with some compounds being tenfold more active than the reference drug erlotinib.[13]

Anticancer Activity Data

The following table summarizes the reported cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Source
Compound 4 Fused Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidineHEPG2 (Liver)0.31Erlotinib10.6[13]
Compound 12 Fused Pyrazolo[3,4-d]pyrimidineHEPG2 (Liver)0.71Erlotinib10.6[13]
Compound 33 Indole-linked PyrazoleMCF7 (Breast)< 23.7Doxorubicin24.7 - 64.8[14]
Compound 34 Indole-linked PyrazoleHCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[14]
Compound 75 Bis-pyrazoleSMMC7721 (Liver)0.765-FU> 10[14]
Oncogenic Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Gene Transcription (Angiogenesis) PI3K_AKT->Angiogenesis Inhibitor Pyrazole Derivative (e.g., Compound 12) Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 pathways.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the effect of novel compounds on cancer cell viability.[15][16]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17]

Part 3: Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. 5-aminopyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[6][18]

Spectrum of Activity

Studies have shown that derivatives synthesized from 5-aminopyrazole precursors exhibit moderate to high inhibitory activity against a range of pathogenic microbes.[18] This includes:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

  • Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.

  • Fungi: Including Candida albicans and Aspergillus niger.[7][18]

Notably, certain hydrazone derivatives of pyrazoles have displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[7]

Antimicrobial Activity Data

The table below summarizes the antimicrobial efficacy of selected 5-aminopyrazole derivatives.

Compound IDMicrobial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)Source
3c Staphylococcus aureus (MDR)32-64--[1]
4b Staphylococcus genus (MDR)32-64--[1]
21a Staphylococcus aureus62.5Chloramphenicol>125[7]
21a Candida albicans7.8Clotrimazole>15.6[7]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.[21]

  • Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, except for the sterility control well (which contains broth only). Include a growth control well containing broth and the inoculum but no test compound.[21]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[21]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Antimicrobial Testing Workflow Diagram

MIC_Workflow A Prepare Serial Dilutions of Pyrazole Derivative in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates their significant potential as both anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, makes them highly attractive for further development.

Future research should focus on:

  • Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets to guide rational drug design.

  • In Vivo Efficacy: Advancing the most promising compounds to animal models to evaluate their therapeutic potential in a physiological context.

  • Combating Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains.

The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics to address pressing global health challenges in oncology and infectious diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. (n.d.). PubMed. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). National Institutes of Health. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018). National Institutes of Health. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). DovePress. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). National Institutes of Health. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Institutes of Health. [Link]

  • Reported examples of pyrazoles as anticancer agents with different.... (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2018). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2017). Scirp.org. [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Institutes of Health. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances (RSC Publishing). [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

  • (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (2021). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). National Institutes of Health. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, identification, and application of new chemical entities.

Introduction

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles represent a significant class of heterocyclic compounds that are pivotal as intermediates in the synthesis of a wide array of biologically active molecules, including potential agrochemicals and pharmaceuticals.[1][2] The precise substitution pattern on the aryl ring and the pyrazole core dictates the physicochemical properties and, consequently, the biological activity of these compounds. The title compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, is a promising scaffold for further chemical exploration.

Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of novel molecules. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the spectroscopic data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

A Note on Data Availability: As of the writing of this guide, specific experimental spectroscopic data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is not widely available in the public domain. Therefore, this guide will utilize data from closely related analogs, such as 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[3] and other substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles,[1][2] in conjunction with established principles of spectroscopic interpretation to provide a predictive but scientifically grounded analysis.

Molecular Structure

The structural framework of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is depicted below. The key structural features include a pyrazole ring, a primary amino group at position 5, a nitrile group at position 4, and a 2-bromophenyl substituent at the N1 position.

M [C₁₀H₇BrN₄]⁺˙ m/z 262/264 M_minus_Br [M-Br]⁺ m/z 183 M->M_minus_Br - Br• M_minus_HCN [M-HCN]⁺˙ m/z 235/237 M->M_minus_HCN - HCN M_minus_N2H [M-N₂H]⁺ m/z 233/235 M->M_minus_N2H - N₂H• bromophenyl [C₆H₄Br]⁺ m/z 155/157 M->bromophenyl cleavage

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives of pyrazole are integral components of numerous therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The profound biological efficacy of these compounds is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. A meticulous understanding of their solid-state structure is, therefore, not merely an academic exercise but a cornerstone of rational drug design and development.

This guide provides a comprehensive technical analysis of the crystal structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a molecule of significant interest within this promising class of compounds. While the specific crystallographic data for this bromo-derivative is not publicly available at the time of this writing, we will conduct a rigorous examination of its exceptionally close structural analog, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , for which detailed crystallographic information has been published.[5] The substitution of bromine with chlorine, both halogens in the same group, allows for a highly relevant and insightful analysis of the molecular geometry, intermolecular interactions, and crystal packing that characterize this important pyrazole derivative. This approach, leveraging a close analog for detailed analysis, is a common and accepted practice in crystallographic studies when primary data for a specific compound is elusive.

Our exploration will traverse the synthesis and crystallization of the target compound, its characterization through spectroscopic methods, and a deep dive into the principles and application of single-crystal X-ray diffraction. We will dissect the molecular and supramolecular architecture, employing advanced analytical tools like Hirshfeld surface analysis to provide a holistic view of the forces governing the crystal lattice. This guide is intended for researchers, scientists, and professionals in drug development who seek a granular understanding of the structural underpinnings of pyrazole-based compounds.

Synthesis and Crystallization: From Precursors to a Crystalline Solid

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, typically involving a multicomponent reaction that offers efficiency and high yields.[6] A plausible and efficient synthetic pathway for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a one-pot, three-component cyclo-condensation reaction.

Proposed Synthetic Protocol

This reaction involves the condensation of 2-bromophenylhydrazine, malononitrile, and a suitable orthoformate, such as triethyl orthoformate, often in the presence of a catalyst. The general mechanism proceeds through the formation of an intermediate from the reaction of malononitrile and the orthoformate, which then reacts with the phenylhydrazine, leading to cyclization and the formation of the pyrazole ring.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-bromophenylhydrazine (1 mmol) in a suitable solvent such as ethanol, add malononitrile (1 mmol) and triethyl orthoformate (1.2 mmol).

  • Catalysis: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of acetic acid) to facilitate the reaction.

  • Reaction Conditions: The mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.

The Art of Crystallization

The acquisition of high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[7] The goal is to encourage slow, ordered growth of the crystalline lattice.

Protocol for Single Crystal Growth:

A slow evaporation method is generally effective for compounds of this nature:

  • Solvent Selection: Dissolve the purified 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in a minimal amount of a suitable solvent or solvent mixture (e.g., an ethanol/acetone mixture) at a slightly elevated temperature to ensure complete dissolution.[5]

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at a constant temperature.

  • Crystal Formation: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.[8]

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound through various spectroscopic techniques. The following are the expected spectroscopic signatures for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, based on data from closely related analogs.[1][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (amino group)
~2220C≡N stretching (nitrile)
1640 - 1590C=N and C=C stretching
~1500N-H bending
1100 - 1000C-Br stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis in a high-field NMR spectrometer.[1]

Expected ¹H NMR Resonances (in DMSO-d₆):

  • A singlet around δ 7.8-8.0 ppm corresponding to the proton on the pyrazole ring (C-H).

  • Multiplets in the range of δ 7.2-7.8 ppm corresponding to the four aromatic protons of the 2-bromophenyl group.

  • A broad singlet around δ 6.5-7.0 ppm corresponding to the two protons of the amino group (-NH₂).

Expected ¹³C NMR Resonances:

  • Signals in the aromatic region (δ 110-140 ppm ) for the carbons of the 2-bromophenyl ring.

  • A signal for the carbon of the nitrile group (C≡N ) around δ 115-120 ppm .

  • Signals for the carbons of the pyrazole ring, with the carbon bearing the amino group appearing at a lower field.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (C₁₀H₇BrN₄), the expected monoisotopic mass is approximately 261.98 g/mol .

Single-Crystal X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][10] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation.

Fundamental Principles

The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays when they are scattered by the ordered planes of atoms in a crystal lattice. By rotating the crystal and collecting the diffraction patterns at various orientations, a three-dimensional map of the electron density within the unit cell can be reconstructed.[8]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Collection (Rotation) diffractometer->collection reduction Data Reduction & Correction collection->reduction solution Structure Solution (Phase Problem) reduction->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation) is used. The crystal is mounted on a goniometer head, which allows for precise rotation.[10]

Data Collection, Solution, and Refinement:

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A series of diffraction images are collected over a wide range of angles.

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data from the model. This process yields the final, precise atomic coordinates, bond lengths, and bond angles. The results are typically reported in a Crystallographic Information File (CIF).

In-Depth Crystal Structure Analysis of a Close Analog

As previously stated, we will now delve into the detailed crystal structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile as a highly representative model for the title compound.[5]

Crystallographic Data

The fundamental crystallographic parameters provide the framework for the entire crystal structure.

ParameterValue
Chemical FormulaC₁₀H₇ClN₄
Molecular Weight218.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.2005 (10)
b (Å)8.8432 (8)
c (Å)11.6970 (11)
β (°)114.666 (1)
Volume (ų)1052.85 (17)
Z4
Temperature (K)298 (2)
R-factor0.047
Data sourced from Lin et al., 2007[5]
Molecular Geometry

The analysis of the molecular geometry reveals a non-planar conformation. The most significant feature is the dihedral angle between the pyrazole ring and the 2-chlorophenyl ring, which is reported to be 69.48 (7)° .[5] This significant twist is likely due to the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring, which prevents a more coplanar arrangement. This conformation will have a direct impact on the molecule's overall shape and its ability to pack efficiently in the crystal lattice.

Selected bond lengths and angles would be expected to fall within normal ranges for similar structures, with the C≡N triple bond of the nitrile group being the shortest and strongest covalent bond in the molecule.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is stabilized by a network of intermolecular hydrogen bonds.[5] The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and one of the nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors.

Specifically, two distinct N-H···N hydrogen bonds are observed:

  • One hydrogen bond forms between the amino group and the nitrile nitrogen of a neighboring molecule.

  • A second hydrogen bond forms between the amino group and a pyrazole ring nitrogen of another adjacent molecule.

These interactions link the molecules together, forming a robust three-dimensional network that defines the crystal structure.

hydrogen_bonding mol1 Molecule A (Py-NH2) mol2 Molecule B (Py-N) mol1->mol2 N-H···N (pyrazole) mol3 Molecule C (Nitrile-N) mol1->mol3 N-H···N (nitrile)

Caption: Hydrogen bonding network in the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

To gain a more profound and quantitative understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[9] This method provides a visual representation of all close contacts within the crystal.

Principles of Hirshfeld Surface Analysis

A Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the regions where the electron density of the molecule is greater than that of all its neighbors combined. This surface can be color-coded based on various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Application to the Pyrazole System

For a molecule like 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a Hirshfeld analysis would be expected to reveal:

  • Prominent H···N/N···H contacts: Corresponding to the N-H···N hydrogen bonds.

  • Significant H···H contacts: Which typically cover a large portion of the surface area and contribute significantly to the overall packing.

  • H···Br/Br···H and H···C/C···H contacts: Representing weaker van der Waals interactions.

The analysis can be further quantified using 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts.[5]

hirshfeld_workflow cif Crystallographic Information File (CIF) hirshfeld Generate Hirshfeld Surface cif->hirshfeld dnorm Map d_norm Property hirshfeld->dnorm fingerprint Generate 2D Fingerprint Plot hirshfeld->fingerprint analysis Quantify Intermolecular Contacts dnorm->analysis fingerprint->analysis

Caption: Workflow for Hirshfeld surface analysis.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the crystal structure analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. By leveraging detailed data from its close chloro-analog, we have elucidated the key structural features, including a significantly twisted molecular conformation and a crystal lattice stabilized by a network of N-H···N hydrogen bonds. The application of advanced analytical techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provides a deep and multi-faceted understanding of the solid-state architecture of this important class of molecules.

The insights gained from such detailed structural analyses are paramount for the fields of medicinal chemistry and materials science. A thorough understanding of the crystal structure allows for the prediction and control of physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success. As the quest for novel therapeutics continues, the principles and methodologies outlined in this guide will remain indispensable tools for the rational design and development of next-generation pyrazole-based drugs.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for the research scientist. We will dissect the molecule's structural components to predict its solubility behavior, provide detailed, field-proven experimental protocols for its quantitative determination, and discuss the theoretical underpinnings that govern the dissolution process. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogenous solution.[1] For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and challenges in developing viable parenteral or oral dosage forms.[2]

The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are scaffolds in many approved drugs.[3] Understanding its solubility profile in a range of solvents—from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and purification—is paramount for its advancement as a potential therapeutic agent.[4] This guide provides the theoretical basis and practical methodologies to comprehensively characterize the solubility of this molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The overall polarity and solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile are a composite of its constituent functional groups and aromatic systems.

Molecular Structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Caption: 2D structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

  • 1H-Pyrazole Core: The parent 1H-pyrazole ring itself has moderate polarity. It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[6] The nitrogen atoms can act as hydrogen bond acceptors.

  • 5-Amino Group (-NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. This group is expected to significantly enhance the molecule's ability to interact with polar protic solvents, thereby increasing solubility in solvents like water and alcohols. However, its effect can be modulated by the overall lipophilicity of the molecule.

  • 4-Carbonitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. Its presence contributes to the overall polarity of the molecule.

  • 1-(2-Bromophenyl) Group: This large, non-polar aromatic substituent is the primary contributor to the molecule's lipophilicity (fat-solubility). The bulky phenyl ring will sterically hinder solvation by smaller solvent molecules. The bromine atom, being a halogen, increases the molecular weight and polarizability but is generally considered to increase lipophilicity.[7]

Predicted Solubility Profile:

Based on this structural analysis, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is predicted to be a semi-polar compound.[8]

  • Aqueous Solubility: Expected to be low. While the amino and cyano groups provide hydrophilicity, the large, non-polar bromophenyl group will likely dominate, leading to poor water solubility.[9] The solubility will also be pH-dependent due to the basic nature of the amino group. In acidic conditions (pH < pKa of the conjugate acid), the amine will be protonated (-NH₃⁺), forming a salt that is expected to be significantly more water-soluble.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the amino group and solvate the polar portions of the molecule, while also accommodating the non-polar phenyl ring.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds, including those with poor aqueous solubility.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The polar functional groups will have unfavorable interactions with these non-polar environments.[5]

This predictive framework is crucial for rationally selecting a range of solvents for experimental determination.

Experimental Determination of Solubility

The theoretical predictions must be confirmed by empirical measurement. The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[10][11] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[1]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that a true equilibrium has been reached.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials with selected solvents B Agitate at constant temperature (e.g., 25°C or 37°C) using orbital shaker (100 rpm) A->B C Incubate for 24-48 hours to ensure equilibrium B->C D Allow to sediment or centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter through 0.22 µm syringe filter D->E F Dilute aliquot with mobile phase/solvent E->F G Quantify concentration using validated HPLC or UV-Vis method F->G

Caption: Shake-Flask method workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

Materials:

  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[12]

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation: To each of three separate vials for each solvent, add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is essential.[10]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance) and agitation speed (e.g., 100 rpm).[12] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); the concentration should be consistent.[11]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.[11]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles. Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Quantification: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration using a pre-validated HPLC or UV-Vis spectroscopy method (detailed in Section 4).

  • Data Analysis: Calculate the solubility as the average concentration from the triplicate samples for each solvent. Express the results in units such as mg/mL or µg/mL.

Kinetic Solubility Measurement

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative. This method involves dissolving the compound in DMSO and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is determined, often by nephelometry (light scattering).[13] While faster, this method can overestimate solubility as it can lead to supersaturated solutions.[1] It is crucial to distinguish between thermodynamic and kinetic solubility data.

Quantitative Analysis Methods

Accurate quantification of the dissolved compound is the final, critical step in determining solubility. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity. UV-Vis spectroscopy can be a simpler alternative if the compound has a distinct chromophore and no interfering substances are present.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method provides precise and accurate quantification. A typical method for a pyrazole derivative would be as follows.[14][15]

Table 1: Example HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 is a versatile stationary phase for separating semi-polar organic molecules.
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic acid in Water (e.g., 70:30 v/v)A common mobile phase for pyrazole derivatives, providing good peak shape and resolution.[16]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Injection Volume 10 µLA typical volume to ensure good peak shape without overloading the column.
Detection Wavelength Determined by UV scan (e.g., ~230-260 nm)The wavelength of maximum absorbance (λmax) should be used for optimal sensitivity.
Column Temperature 25°C - 40°CMaintained to ensure reproducible retention times.[16]

Protocol for HPLC Quantification:

  • Standard Curve Preparation: Prepare a stock solution of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) of known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Analysis: Inject the calibration standards to generate a standard curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

  • Sample Quantification: Inject the diluted samples from the solubility experiment. Use the regression equation from the standard curve to calculate the concentration in the diluted sample, and then back-calculate to determine the original solubility in the saturated solution.

UV-Vis Spectrophotometry

This method is faster than HPLC but less specific. It is suitable if the compound has a strong UV absorbance and the solvent does not interfere at the analysis wavelength.[17][18]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentration and measure the absorbance of each at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Sample Analysis: Measure the absorbance of the appropriately diluted filtrate from the solubility experiment.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Table 2: Solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile at 25°C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (µg/mL)Qualitative Classification
Water< 0.01< 10Very Slightly Soluble / Insoluble
pH 7.4 PBS< 0.01< 10Very Slightly Soluble / Insoluble
Ethanol5.25200Soluble
Methanol8.98900Freely Soluble
Acetonitrile15.515500Freely Soluble
DMSO> 50> 50000Very Soluble
Toluene< 0.1< 100Sparingly Soluble

Interpretation: The solubility data should be interpreted in the context of the intended application. For oral drug delivery, low aqueous solubility (< 0.1 mg/mL) can be a significant challenge, and formulation strategies such as salt formation, co-solvents, or amorphous dispersions may be required.[4] For synthesis, high solubility in a reaction solvent like acetonitrile or DMF is advantageous.

Conclusion

References

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]

  • How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]

  • Solubility - Wikipedia. Wikipedia. Available at: [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. Chemcasts. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]

  • Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem. Available at: [Link]

  • Solubility. Chemistry LibreTexts. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Video: Solubility - Concept. JoVE. Available at: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

  • 4a: Identifying functional groups, predicting solubility, and counting carbon. YouTube. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

  • Bromo Group Definition. Fiveable. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. ResearchGate. Available at: [Link]

  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. CICECO. Available at: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers. Available at: [Link]

Sources

The Synthesis and Strategic Importance of Pyrazole-4-Carbonitriles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

Within the vast landscape of heterocyclic chemistry, the pyrazole ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form key interactions with biological targets.[1][2] Its journey from a laboratory curiosity to a cornerstone of modern medicine and agriculture is a testament to over a century of chemical innovation.

The initial synthesis of a substituted pyrazole by Ludwig Knorr in 1883, through the condensation of a β-diketone with a hydrazine derivative, marked the dawn of pyrazole chemistry.[3] Since then, countless derivatives have been created, leading to a wide array of compounds with applications as anticancer, anti-inflammatory, antiviral, and agrochemical agents.[1][4] This guide focuses specifically on a pivotal subset of this family: the pyrazole-4-carbonitrile compounds. The introduction of the nitrile (-C≡N) group at the 4-position of the pyrazole ring creates a versatile chemical handle and a potent pharmacophore, significantly influencing the electronic properties and biological activity of the parent molecule. These compounds serve as crucial intermediates and are integral components of several blockbuster drugs and advanced agrochemicals.[5][6]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-4-carbonitrile compounds. We will explore the causal relationships behind key synthetic strategies, provide detailed experimental protocols, and examine their profound impact on medicinal chemistry through in-depth case studies.

The Genesis and Evolution of Synthetic Methodologies

The synthetic routes to pyrazole-4-carbonitriles have evolved dramatically, moving from classical cyclocondensation reactions to highly efficient, atom-economical multicomponent strategies. This progression reflects the broader trends in organic synthesis toward greener, more streamlined processes.

Early Approaches: Building the Core Ring Structure

The foundational methods for pyrazole synthesis involved the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3] To introduce the 4-carbonitrile group, early strategies relied on precursors that already contained the necessary carbon framework. A significant milestone in the synthesis of functionally substituted cyanopyrazoles was the work of C. C. Cheng and Roland K. Robins in 1966, who reported the synthesis of 3-amino-1H-pyrazole-4-carbonitrile, a key building block for various heterocyclic systems.[7]

A classic and illustrative approach for generating the aminopyrazole-carbonitrile scaffold is the Thorpe-Ziegler reaction . This method involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.[4][8] In the context of pyrazole synthesis, this cyclization is a key step in forming the functionalized ring system from an acyclic precursor.

Protocol 1: Synthesis of 4-Aminopyrazole Derivatives via Thorpe-Ziegler Cyclization [8]

This protocol describes a representative synthesis of 4-aminopyrazole derivatives from arylhydrazonoacetonitriles, which are formed from the coupling of enaminonitriles with diazonium salts. The final step is an intramolecular Thorpe-Ziegler cyclization.

Step 1: Formation of the Arylhydrazonoacetonitrile Intermediate

  • Diazotization: Prepare the aromatic diazonium salt by dissolving the desired aniline (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (0.7 g, 10 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Coupling: In a separate flask, dissolve the starting enaminonitrile (e.g., 2-aryl-2-morpholinylacrylonitrile, 10 mmol) in pyridine (30 mL) and cool to 0-5 °C.

  • Reaction: Add the cold diazonium salt solution dropwise to the enaminonitrile solution with vigorous stirring. Continue stirring at 0-5 °C for 30 minutes.

  • Work-up: Pour the reaction mixture into ice-water (100 mL). The precipitated solid (the arylhydrazonoacetonitrile) is collected by filtration, washed with water, and dried.

Step 2: Thorpe-Ziegler Cyclization to 4-Aminopyrazole

  • Reaction Setup: Suspend the arylhydrazonoacetonitrile (0.01 mol) in dimethylformamide (DMF, 20 mL).

  • Base Addition: Add potassium carbonate (2.0 g) to the suspension.

  • Cyclization: Stir the mixture at 90 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling, pour the reaction mixture into cold water (60 mL).

  • Purification: Collect the precipitated solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure 4-aminopyrazole derivative.

Causality: The Thorpe-Ziegler cyclization is driven by the formation of a stabilized carbanion adjacent to one nitrile group, which then attacks the electrophilic carbon of the second nitrile group intramolecularly. This forms a five-membered ring, and subsequent tautomerization yields the aromatic aminopyrazole system. The choice of a strong, non-nucleophilic base like potassium carbonate is critical to deprotonate the α-carbon without interfering with the nitrile groups.[4][8]

Modern Era: The Rise of Multicomponent Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency, sustainability, and atom economy. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, exemplify these principles.[9] The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is exceptionally well-suited to MCR strategies.

These reactions typically involve the condensation of an aldehyde, an active methylene nitrile (such as malononitrile), and a hydrazine, often under mild, environmentally benign conditions.[9][10]

Workflow for a Modern Three-Component Synthesis

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_purification Work-up & Purification Aldehyde Aromatic Aldehyde Catalyst Catalyst (e.g., LDH@CuI) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Hydrazine Phenylhydrazine Hydrazine->Catalyst Solvent Solvent (H2O/EtOH) Catalyst->Solvent Stirring Stir at 55 °C Solvent->Stirring Cool Cool to RT Stirring->Cool Separate Separate Catalyst (Centrifugation) Cool->Separate Evaporate Evaporate Solvent Separate->Evaporate Recrystallize Recrystallize (Ethanol) Evaporate->Recrystallize Product 5-Amino-1-phenyl-3-aryl- 1H-pyrazole-4-carbonitrile Recrystallize->Product

Caption: Workflow for a green, one-pot, three-component synthesis of pyrazole-4-carbonitriles.

Protocol 2: Green, One-Pot, Three-Component Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives [9]

This protocol details a modern, environmentally friendly synthesis utilizing a recyclable catalyst.

  • Reaction Setup: In a 5 mL round-bottomed flask, combine the aromatic benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Solvent Addition: Add a mixture of H₂O/EtOH as the solvent.

  • Reaction: Place the flask in a pre-heated oil bath at 55 °C and stir the mixture using a magnetic stirrer.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1). The reaction is typically complete within 15-30 minutes.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Add 3 mL of hot ethanol to dissolve the product and separate the solid catalyst via centrifugation. The catalyst can be washed, dried at 60 °C, and reused.

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure.

  • Purification: Recrystallize the resulting solid product from ethanol to yield the pure 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile derivative with yields typically between 85-93%.[9]

Causality: This reaction proceeds through a cascade of events. First, a Knoevenagel condensation occurs between the aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the hydrazine to the activated double bond. The final step is an intramolecular cyclization onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic pyrazole ring. The use of a heterogeneous catalyst and a water/ethanol solvent system aligns with the principles of green chemistry, allowing for easy catalyst recovery and avoiding toxic organic solvents.[9]

The Role of Pyrazole-4-Carbonitriles in Medicinal Chemistry

The pyrazole-4-carbonitrile scaffold is a key feature in a class of targeted therapeutics known as Janus Kinase (JAK) inhibitors . These drugs have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers by precisely modulating the immune response.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by cytokines and growth factors to communicate from outside the cell to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[11]

The process is initiated when a cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize. This brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these docking sites, where they too are phosphorylated by the JAKs. These activated STATs then form dimers, translocate into the nucleus, and bind to DNA to regulate the transcription of target genes, many of which produce pro-inflammatory cytokines.[11]

Dysregulation of this pathway can lead to chronic inflammation and uncontrolled cell growth. Pyrazole-4-carbonitrile-containing drugs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK enzymes and preventing the phosphorylation events that drive the entire signaling cascade.[3]

The JAK-STAT Signaling Pathway and Inhibition by Pyrazole-4-Carbonitrile Drugs

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation (Phosphorylation) STAT1 STAT JAK1->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Drug Tofacitinib / Ruxolitinib (Pyrazole Scaffold) Drug->JAK1 Inhibition ATP ATP Gene Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene 6. Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization

Caption: Tofacitinib and Ruxolitinib inhibit JAK phosphorylation, blocking STAT activation and subsequent pro-inflammatory gene transcription.

Case Study 1: Tofacitinib (Xeljanz®)
  • Discovery and Development: Tofacitinib (CP-690,550) was discovered by Pfizer as a result of a public-private partnership with the National Institutes of Health (NIH) that began in the mid-1990s.[8] The research aimed to find inhibitors of JAK3, an enzyme known to be crucial for the function of key immune cells (T-lymphocytes). Tofacitinib emerged as a potent inhibitor of JAK3 and JAK1 and, to a lesser extent, JAK2. It was first approved for medical use in the United States in 2012 for the treatment of rheumatoid arthritis.[8]

  • Core Structure: Tofacitinib is chemically named (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxopiperidine-1-propanenitrile. While not a simple pyrazole, its core pyrrolo[2,3-d]pyrimidine structure is a well-established bioisostere of a substituted pyrazole, and the attached propanenitrile moiety is critical for its activity.

  • Mechanism and Significance: Tofacitinib functions as a pan-JAK inhibitor, though with greater potency for JAK1 and JAK3. By blocking these kinases, it disrupts the signaling of numerous cytokines involved in the pathogenesis of autoimmune diseases, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-15, IL-21) and interferons. This broad suppression of inflammatory signaling provides significant relief for patients with moderate to severe rheumatoid arthritis who have had an inadequate response to other treatments.

Case Study 2: Ruxolitinib (Jakafi®)
  • Discovery and Development: Ruxolitinib (INCB018424) was discovered by Incyte Corporation. The program initially targeted JAKs for cancer treatment, and its focus sharpened in 2004 with the discovery of a gain-of-function mutation in JAK2 (the JAK2 V617F mutation) in patients with myeloproliferative neoplasms (MPNs), a group of blood cancers.[12] Ruxolitinib was developed as a potent and selective inhibitor of both JAK1 and JAK2 and became the first FDA-approved JAK inhibitor in 2011 for the treatment of myelofibrosis, a type of bone marrow cancer.[12]

  • Core Structure: Ruxolitinib's chemical name is (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. This structure uniquely features both a pyrrolo[2,3-d]pyrimidine core and a separate pyrazole ring, with the critical propanenitrile side chain.

  • Mechanism and Significance: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2.[3] In myeloproliferative neoplasms, the JAK-STAT pathway is constitutively active, leading to uncontrolled production of blood cells and associated symptoms. By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens this hyperactive signaling, reducing spleen size, alleviating debilitating symptoms, and improving quality of life for patients, regardless of their JAK2 mutation status.[12]

Applications Beyond Medicine: The Role in Agrochemicals

The utility of the pyrazole-4-carbonitrile scaffold extends beyond pharmaceuticals into the agrochemical industry. The pyrazole ring is a recognized pharmacophore in numerous pesticides, and the 4-carbonitrile group serves as a valuable site for chemical modification to fine-tune biological activity against target pests.[4][5]

Derivatives of pyrazole-4-carbonitrile are used as key intermediates in the synthesis of a wide array of active ingredients with significant insecticidal, herbicidal, and fungicidal properties .[5][6] For example, the phenylpyrazole class of insecticides, which includes the widely used Fipronil, demonstrates the potent neurotoxic effects that can be achieved with this scaffold. The stability of the pyrazole ring and the reactivity of the nitrile group allow for the creation of diverse molecular libraries to screen for new and more effective crop protection agents. The increasing adoption of green chemistry principles, such as the multicomponent reactions described earlier, is also making the production of these agrochemical intermediates more sustainable.[4]

Conclusion and Future Outlook

From its conceptual origins in the late 19th century to its central role in 21st-century targeted therapies, the pyrazole scaffold has proven to be remarkably versatile. The introduction of the 4-carbonitrile functionality has been a particularly fruitful strategy, creating a class of compounds that are not only potent biological modulators but also versatile synthetic intermediates. The evolution of their synthesis from classical, multi-step procedures to elegant, one-pot multicomponent reactions highlights the relentless drive for efficiency and sustainability in modern chemistry.

The success of JAK inhibitors like Tofacitinib and Ruxolitinib has validated the pyrazole-4-carbonitrile motif as a powerful tool in the medicinal chemist's arsenal and has paved the way for the development of next-generation kinase inhibitors with improved selectivity and safety profiles. Concurrently, its importance in the agrochemical sector continues to grow. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological importance of pyrazole-4-carbonitriles is essential for leveraging this privileged scaffold to address current and future challenges in human health and agriculture.

References

  • Nikpassand, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-14. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Plem, S. C., Müller, D. M., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85515, 5-Amino-4-cyanopyrazole. Retrieved January 22, 2026 from [Link].

  • Faria, J. V., et al. (2017). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. Available at: [Link]

  • Zare, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764275. Available at: [Link]

  • Medrasi, H. Y., Al-Sheikh, M. A., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Available at: [Link]

  • Dakshinamoorthy, G. (2026). 1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis. Cattie Chemical. Available at: [Link]

  • Ferraris, D., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 140-168. Available at: [Link]

  • Gadina, M., et al. (2022). After 25 years of drug development, do we know JAK? RMD Open, 8(2), e002485. Available at: [Link]

  • Zare, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1558. Available at: [Link]

  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]

  • Synapse. (2024). What is the mechanism of Tofacitinib Citrate? Retrieved January 22, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrazole-4-carbonitrile. Retrieved January 22, 2026, from [Link]

  • Garrison, T. (2014). The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 277-290). Elsevier.
  • MySkinRecipes. (n.d.). 1H-Pyrazole-4-carbonitrile. Retrieved January 22, 2026, from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Cheng, C. C., & Robins, R. K. (1966). Potential Purine Antagonists. VI. Synthesis of 3-Substituted-v-triazolo[d]pyrimidines. The Journal of Organic Chemistry, 21(10), 1240-1256.
  • Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved January 22, 2026, from [Link]

  • Kuchar, M., et al. (1973). The synthesis and photochemistry of 4-amino-3-cyanopyrazole. Collection of Czechoslovak Chemical Communications, 38(11), 3465-3470. Available at: [Link]

  • U.S. Patent No. 3,920,693. (1975). Production of 3-aminopyrazoles.
  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 3-Substituted-v-triazolo[d]pyrimidines. The Journal of Organic Chemistry, 21(10), 1240-1256.
  • Cheng, C. C., & Robins, R. K. (1968). Pyrazoles I. Synthesis of 4-Hydroxpyrazolo[3,4-d]-v-triazine A New Analog of Hypoxanthine. Journal of Pharmaceutical Sciences, 57(6), 1044-1045. Available at: [Link]

Sources

Methodological & Application

One-pot synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile: A Key Intermediate for Pharmaceutical Research

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a valuable building block for drug discovery programs. The presented method involves the direct condensation and cyclization of 2-bromophenylhydrazine and ethoxymethylenemalononitrile (EMMN), offering high yields, operational simplicity, and straightforward purification. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline critical safety precautions, and offer a guide for troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important intermediate.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

Nitrogen-containing heterocycles are fundamental to modern drug design, with the pyrazole nucleus being a particularly prominent motif.[1] 5-Aminopyrazole derivatives, specifically, serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which are scaffolds for numerous marketed drugs.[2] The title compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, incorporates a synthetically versatile bromine handle on the N-phenyl ring, making it an ideal substrate for further functionalization via cross-coupling reactions, thus enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This guide details a robust and reproducible one-pot synthesis that avoids the need for complex catalysts or multi-step procedures, aligning with the principles of green and efficient chemistry.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via a well-established pathway for pyrazole formation involving the reaction of a hydrazine with a 1,3-dielectrophilic species, in this case, ethoxymethylenemalononitrile (EMMN).[5][6]

Overall Reaction:

(2-Bromophenyl)hydrazine + (Ethoxymethylene)malononitrile → 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile + Ethanol

The reaction mechanism can be described in two primary stages:

  • Nucleophilic Vinylic Substitution: The more nucleophilic nitrogen atom of 2-bromophenylhydrazine attacks the electron-deficient β-carbon of the double bond in EMMN. This is the rate-limiting step and results in the formation of a transient zwitterionic intermediate.[7]

  • Intramolecular Cyclization & Aromatization: The intermediate rapidly undergoes an intramolecular nucleophilic attack from the terminal amino group onto one of the nitrile carbons. This type of cyclization is conceptually related to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles.[8][9][10] The resulting cyclic intermediate then eliminates a molecule of ethanol to yield the stable, aromatic 5-aminopyrazole ring system.

The diagram below illustrates the proposed mechanistic pathway.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Bromophenylhydrazine I1 Nucleophilic Attack (Intermediate Adduct) R1->I1 Step 1 Vinylic Substitution R2 Ethoxymethylenemalononitrile (EMMN) R2->I1 I2 Intramolecular Cyclization (Thorpe-Ziegler type) I1->I2 Step 2 I3 Ethanol Elimination (Aromatization) I2->I3 Step 3 P 5-Amino-1-(2-bromophenyl) -1H-pyrazole-4-carbonitrile I3->P

Caption: Proposed mechanism for the one-pot synthesis.

Materials and Safety

Reagent & Equipment List
Reagent/MaterialGradeCAS NumberNotes
2-Bromophenylhydrazine hydrochloride≥98%50709-33-6Corrosive and toxic. Handle with extreme care.[11][12][13]
Ethoxymethylenemalononitrile (EMMN)≥98%123-06-8Toxic if swallowed. Irritant.[14][15][16]
Ethanol (EtOH)Anhydrous, ≥99.5%64-17-5Flammable liquid.
Sodium Acetate (NaOAc)Anhydrous, ≥99%127-09-3Used to freebase the hydrazine hydrochloride in situ.
Deionized WaterN/A7732-18-5For work-up.
Equipment
Round-bottom flask (100 mL)With magnetic stir bar.
Reflux Condenser
Heating Mantle with Stirrer
Buchner Funnel and FlaskFor filtration.
TLC plates (Silica gel 60 F254)For reaction monitoring.
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

  • 2-Bromophenylhydrazine hydrochloride: Causes severe skin burns and eye damage.[11][12] It is harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for splash protection), and chemical safety goggles.[17]

  • Ethoxymethylenemalononitrile (EMMN): Toxic if swallowed and may cause an allergic skin reaction.[15] Avoid inhalation of dust.[14] Nitrile-containing compounds can release toxic fumes upon decomposition.[16]

  • General Handling: Avoid creating dust. Wash hands thoroughly after handling.[11] Ensure adequate ventilation at all times.[13] Have an emergency eyewash station and safety shower readily accessible.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reagent Preparation and Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenylhydrazine hydrochloride (2.24 g, 10.0 mmol).

  • Add anhydrous sodium acetate (0.82 g, 10.0 mmol). Causality: Sodium acetate acts as a mild base to neutralize the HCl salt of the hydrazine, liberating the free base necessary for the reaction.

  • Add anhydrous ethanol (40 mL) to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add ethoxymethylenemalononitrile (1.22 g, 10.0 mmol) to the suspension in one portion.

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2-3 hours .

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Eluent System: Ethyl Acetate / Hexanes (30:70 v/v).

  • Visualization: UV light (254 nm).

  • The reaction is complete when the spot corresponding to the starting materials (primarily EMMN) has been consumed.

Step 4: Product Isolation and Work-up
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice-water bath for 30 minutes. Insight: This significantly decreases the solubility of the product, maximizing precipitation and yield.

  • A solid precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then deionized water (2 x 15 mL) to remove any remaining salts and impurities.

  • Dry the crude product under vacuum or in a desiccator overnight.

Step 5: Purification
  • The crude product is often of high purity (>95%).

  • If further purification is required, recrystallize the solid from hot ethanol. Dissolve the crude product in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filter the purified crystals and dry under vacuum.

Workflow and Characterization

Experimental Workflow Diagram

G A Setup (Add Hydrazine HCl, NaOAc, EtOH to Flask) B Stir at RT (15 min) A->B C Add EMMN B->C D Heat to Reflux (2-3 hours) C->D E Monitor by TLC D->E E->D Incomplete F Cool to RT, then Ice Bath E->F Complete G Filter & Wash Solid F->G H Dry Product G->H J Recrystallize (If needed) H->J I Characterize (NMR, MP, etc.) J->H Purified J->I Final Product

Caption: Step-by-step experimental workflow.

Expected Results
ParameterExpected Value
Appearance Off-white to pale yellow solid.
Yield 85-95% (crude).
Melting Point Specific to the compound, but typically sharp for a pure substance. Literature values for similar compounds suggest a range of 150-200 °C.
¹H NMR (DMSO-d₆)Expect signals for: aromatic protons (multiplet, ~7.2-7.8 ppm), a singlet for the pyrazole C-H proton (~8.0-8.2 ppm), and a broad singlet for the amino (-NH₂) protons (~6.5-7.0 ppm).
¹³C NMR (DMSO-d₆)Expect signals for: aromatic carbons, pyrazole ring carbons (including one at low field for the C-CN carbon and one at very low field for the C-NH₂ carbon), and the nitrile carbon (-CN) signal (~115-120 ppm).
IR (KBr) Expect characteristic peaks for: N-H stretching of the amino group (~3300-3450 cm⁻¹), C≡N stretching (~2210 cm⁻¹), and C=C/C=N stretching in the aromatic/pyrazole region (~1500-1650 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or stalls 1. Inadequate heating. 2. Moisture in reagents/solvent. 3. Inefficient stirring.1. Ensure the mixture is at a steady reflux. 2. Use anhydrous ethanol and properly dried reagents. 3. Ensure the stir bar is spinning effectively to keep solids suspended.
Low Product Yield 1. Incomplete reaction. 2. Product is soluble in the work-up solvent. 3. Mechanical loss during transfer.1. Extend reflux time and monitor by TLC. 2. Ensure the mixture is thoroughly cooled in an ice bath before filtration. Use minimal cold solvent for washing. 3. Be careful during filtration and transfer steps.
Product is Oily or Impure 1. Insufficient washing. 2. Reaction was overheated, causing side products. 3. Rapid cooling during work-up.1. Ensure the filter cake is washed thoroughly with cold ethanol and water. 2. Maintain a gentle reflux; do not heat excessively. 3. Allow the solution to cool to room temperature before placing it in the ice bath for better crystal formation. Recrystallize if necessary.

Conclusion

The protocol described herein offers a highly efficient, reliable, and scalable one-pot synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. By leveraging a straightforward condensation-cyclization reaction, this method provides rapid access to a key pharmaceutical intermediate without the need for specialized equipment or catalysts. The detailed mechanistic insights, safety protocols, and troubleshooting guide ensure that this procedure can be confidently implemented by researchers in both academic and industrial settings.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • 2-Bromophenylhydrazine hydrochloride Safety D
  • Ethoxymethylene Malononitrile Safety D
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Semantic Scholar.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • Approaches towards the synthesis of 5-aminopyrazoles.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
  • SAFETY DATA SHEET - 2-Bromophenylhydrazine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - (Ethoxymethylene)malononitrile. TCI Chemicals.
  • 2-Bromophenylhydrazine hydrochloride(50709-33-6). ChemicalBook.
  • 2-Bromophenylhydrazine hydrochloride SDS, 50709-33-6 Safety D
  • 2-Bromophenylhydrazine Hydrochloride 50709-33-6. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-(Ethoxymethylene)propanedinitrile 123-06-8 wiki. Guidechem.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Thorpe reaction. Wikipedia.
  • An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.
  • Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. Sci-Hub.
  • Reaction of ethoxymethylenemalononitrile with hydrazine hydr

Sources

The Strategic Utility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[1][2] Among the vast array of pyrazole-based building blocks, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile emerges as a highly versatile and strategic intermediate. Its unique trifecta of functional groups—a nucleophilic aminopyrazole, a cyano group ripe for transformation, and a synthetically crucial ortho-bromophenyl moiety—offers a powerful toolkit for the synthesis of complex molecular architectures targeting key biological pathways.

This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to potent kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and illuminate the pathways these synthesized molecules are designed to inhibit.

Part 1: The Synthetic Versatility of the 2-Bromophenyl Pyrazole Scaffold

The strategic placement of the bromine atom at the ortho position of the N-1 phenyl ring is the cornerstone of this reagent's utility. This feature is not merely an incidental substituent; it is a deliberate design element that serves two primary purposes:

  • A Handle for Post-Cyclization Diversification: The carbon-bromine bond is a classic and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[3] This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling a broad and efficient exploration of the chemical space around the core scaffold. This is a critical strategy in lead optimization to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Steric and Electronic Influence: The ortho-bromo group can exert significant steric and electronic effects on the overall conformation of the molecule. This can influence how the final compound binds to its biological target, potentially locking it into a bioactive conformation or providing additional beneficial interactions within a binding pocket.

The aminopyrazole-carbonitrile core itself is a well-established precursor for the construction of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, which is a known bioisostere of the purine ring system found in ATP.[4][5] This mimicry allows compounds bearing this scaffold to act as competitive inhibitors at the ATP-binding site of many protein kinases.

Part 2: Synthesis of the Core Intermediate

While a one-pot, three-component synthesis is often employed for aminopyrazoles, a reliable two-step procedure ensures high purity of the key intermediate, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.[6][7] The general strategy involves the condensation of a hydrazine with a malononitrile derivative.

Protocol 1: Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

This protocol outlines a standard laboratory procedure for the synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

Synthesis_of_5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile reactant1 2-Bromophenylhydrazine conditions Ethanol Reflux reactant2 (Ethoxymethylene)malononitrile plus + product 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile conditions->product

A straightforward condensation reaction.

Materials:

  • 2-Bromophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Triethylamine or Sodium Acetate

  • Hydrochloric acid (for workup, if needed)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromophenylhydrazine hydrochloride (1.0 eq).

  • Reaction Mixture: Suspend the hydrazine salt in absolute ethanol (approx. 10-15 mL per gram of hydrazine). Add a suitable base like triethylamine (1.1 eq) or sodium acetate (1.1 eq) to neutralize the hydrochloride salt and free the hydrazine base. Stir for 10-15 minutes at room temperature.

  • Addition of Malononitrile Derivative: To the stirred suspension, add (ethoxymethylene)malononitrile (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, a solid, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

ParameterValueReference
Molecular FormulaC₁₀H₇BrN₄N/A
Molecular Weight263.09 g/mol [8]
AppearanceSolid (typically off-white to light brown)N/A
Typical Yield70-90%General observation

Part 3: Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The true power of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is realized in its elaboration into more complex, biologically active molecules. A prime example is its use in constructing a pyrazolo[3,4-d]pyrimidine core, which can then be further functionalized via Suzuki coupling.

Application Note: Synthesis of a Bi-aryl Pyrazolo[3,4-d]pyrimidine Scaffold

This workflow demonstrates the conversion of the starting aminopyrazole into a 4-chloro-pyrazolo[3,4-d]pyrimidine, a key intermediate for Suzuki coupling. The subsequent Suzuki reaction at the 2-bromophenyl position showcases the utility of this specific building block.

Experimental Workflow Diagram:

G A 5-Amino-1-(2-bromophenyl) -1H-pyrazole-4-carbonitrile B Cyclization to Pyrimidinone A->B C 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d] -pyrimidin-4(5H)-one B->C D Chlorination C->D E 4-Chloro-1-(2-bromophenyl) -1H-pyrazolo[3,4-d]pyrimidine D->E F Suzuki Coupling E->F G Final Bi-aryl Product (Kinase Inhibitor Scaffold) F->G

Workflow for a bi-aryl kinase inhibitor scaffold.

Protocol 2: Synthesis of 4-Chloro-1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This two-step protocol converts the aminopyrazole into a reactive intermediate for cross-coupling.

Step A: Cyclization to 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Reaction Setup: Place 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add formamide in excess (to act as both reagent and solvent).

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) for several hours (4-8 h). Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling or upon addition of water. Collect the solid by filtration, wash with water, and dry. This product is often used in the next step without further purification.

Step B: Chlorination to 4-Chloro-1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: Suspend the pyrimidinone from Step A (1.0 eq) in phosphorus oxychloride (POCl₃) (in excess). A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (around 105 °C) for 2-6 hours.

  • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by column chromatography (e.g., ethyl acetate/hexanes).

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the power of the 2-bromo handle for late-stage diversification.

Reaction Scheme:

Suzuki_Coupling reactant1 4-Chloro-1-(2-bromophenyl) -1H-pyrazolo[3,4-d]pyrimidine conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat reactant2 Arylboronic Acid (e.g., Pyridine-3-boronic acid) plus + product Final Bi-aryl Product conditions->product

Palladium-catalyzed C-C bond formation.

Materials:

  • 4-Chloro-1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., 2M aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, DME, or Toluene, with water if using an inorganic base)

Procedure:

  • Inert Atmosphere: To a flask, add the pyrimidine (1.0 eq), boronic acid (1.2 eq), and palladium catalyst (0.05 eq). Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Base Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃).

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to yield the final bi-aryl product.

Part 4: Biological Context - Targeting Protein Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of many potent kinase inhibitors.[9] These molecules typically function by competing with ATP for the enzyme's binding site. The strategic diversification enabled by the 2-bromophenyl starting material allows for the synthesis of libraries of compounds that can be screened against various kinases to identify potent and selective inhibitors. For example, the bi-aryl moiety synthesized in Protocol 3 could potentially interact with the solvent-exposed region of the kinase active site, a common strategy to enhance selectivity.

Signaling Pathway Context:

Kinase_Pathway cluster_cell Cell Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Target Kinase (e.g., Src, Abl, CDK) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP SubstrateP Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) SubstrateP->Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Mechanism of ATP-competitive kinase inhibition.

The synthesized compounds can be evaluated in biochemical assays against a panel of kinases to determine their IC₅₀ values. Promising hits are then profiled in cell-based assays to assess their anti-proliferative effects and ability to inhibit signaling pathways in cancer cell lines.[1]

Conclusion

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the discovery of novel therapeutics. Its utility in constructing the pyrazolo[3,4-d]pyrimidine core, combined with the latent functionality of the ortho-bromo group for late-stage diversification, makes it an invaluable tool in the synthesis of kinase inhibitors and other targeted agents. The protocols and workflows described herein provide a robust foundation for researchers to leverage the full potential of this powerful synthetic intermediate.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. (Please note: This is a general reference for synthesis, specific details for the 2-bromo analog may vary). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202356/]
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. (Provides supplementary information on characterization). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/na/d4na00577e]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10608677/]
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. (General synthetic strategies for pyrazolopyrimidines). [URL: https://www.semanticscholar.org/paper/A-CONVENIENT-SYNTHESIS-OF-NOVEL-PYRAZOLO-%5B3-%2C4-D-%5D-A-TARG-Ibrahim-El-Sayed/5144f808f9720448f76016259074780521e49e29]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8986874/]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270305/]
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. (General multicomponent synthesis). [URL: https://www.researchgate.net/publication/282161138_Synthesis_of_5-amino-13-diphenyl-1H-pyrazole-4-carbonitriles]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9668388/]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/3052]
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.731792/full]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538202/]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889158/]
  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [URL: https://www.researchgate.net/publication/372778736_The_preparation_of_5-amino-1H-pyrazole-4-carbonitriles]
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/2673-4009/2/2/17]
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38857448/]
  • (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. ResearchGate. [URL: https://www.researchgate.net/publication/355977114_One-pot_of_Three-component_Synthesis_of_Novel_Biologically_Important_5-Amino-13-diaryl-1H-pyrazole-4-carbonitriles_Using_L-Proline_Catalyst_and_their_Antimicrobial_Activity]
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254924/]
  • 5-amino pyrazole carbonitrile. Sigma-Aldrich. (Commercial availability of related compounds). [URL: https://www.sigmaaldrich.com/US/en/search/5-amino-pyrazole-carbonitrile?focus=products&page=1&perpage=30&sort=relevance&term=5-amino%20pyrazole%20carbonitrile&type=product_name]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/298]
  • 5-Amino-1-(4-bromophényl)pyrazole-4-carbonitrile. Chem-Impex. (Information on a related compound). [URL: https://www.chemimpex.com/products/5-amino-1-4-bromophenyl-pyrazole-4-carbonitrile]
  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. Sigma-Aldrich. (Properties of a related compound). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0218]
  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. Amerigo Scientific. (Properties of a related compound). [URL: https://www.amerigoscientific.com/5-amino-1-4-bromophenyl-1h-pyrazole-4-carbonitrile-618070-68-1.html]
  • Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. The Royal Society of Chemistry. (General reference for Suzuki coupling). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05741f]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7799279/]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Premise

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a well-established "privileged structure" in medicinal chemistry and drug discovery. Derivatives of this core have been successfully developed as potent modulators of various biological targets, including protein kinases and other enzymes.[1][2] The specific compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, with its unique substitution pattern, represents a novel chemical entity with significant potential for therapeutic development. Its structural features make it an attractive candidate for engaging with biological macromolecules and eliciting a cellular response.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) assays to elucidate the biological activity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. We will explore a strategic, multi-tiered approach, beginning with broad, cell-based phenotypic screening to identify affected signaling pathways, followed by more focused biochemical assays to pinpoint specific molecular targets. The protocols and insights provided herein are designed to be robust, reproducible, and grounded in established scientific principles.

A Strategic HTS Cascade for Target Deconvolution

A logical and efficient approach to characterizing a novel compound with an unknown mechanism of action is to employ a screening cascade. This strategy starts with broad, pathway-level assays and progressively narrows the focus to specific molecular targets. This approach maximizes the information gained while conserving resources.

HTS_Cascade A Compound Synthesis & QC 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile B Tier 1: Phenotypic Screening Panel of Luciferase Reporter Assays (e.g., NF-κB, Wnt, STAT3, etc.) A->B Primary Screen C Data Analysis: Identify Modulated Signaling Pathways B->C D Tier 2: Target Class Screening Biochemical Kinase Panel (FP Assay) PPI Panel (AlphaLISA Assay) C->D Hypothesis Generation E Data Analysis: Identify 'Hit' Kinases or PPIs D->E F Tier 3: Hit Validation & MOA Studies IC50 Determination, Orthogonal Assays, Cellular Thermal Shift Assays E->F Confirmation & Elucidation FP_Principle cluster_0 High Polarization cluster_1 Low Polarization Kinase Kinase Tracer Fluorescent Tracer Tracer->Kinase Binds (Slow Tumbling) Inhibitor Inhibitor Kinase2 Kinase Inhibitor->Kinase2 Competes Tracer2 Free Tracer (Fast Tumbling)

Figure 2: Principle of a competitive Fluorescence Polarization assay.

Trustworthiness: A Self-Validating Protocol

The protocol includes controls for high polarization (tracer + kinase, no inhibitor) and low polarization (tracer only), which define the assay window. The Z'-factor calculation based on these controls is essential for validating the assay's suitability for a screening campaign. [5]

Experimental Protocol: Competitive FP Kinase Binding Assay

1. Reagent Preparation:

  • Prepare Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
  • Dilute the target kinase and the fluorescent tracer to 2x final concentration in the Assay Buffer. The optimal tracer concentration should be low enough to be well below the Kd but high enough to give a robust signal. [6] * Prepare serial dilutions of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in 100% DMSO, then dilute into Assay Buffer to a 4x final concentration.

2. Assay Plate Setup (384-well, black, low-volume):

  • Add 5 µL of the 4x compound dilutions or controls to the appropriate wells.
  • Add 5 µL of Assay Buffer to the "tracer only" (low polarization) wells.
  • Add 10 µL of the 2x kinase solution to all wells except the "tracer only" wells.
  • Add 10 µL of the 2x tracer solution to all wells.
  • The final volume will be 20 µL.

3. Incubation and Measurement:

  • Seal the plate and incubate at room temperature for 60-120 minutes to reach binding equilibrium.
  • Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of polarized excitation light.
Data Presentation and Analysis

The instrument software typically calculates the millipolarization (mP) values using the following formula, often including a G-factor for instrument correction: mP = 1000 * ( (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) )

Compound Conc. (nM)mP Value% Inhibition
0 (High Control)2500%
12452.9%
1021023.5%
10014561.8%
10009094.1%
Tracer Only (Low)80100%

Calculation of Percent Inhibition: % Inhibition = 100 * (mP_High_Control - mP_Sample) / (mP_High_Control - mP_Low_Control)

The data can then be plotted in a dose-response curve to determine the IC50 value of the compound for the specific kinase.

Application Note 3: PPI Disruption Screening with AlphaLISA Technology

Expertise & Experience: The Rationale

Beyond enzymatic inhibition, small molecules can exert their effects by disrupting protein-protein interactions (PPIs), which are fundamental to many cellular processes. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for HTS of PPI modulators. [7]This bead-based assay relies on the proximity of a Donor and an Acceptor bead. [8]When the two interacting proteins, each tagged and bound to a different bead, are in close proximity (<200 nm), excitation of the Donor bead leads to the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. [7][9]A compound that disrupts the PPI will separate the beads, leading to a loss of signal.

AlphaLISA_Principle cluster_0 Signal ON (Interaction) cluster_1 Signal OFF (Disruption) Donor Donor Bead Acceptor Acceptor Bead ProtA Protein A Donor->ProtA binds ProtB Protein B Acceptor->ProtB binds ProtA->ProtB interacts Disruptor Disruptor Donor2 Donor Bead Acceptor2 Acceptor Bead ProtA2 Protein A Donor2->ProtA2 binds ProtB2 Protein B Acceptor2->ProtB2 binds ProtA2->Disruptor binds

Figure 3: Principle of an AlphaLISA protein-protein interaction assay.

Trustworthiness: A Self-Validating Protocol

The protocol must include controls for the maximum signal (interacting proteins without inhibitor) and background (omitting one of the protein partners). Additionally, counter-screens using "TruHits" kits or similar reagents are recommended to eliminate false positives that interfere with the AlphaLISA chemistry itself (e.g., singlet oxygen quenchers). [10]

Experimental Protocol: AlphaLISA PPI Assay

1. Reagent Preparation:

  • Prepare AlphaLISA Assay Buffer as recommended by the manufacturer.
  • Prepare the two interacting proteins (e.g., Protein A-Biotin and Protein B-GST).
  • Prepare Streptavidin-Donor beads and Anti-GST-Acceptor beads. Note: These beads are light-sensitive and should be handled in subdued light.
  • Prepare serial dilutions of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

2. Assay Plate Setup (384-well, white ProxiPlate):

  • Add 2 µL of the compound dilutions or controls.
  • Add 4 µL of a mix containing Protein A-Biotin and Protein B-GST.
  • Incubate for 60 minutes at room temperature to allow for protein interaction and compound binding.
  • Add 4 µL of a mix of the Streptavidin-Donor and Anti-GST-Acceptor beads.
  • Seal the plate with a light-blocking seal and incubate for 60 minutes at room temperature in the dark.

3. Measurement:

  • Read the plate on an Alpha-enabled plate reader (e.g., EnVision), which excites at 680 nm and measures emission at 615 nm. [7]
Data Presentation and Analysis
Compound Conc. (µM)AlphaLISA Signal (Counts)% Disruption
0 (Max Signal)800,0000%
0.1750,0006.7%
1450,00046.7%
10100,00093.3%
10078,00096.3%
Background50,000100%

Calculation of Percent Disruption: % Disruption = 100 * (Signal_Max - Signal_Sample) / (Signal_Max - Signal_Background)

The data can be plotted to determine the IC50 value for the disruption of the specific protein-protein interaction.

References

  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023). BPS Bioscience. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]

  • Koresawa, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 747-756. [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5794-5800. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(5), 656-667. [Link]

  • Chew, G., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 2(4), 100870. [Link]

  • Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. (2025). ScienCell. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (2015). IU Indianapolis ScholarWorks. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167–177. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Bioorganic & Medicinal Chemistry, 115, 117629. [Link]

  • 5-Amino-1-(4-bromophényl)pyrazole-4-carbonitrile. Chem-Impex. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(26), 18635-18649. [Link]

  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex. [Link]

  • Dunker, C., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(15), 4995. [Link]

Sources

Application Notes and Protocols: Derivatization of the Amino Group of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the exocyclic amino group of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable scaffold in medicinal chemistry, and modification of its 5-amino group offers a powerful tool for modulating its physicochemical and pharmacological properties.[1][2][3][4][5] This document details robust protocols for acylation, alkylation, and diazotization reactions, including the renowned Sandmeyer reaction, to afford a diverse range of functionalized pyrazole analogues. Furthermore, it explores the utility of this key intermediate in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery.[6][7][8][9] Each section provides not only step-by-step methodologies but also delves into the underlying reaction mechanisms and the rationale behind experimental choices, empowering researchers to adapt and innovate upon these foundational techniques.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][5][10] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][10][11] The versatility of the 5-aminopyrazole core lies in its capacity for functionalization at multiple positions, with the 5-amino group serving as a particularly attractive handle for chemical modification.

The subject of this guide, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, incorporates several key features that enhance its synthetic utility. The presence of the 2-bromophenyl substituent opens avenues for further cross-coupling reactions, while the 4-carbonitrile group can be elaborated into various other functionalities. However, it is the strategic derivatization of the 5-amino group that often imparts the most profound impact on biological activity. This guide will focus on established and effective methods to achieve this, providing researchers with the tools to generate novel compound libraries for screening and drug development.

Derivatization Strategies and Protocols

The nucleophilic nature of the 5-amino group allows for a variety of chemical transformations. This section will detail the protocols for key derivatization reactions.

Acylation: Formation of Amides

Acylation of the 5-amino group to form the corresponding amide is a fundamental transformation that can significantly alter the electronic and steric properties of the molecule. This can be achieved using a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents.[11][12]

Protocol 2.1.1: General Procedure for Acylation using Acyl Chlorides

This protocol describes a general method for the acylation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Pyridine or Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated pyrazole.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acyl chloride.

  • Base (Pyridine/Triethylamine): Acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

  • 0 °C Addition: Controls the initial exothermic reaction, minimizing potential side reactions.

  • TLC Monitoring: Essential for determining the reaction endpoint and preventing over-reaction or degradation.

Reactant Equivalents Purpose
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile1.0Starting material
Acyl Chloride1.1Acylating agent
Pyridine/Triethylamine1.2Acid scavenger
Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the 5-amino group introduces alkyl substituents, which can enhance lipophilicity and influence ligand-receptor interactions. Reductive amination is a common and effective method for this transformation.[13]

Protocol 2.2.1: Reductive Amination with Aldehydes or Ketones

This protocol outlines the alkylation of the 5-amino group via the formation of an intermediate imine, which is then reduced in situ.

Materials:

  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution or water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated pyrazole.

Causality and Experimental Choices:

  • Acetic Acid Catalyst: Promotes the formation of the iminium ion intermediate, accelerating the reaction.

  • Mild Reducing Agents: NaBH(OAc)₃ and NaBH₃CN are selective for the reduction of the iminium ion in the presence of the carbonyl starting material.

  • Portion-wise Addition: Controls the rate of reduction and minimizes potential side reactions.

Reductive_Amination Aminopyrazole 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile Imine Imine Intermediate Aminopyrazole->Imine + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine AlkylatedProduct N-Alkylated Pyrazole Imine->AlkylatedProduct + Reducing Agent ReducingAgent NaBH(OAc)₃ or NaBH₃CN

Caption: Reductive amination workflow.

Diazotization and Sandmeyer Reaction: Halogen and Cyano Substitution

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring by converting a primary amino group into a diazonium salt, which then acts as an excellent leaving group.[14][15][16] This allows for the synthesis of derivatives that are often inaccessible by other means.

Protocol 2.3.1: Conversion of the Amino Group to a Halogen (Cl, Br)

This protocol details the diazotization of the 5-amino group followed by displacement with a halide using a copper(I) salt catalyst.

Materials:

  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Sodium nitrite (NaNO₂) (1.2 equivalents)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr) (concentrated)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (catalytic to stoichiometric amount)

  • Water

  • Ice

  • Sodium hydroxide solution (to neutralize)

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in a mixture of the corresponding concentrated hydrohalic acid (HCl or HBr) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.2 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the pyrazole suspension while maintaining the temperature between 0-5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve the copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with ethyl acetate or diethyl ether.

  • Wash the organic layer with water, then with sodium hydroxide solution to remove excess acid, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures.

  • Copper(I) Catalyst: Facilitates the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[14]

  • Acidic Conditions: Necessary for the formation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.

Sandmeyer_Reaction Aminopyrazole 5-Aminopyrazole Diazonium Diazonium Salt Aminopyrazole->Diazonium Diazotization HalogenatedProduct 5-Halogenated Pyrazole Diazonium->HalogenatedProduct Substitution - N₂ NaNO2_HX NaNO₂ / HX (0-5 °C) CuX CuX

Caption: Sandmeyer reaction pathway.

Application in Fused Heterocycle Synthesis

The derivatized 5-aminopyrazole serves as a crucial building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These bicyclic structures are known to exhibit a range of biological activities, including kinase inhibition.[3][8]

Protocol 3.1: Synthesis of Pyrazolo[3,4-d]pyrimidines

This one-flask protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from 5-aminopyrazole.[6][9]

Materials:

  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Reflux condenser

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in anhydrous toluene.

  • Add N,N-Dimethylformamide (acting as both reagent and solvent).

  • Cool the mixture to 0 °C and slowly add phosphorus tribromide (PBr₃).

  • Allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring by TLC for the consumption of the starting material. This step forms the Vilsmeier intermediate.

  • Cool the reaction mixture and then add hexamethyldisilazane (HMDS).

  • Heat the mixture to reflux again to facilitate the heterocyclization.

  • After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Vilsmeier Reagent (DMF/PBr₃): Generates an electrophilic intermediate that reacts with the 5-amino group.[6][9]

  • HMDS: Acts as a powerful silylating agent and promotes the final cyclization step to form the pyrimidine ring.[6][9]

  • One-Flask Procedure: Improves efficiency and atom economy by avoiding the isolation of intermediates.[6][9]

Conclusion

The derivatization of the 5-amino group of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile provides a versatile platform for the synthesis of a wide array of novel compounds. The protocols detailed in this guide for acylation, alkylation, and diazotization offer reliable and reproducible methods for researchers in drug discovery and medicinal chemistry. The strategic application of these techniques, coupled with an understanding of the underlying chemical principles, will undoubtedly facilitate the development of new therapeutic agents based on the privileged 5-aminopyrazole scaffold.

References

  • Lin, Y.-W., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available at: [Link]

  • Krasavin, M., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(47), 28247-28254. Available at: [Link]

  • Lv, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Available at: [Link]

  • Lin, Y.-W., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Carradori, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2288. Available at: [Link]

  • Lin, Y.-W., et al. (2017). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. Available at: [Link]

  • Hassan, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 245. Available at: [Link]

  • Carradori, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2020). Organocatalytic Enantioselective Aminoalkylation of 5-Aminopyrazole Derivatives with Cyclic Imines. European Journal of Organic Chemistry, 2020(31), 4946-4950. Available at: [Link]

  • Kumar, A., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2019(5), 1-38. Available at: [Link]

  • Ghasemi, S., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports, 14(1), 22123. Available at: [Link]

  • El-Shehry, M. F., et al. (2015). A Convenient Synthesis, Reactions and Biological Activity of Some New 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][6][7][8]triazine Compounds as Antibacterial, Anti-Fungal and Anti-Inflammatory Agents. Molecules, 20(7), 12537-12550. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2010). Cyanoacetylation of 5-Aminopyrazole: Synthesis of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives. Jordan Journal of Chemistry, 5(3), 269-276. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]

  • Gomaa, M. A.-M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4353. Available at: [Link]

  • Adib, M., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7115-7122. Available at: [Link]

  • Khalil, A. K., et al. (2006). Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B, 45B(11), 2485-2490. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]

  • Shaabani, A., et al. (2019). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Molecular Diversity, 23(4), 1017-1051. Available at: [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, T., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters, 28(2), 354-358. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Zare, K., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5225-5235. Available at: [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Zare, K., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Li, J., et al. (2014). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. Available at: [Link]

  • Casetta, B., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 26(16), 4960. Available at: [Link]

  • Li, J., et al. (2014). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a crucial step in the development of various pharmaceutical and agrochemical compounds. The most common and efficient route involves a one-pot reaction between (ethoxymethylene)malononitrile and 2-bromophenylhydrazine. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and subsequent elimination of ethanol. While seemingly straightforward, this synthesis can present challenges in achieving high yields and purity. This guide will address these potential issues with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile?

A1: The synthesis is typically a condensation reaction between (ethoxymethylene)malononitrile and 2-bromophenylhydrazine. The reaction is usually carried out in a suitable solvent, such as ethanol, at reflux temperature.

Q2: What are the most critical parameters affecting the yield of the reaction?

A2: The key parameters influencing the yield include reaction temperature, reaction time, choice of solvent, and the purity of the starting materials. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.

Q3: Is a catalyst required for this reaction?

A3: While the reaction can proceed without a catalyst, particularly when heated at reflux, some studies on similar pyrazole syntheses have shown that acidic or basic catalysts can improve reaction rates and yields.[1][2] However, for this specific synthesis, heating in a protic solvent like ethanol is often sufficient.

Q4: What is the expected regioselectivity of this reaction?

A4: The reaction between (ethoxymethylene)malononitrile and substituted phenylhydrazines generally shows excellent regioselectivity, yielding the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product.[3] The formation of the 3-amino regioisomer is not typically observed.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials:

    • 2-Bromophenylhydrazine: This reactant can be susceptible to oxidation. Ensure it is of high purity and has been stored correctly under an inert atmosphere. If the hydrazine appears discolored (dark red or brown), it may have degraded. Consider purifying it by recrystallization or distillation before use.

    • (Ethoxymethylene)malononitrile: This reagent is sensitive to moisture. Ensure it is handled in a dry environment.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your reaction mixture is reaching and maintaining the boiling point of the solvent.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the reflux period.

  • Solvent Choice:

    • While ethanol is a common solvent, other options like trifluoroethanol (TFE) have been shown to improve yields in similar syntheses.[3] Consider performing a solvent screen to find the optimal medium for your reaction.

Presence of Impurities and Side Products

Q: My final product is impure, showing multiple spots on TLC or extra peaks in NMR. What are the possible side reactions?

A: The formation of side products is a primary cause of reduced yield and purity.

  • Uncyclized Intermediate: Incomplete cyclization can lead to the presence of the Michael adduct intermediate. This can often be addressed by increasing the reaction time or temperature.

  • Decomposition of Hydrazine: As mentioned, 2-bromophenylhydrazine can decompose, leading to a variety of colored impurities. Using fresh, pure hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group of the product can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively. Ensure you are using anhydrous solvents.

Difficult Purification

Q: I am having trouble purifying my product by column chromatography. It is either streaking on the column or co-eluting with impurities.

A: Purification challenges can often be overcome by optimizing the chromatography conditions.

  • Solvent System: A gradient elution is often necessary. A common system is a hexane/ethyl acetate gradient.[3] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Silica Gel Deactivation: If your compound is particularly polar or is sticking to the silica gel, you can try deactivating the silica gel by adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

  • Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Ethanol or ethanol/water mixtures are often good starting points.

Experimental Protocols

Standard Protocol for the Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

This is a general procedure based on the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and may require optimization.[3]

  • To a solution of 2-bromophenylhydrazine (1.0 eq) in absolute ethanol (approximately 5-10 mL per mmol of hydrazine) in a round-bottom flask equipped with a reflux condenser, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after solvent removal. If so, collect the solid by filtration and wash with cold ethanol.

  • If an oil is obtained or the solid is impure, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Troubleshooting-Focused Experimental Adjustments
IssueRecommended Action
Low Yield Increase reflux time to 6-8 hours. Consider switching the solvent to trifluoroethanol (TFE). Ensure the 2-bromophenylhydrazine is of high purity.
Impure Product Run the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Optimize the gradient for column chromatography.
Reaction Stalls Consider the addition of a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

Visualizations

Reaction Mechanism

ReactionMechanism reagents 2-Bromophenylhydrazine + (Ethoxymethylene)malononitrile intermediate Michael Adduct Intermediate reagents->intermediate Michael Addition cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile cyclized->product Elimination of EtOH

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_sm->check_conditions Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_time Increase Reaction Time/Temperature check_conditions->optimize_time Sub-optimal change_solvent Solvent Screen (e.g., TFE) check_conditions->change_solvent No Improvement rerun Re-run Reaction purify_sm->rerun optimize_time->rerun change_solvent->rerun optimize_purification Optimize Purification (Column Gradient, Recrystallization) rerun->optimize_purification success Successful Synthesis optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(19), 6290-6302. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-14. [Link]

  • Kategaonkar, A., Aher, A., Ghodechor, D., & Jopale, M. (2025). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. Topics in Catalysis. [Link]

  • Al-Ghorbani, M., Al-Majidi, S. M., & Al-Amiery, A. A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755949. [Link]

  • PubChem. (n.d.). 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Dawood, K. M., Abdel-Gawad, H., & Ragab, A. (2015). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. FLORE. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(19), 6290-6302. [Link]

  • Sharma, V., & Kumar, V. (2014). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 10, 646–674. [Link]

Sources

Technical Support Center: Purification of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this key synthetic intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup yielded a dark, oily crude product. What are the likely impurities I'm dealing with?

A1: A dark, impure crude product is common in heterocyclic synthesis. The primary byproducts in the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile typically arise from unreacted starting materials, side reactions, or the formation of regioisomers. Understanding these potential contaminants is the first step in designing a robust purification strategy.

Common Reaction Byproducts:

Compound NameStructureKey Physicochemical PropertiesRationale for Presence
2-Bromophenylhydrazine (Structure to be visualized below)Basic (pKa of aniline ~4.6); moderately polar.Unreacted starting material.
(Ethoxymethylene)malononitrile (Structure to be visualized below)Neutral; relatively nonpolar; prone to hydrolysis.Unreacted starting material.
3-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Structure to be visualized below)Basic; structurally very similar polarity to the desired product.Regioisomer formed during the cyclization step.[1]
Hydrolysis Products (Amide/Carboxylic Acid) (Structure to be visualized below)Amide is neutral/weakly basic; Carboxylic acid is acidic.Hydrolysis of the nitrile group during reaction or acidic/basic workup.

Byproducts cluster_target Target Product Target Target: 5-Amino Isomer

Q2: How can I efficiently remove the unreacted 2-bromophenylhydrazine starting material?

A2: An acid-base extraction is a highly effective and scalable method for this purpose.[2][3][4] The core principle is to exploit the basicity of the amino groups on both your desired product and the unreacted hydrazine. By washing the crude organic solution with an acidic aqueous solution (e.g., 1M HCl), you can protonate these basic compounds, rendering them water-soluble salts and pulling them out of the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic compounds (product and hydrazine) will move to the aqueous layer. Neutral byproducts like (ethoxymethylene)malononitrile will remain in the organic layer.

  • Separation: Separate the layers. Crucially, keep the acidic aqueous layer , as it now contains your product.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or saturated sodium bicarbonate, until the pH is basic (pH 9-10, check with pH paper).[2] This deprotonates the ammonium salts, causing the neutral amine compounds (your product and any co-extracted hydrazine) to precipitate or oil out.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with fresh ethyl acetate or DCM. Your purified, neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a significantly cleaner, albeit still potentially mixed, product.

AcidBaseExtraction Crude Crude Mixture (in Ethyl Acetate) WashHCl Wash with 1M HCl Crude->WashHCl Separate1 Separate Layers WashHCl->Separate1 Organic1 Organic Layer: Neutral Impurities (e.g., malononitrile derivative) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Acidic): Protonated Product Protonated Hydrazine Separate1->Aqueous1 Keep Basify Add 2M NaOH (aq) to pH 9-10 Aqueous1->Basify ExtractEtOAc Extract with Ethyl Acetate Basify->ExtractEtOAc Separate2 Separate Layers ExtractEtOAc->Separate2 Aqueous2 Aqueous Layer: Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Product + Hydrazine Separate2->Organic2 Keep Dry Dry (Na₂SO₄), Filter, Concentrate Organic2->Dry Product Partially Purified Product (Ready for Chromatography) Dry->Product

Q3: My TLC and ¹H NMR still show a significant impurity with very similar polarity to my product. How do I separate the 3-amino and 5-amino regioisomers?

A3: Separating regioisomers is a classic challenge in organic synthesis, as their similar structures often lead to nearly identical polarities.[5] Flash column chromatography is the most effective technique for this task on a preparative scale.[6][7]

Trustworthiness through Self-Validation: The key to successful chromatography is methodical solvent system development using Thin Layer Chromatography (TLC). Do not proceed to the column until you have a solvent system that shows clear, albeit small, separation (ΔRf > 0.1) between your product and the isomeric impurity.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most common and effective choice for this class of compounds.[5]

  • Mobile Phase Development (TLC):

    • Start with a relatively nonpolar system, such as 20% ethyl acetate in hexane.

    • Gradually increase the polarity (e.g., 30%, 40%, 50% ethyl acetate) until the Rf of your target compound is between 0.25 and 0.35. This range typically provides the best resolution on a column.

    • For closely eluting spots, try adding a small amount of a third solvent. A small percentage of dichloromethane or methanol can sometimes alter selectivity and improve separation.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure a flat, stable bed.

  • Sample Loading: For optimal separation of isomers, dry loading is strongly recommended.[5]

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 7:1) and slowly increase the polarity (gradient elution).[8] Collect fractions and monitor them meticulously by TLC to identify and combine the pure fractions of your desired 5-amino isomer.

Recommended Chromatography Conditions (Starting Points):

Stationary PhaseMobile Phase System (Gradient)Typical Elution Order
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (e.g., from 6:1 to 3:1)[8]The less polar isomer will typically elute first. The relative polarity depends on subtle differences in intramolecular hydrogen bonding and interaction with the silica surface.
Silica Gel (230-400 mesh)Dichloromethane / Methanol (e.g., from 99:1 to 95:5)Useful for more polar compounds if hexane/EtOAc fails.
Q4: I've isolated my product by chromatography, but it refuses to crystallize from common solvents and keeps "oiling out." What's wrong?

A4: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to persistent impurities that cause melting point depression.[9] It can also happen if the solution is cooled too rapidly or if an inappropriate solvent is used.

Troubleshooting Recrystallization:

  • Re-evaluate Purity: Before attempting another recrystallization, run a high-resolution TLC or ¹H NMR of your material from the column. If impurities are still present, a second chromatographic purification may be necessary.

  • Slow Down Cooling: Rapid crystallization traps impurities.[9] After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature slowly. Insulating the flask can help. Do not place it directly in an ice bath until it has fully cooled to room temperature and crystal growth has ceased.

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well when hot.[10]

    • Test Solvents: In parallel, test small amounts of your product in vials with solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

    • Mixed Solvent Systems: If no single solvent works, a mixed-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly. A common combination for this class of compounds is recrystallization from ethanol.[11][12]

  • Scratching & Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small amount of pure crystal, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.

References

  • Column chromatography conditions for separating pyrazole isomers. Benchchem. Accessed January 22, 2026.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.Nanoscale Advances. Royal Society of Chemistry. Accessed January 22, 2026.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.Molecules. National Institutes of Health. Accessed January 22, 2026.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.American Chemical Society. Accessed January 22, 2026.
  • Acid-Base Extraction.Chemistry LibreTexts. Accessed January 22, 2026.
  • Selective separation of amines from continuous processes using automated pH controlled extraction.Reaction Chemistry & Engineering. Royal Society of Chemistry. Accessed January 22, 2026.
  • Pyrazole synthesis.Organic Chemistry Portal. Accessed January 22, 2026.
  • Troubleshooting: The Workup.University of Rochester Department of Chemistry. Accessed January 22, 2026.
  • Acid–base extraction.Wikipedia. Accessed January 22, 2026.
  • What is an Acid and Base Extraction?Engineering Ideas Clinic - Confluence. Accessed January 22, 2026.
  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.SCIRP. Accessed January 22, 2026.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.Nanoscale Advances (RSC Publishing). Accessed January 22, 2026.
  • Acid-Base Extraction.Chemistry LibreTexts. Accessed January 22, 2026.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.SIELC Technologies. Accessed January 22, 2026.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.ACS Omega. National Institutes of Health. Accessed January 22, 2026.
  • Troubleshooting Crystallization.Chemistry LibreTexts. Accessed January 22, 2026.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.Royal Society of Chemistry. Accessed January 22, 2026.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.Medium. Accessed January 22, 2026.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline. Accessed January 22, 2026.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.MDPI. Accessed January 22, 2026.
  • synthesis of pyrazoles.YouTube. Accessed January 22, 2026.
  • Synthesis and Properties of Pyrazoles.Encyclopedia.pub. Accessed January 22, 2026.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.Frontiers in Chemistry. Accessed January 22, 2026.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.RSC Advances. Royal Society of Chemistry. Accessed January 22, 2026.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.The Royal Society of Chemistry. Accessed January 22, 2026.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.National Institutes of Health. Accessed January 22, 2026.

Sources

Technical Support Center: Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this important pyrazole intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile?

The most prevalent and dependable method for synthesizing the target compound is the condensation reaction between 2-bromophenylhydrazine (often used as its hydrochloride salt for better stability) and an activated malononitrile equivalent, typically (ethoxymethylene)malononitrile (EMMN) . This reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of EMMN, followed by an intramolecular cyclization and elimination of ethanol to yield the desired 5-aminopyrazole ring system. This route is favored for its high regioselectivity towards the 5-amino isomer under neutral or slightly acidic conditions.[1]

Q2: How critical is the quality of the starting materials, 2-bromophenylhydrazine and (ethoxymethylene)malononitrile?

The purity of your starting materials is paramount for a successful synthesis and straightforward purification.

  • 2-Bromophenylhydrazine Hydrochloride: This starting material is typically synthesized from 2-bromoaniline via diazotization followed by reduction.[2] A common impurity is residual 2-bromoaniline . The presence of this aniline can lead to the formation of amide byproducts if the reaction conditions promote hydrolysis of the nitrile. It is advisable to use high-purity 2-bromophenylhydrazine hydrochloride (≥98%) or to purify it by recrystallization before use.

  • (Ethoxymethylene)malononitrile (EMMN): EMMN is a highly reactive Michael acceptor. It can undergo self-polymerization or hydrolysis if not handled correctly. It should be a colorless to pale yellow liquid or low-melting solid. A significant coloration may indicate decomposition. Using freshly distilled or high-purity EMMN is recommended to avoid introducing colored impurities and byproducts that can complicate the purification of the final product.

Q3: Can the nitrile group in the final product hydrolyze during work-up or storage?

Yes, the 4-carbonitrile group is susceptible to hydrolysis, which is one of the most common sources of impurities post-synthesis. Hydrolysis can occur under both acidic and basic aqueous conditions, especially at elevated temperatures.

  • Partial Hydrolysis: Leads to the formation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide .

  • Complete Hydrolysis: Results in 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid .

To minimize hydrolysis, it is crucial to perform the aqueous work-up under neutral or near-neutral pH conditions and to avoid prolonged heating of the product in the presence of water. For long-term storage, the compound should be kept in a cool, dry, and dark place.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment, identified by common analytical observations.

Problem 1: My NMR spectrum shows an unexpected singlet in the aromatic region and my mass spectrum has a peak corresponding to the loss of a cyano group and addition of a water molecule.

  • Likely Impurity: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide.

  • Root Cause: This is a classic case of nitrile hydrolysis. It most likely occurred during the reaction work-up, especially if you used acidic or basic washes, or during purification if protic solvents containing water were used at elevated temperatures for an extended period. While nitriles are generally more stable to hydrolysis than esters, the conditions for pyrazole synthesis and work-up can sometimes be harsh enough to cause this transformation.[3][4]

  • Troubleshooting & Prevention:

    • Neutralize Carefully: During your aqueous work-up, ensure the pH is maintained between 6 and 7.

    • Minimize Heat: When removing the reaction solvent, use a rotary evaporator at a moderate temperature (e.g., not exceeding 40-50 °C).

    • Purification Strategy: If recrystallizing, use anhydrous solvents if possible. If using an ethanol/water mixture, minimize the time the compound is hot in the solution and cool it down reasonably quickly to induce crystallization.

    • Analytical Confirmation: The amide impurity will show a different chemical shift for the pyrazole C-H proton and will have characteristic broad singlets for the -CONH₂ protons in the ¹H NMR spectrum. Its presence can be confirmed by LC-MS.

Problem 2: I see two distinct product spots on my TLC plate that are very close together, and my final product shows two sets of pyrazole signals in the NMR.

  • Likely Impurity: 3-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (the regioisomer).

  • Root Cause: The reaction of an unsymmetrical hydrazine with a β-dicarbonyl equivalent can potentially lead to two different regioisomers. While the reaction with EMMN typically yields the 5-amino isomer with high selectivity, certain conditions can favor the formation of the 3-amino isomer.[1] Factors that can influence regioselectivity include the solvent, temperature, and pH of the reaction medium. For instance, some studies on related pyrazoles have shown that basic conditions can alter the regiochemical outcome.

  • Troubleshooting & Prevention:

    • Control Reaction Conditions: Stick to established protocols that favor the 5-amino isomer, which usually involve refluxing in a neutral solvent like ethanol.[1]

    • Purification: These isomers can be very difficult to separate. Careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a gradient of ethyl acetate in hexane) may be required. Monitor the fractions carefully by TLC.

    • Structural Confirmation: The identity of the major and minor isomers can be confirmed using 2D NMR techniques like NOESY or HMBC. For the desired 5-amino isomer, a NOESY correlation is expected between the amino protons and the pyrazole C-H proton.

Problem 3: The color of my crude product is dark brown or black, and it's difficult to purify.

  • Likely Impurities: Oxidized hydrazine species and/or polymerized (ethoxymethylene)malononitrile.

  • Root Cause: Phenylhydrazines are known to be sensitive to air and can oxidize, especially in the presence of trace metals, leading to highly colored impurities.[5] Additionally, the highly reactive EMMN can polymerize, particularly if the reaction is run for too long or at excessively high temperatures, or if the starting material is of low quality.

  • Troubleshooting & Prevention:

    • Use High-Quality Starting Materials: As mentioned in the FAQ, use fresh, pure 2-bromophenylhydrazine hydrochloride and EMMN.

    • Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.

    • Decolorize: During work-up, after dissolving the crude product in a suitable solvent for recrystallization, you can treat the solution with a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.

    • Monitor Reaction Time: Use TLC to monitor the reaction progress and stop the reaction as soon as the starting materials are consumed to avoid the formation of degradation products.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenylhydrazine hydrochloride (1.0 eq).

  • Add ethanol (approx. 10 mL per gram of hydrazine) to the flask.

  • Add (ethoxymethylene)malononitrile (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by about half using a rotary evaporator.

  • Cool the resulting slurry in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureMolar Mass ( g/mol )Common Origin
2-Bromoaniline172.02Starting material impurity
3-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile264.10Regioisomeric byproduct
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide282.11Hydrolysis of nitrile
Uncyclized Hydrazide Intermediate286.13Incomplete reaction
Protocol 2: HPLC Method for Purity Analysis

A general reverse-phase HPLC method can be adapted for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: The more polar impurities, such as the hydrolyzed carboxamide and carboxylic acid, will elute earlier than the main product. The less polar starting material, 2-bromoaniline, might have a similar retention time to the product, requiring good resolution. The regioisomer will likely have a very similar retention time to the product and may co-elute, necessitating method optimization for separation.

Visual Guides

Synthetic Pathway and Potential Impurity Formation

G SM1 2-Bromophenylhydrazine Intermediate Uncyclized Intermediate SM1->Intermediate Reaction SM2 (Ethoxymethylene)malononitrile SM2->Intermediate SM1_imp Impurity: 2-Bromoaniline Product 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile Imp2 Hydrolysis Product: 4-Carboxamide Product->Imp2 Hydrolysis (Work-up/Storage) Intermediate->Product Cyclization Imp1 Regioisomer: 3-Aminopyrazole Intermediate->Imp1 Alternative Cyclization

Caption: Synthetic route and common impurity origins.

Troubleshooting Workflow

G Start Problem Observed in Analytical Data Obs1 Unexpected Signals in NMR/ Mass Peak for M+18 Start->Obs1 Obs2 Two Close Spots on TLC/ Duplicate NMR Signals Start->Obs2 Obs3 Dark Colored Crude Product Start->Obs3 Cause1 Nitrile Hydrolysis Obs1->Cause1 Cause2 Regioisomer Formation Obs2->Cause2 Cause3 Oxidation/Polymerization Obs3->Cause3 Sol1 Neutral Work-up, Minimize Heat Cause1->Sol1 Sol2 Control pH/Solvent, Careful Chromatography Cause2->Sol2 Sol3 Inert Atmosphere, Use Pure Starting Materials, Treat with Charcoal Cause3->Sol3

Caption: A logical workflow for troubleshooting common issues.

References

  • Google Patents. (2013). Preparation method of 2-bromophenylhydrazine hydrochloride. CN103387514A.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • Nitrile to Amide - Common Conditions. organic-chemistry.org. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthetic procedure. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product's NMR and LC-MS show a significant isomeric impurity that I can't easily separate. What is it and how can I prevent its formation?

A1: The most probable impurity is the regioisomer, 3-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

Causality: This side reaction is inherent to the classical pyrazole synthesis, which involves the cyclocondensation of an unsymmetrical hydrazine, (2-bromophenyl)hydrazine, with an unsymmetrical 1,3-dielectrophile, (ethoxymethyl)malononitrile (EMMN).[1][2] The hydrazine has two non-equivalent nitrogen atoms (Nα, adjacent to the phenyl ring, and Nβ, the terminal nitrogen). Either nitrogen can initiate the nucleophilic attack on the EMMN, leading to two different cyclized products.

  • Desired Pathway: Nucleophilic attack by the terminal nitrogen (Nβ) of the hydrazine leads to the desired 5-amino pyrazole.

  • Side Reaction Pathway: Attack by the internal nitrogen (Nα) results in the undesired 3-amino regioisomer.

The regioselectivity is often influenced by a combination of steric and electronic factors. The steric hindrance from the ortho-bromophenyl group can influence which nitrogen atom preferentially attacks the electrophilic carbon of the EMMN.[3]

Solution & Protocol Optimization: While some studies on similar aryl hydrazines report excellent regioselectivity, achieving it is not always trivial and is highly dependent on reaction conditions.[4]

  • Solvent Selection: The polarity and protic nature of the solvent can influence the reaction pathway. Ethanol is a common choice. Refluxing in ethanol has been shown to produce excellent regioselectivity in similar syntheses, favoring the formation of the 5-amino isomer exclusively.[4]

  • Temperature Control: Running the reaction at reflux is a standard procedure.[4] Lower temperatures might slow down the reaction but could potentially alter the isomeric ratio. It is advisable to start with reflux conditions as reported in successful literature preparations.

  • pH Control: If the (2-bromophenyl)hydrazine is used as its hydrochloride salt, it must be neutralized in situ with a base like triethylamine (Et₃N) before the addition of EMMN.[4] The presence of acid or base can significantly alter the nucleophilicity of the two nitrogen atoms and affect the final product ratio.

Reaction pathways for pyrazole synthesis.

Q2: The reaction is very slow or stalls, leaving significant amounts of starting material. What are the likely causes?

A2: Incomplete reactions are typically due to poor quality starting materials, insufficient heating, or improper stoichiometry.

Causality & Solutions:

  • Purity of (2-bromophenyl)hydrazine: Hydrazines are susceptible to oxidation, especially if stored improperly. The hydrochloride salt is generally more stable. If using the free base, ensure it is fresh or has been stored under an inert atmosphere. The synthesis of the hydrazine itself involves a diazotization followed by reduction, and impurities from this process can interfere.[5][6]

  • Purity of EMMN: (Ethoxymethyl)malononitrile can degrade over time. It is best to use freshly opened or distilled material.

  • Thermal Input: The cyclocondensation reaction requires sufficient energy to overcome the activation barrier. Ensure the reaction mixture is maintained at a steady reflux. Using a solvent with a higher boiling point, like n-butanol, could be an option if ethanol proves ineffective, but this may also influence side product formation.

  • Stoichiometry: A slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes be used to ensure the complete consumption of the more expensive EMMN. However, this can make purification more challenging. Start with a 1:1 molar ratio.

Q3: My reaction mixture turns dark brown or black, and I'm getting a low yield of a tarry, impure product. What is causing this decomposition?

A3: Tar formation is indicative of polymerization or degradation side reactions, often promoted by excessive heat or impurities.

Causality & Solutions:

  • EMMN Polymerization: Malononitrile and its derivatives can polymerize, especially under basic conditions or at high temperatures for prolonged periods.

  • Aryl Hydrazine Decomposition: As mentioned, aryl hydrazines can be unstable and decompose, leading to colored impurities.

  • Reaction Time: While the reaction needs to go to completion, excessive heating for extended periods (e.g., >24 hours) can lead to product degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS and stop the reaction once the limiting reagent has been consumed.[7]

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition of the hydrazine starting material, minimizing the formation of colored byproducts.

II. Frequently Asked Questions (FAQs)

What is the general reaction mechanism?

The synthesis is a classic example of a cyclocondensation reaction.[1][2] The mechanism proceeds via two key steps:

  • Michael-type Addition: The nucleophilic hydrazine attacks the electron-deficient β-carbon of the EMMN, leading to the displacement of the ethoxy group and forming an open-chain intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then attacks the nitrile group, leading to a ring closure. Subsequent tautomerization yields the aromatic 5-aminopyrazole ring system.

How critical is the choice of solvent and reaction temperature?

Extremely critical. These parameters directly influence reaction rate and, most importantly, regioselectivity. The optimal conditions are often determined empirically, but literature precedents provide a strong starting point.

ParameterRecommended ConditionRationale & Notes
Solvent EthanolA polar, protic solvent that facilitates the reaction. Refluxing in ethanol is reported to yield the desired product with high regioselectivity.[4]
Temperature Reflux (approx. 78 °C for Ethanol)Provides sufficient energy for the reaction to proceed efficiently. Monitoring is key to prevent prolonged heating.
Base Triethylamine (Et₃N)Required only if starting with the hydrochloride salt of the hydrazine to liberate the free base.[4]
Atmosphere Air (typically) or Inert (N₂/Ar)An inert atmosphere is recommended if hydrazine decomposition is suspected.
What are the best practices for purifying the final product?

Purification is essential to remove unreacted starting materials, the regioisomeric side product, and any degradation products.

  • Initial Workup: After the reaction, the solvent is typically removed under reduced pressure. The resulting crude solid can be washed with a non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization: This is often the most effective method for purifying the crude product. A solvent system like ethanol/water or ethyl acetate/hexane can be effective.

  • Column Chromatography: If recrystallization fails to remove the regioisomer or other persistent impurities, silica gel column chromatography is the method of choice. A gradient elution system, for example, starting with hexane/ethyl acetate, is typically used.[4]

III. Standard Operating Protocol (SOP)

This protocol is a synthesized methodology based on established procedures for analogous compounds.[4]

Materials:

  • (2-bromophenyl)hydrazine hydrochloride

  • (ethoxymethyl)malononitrile (EMMN)

  • Triethylamine (Et₃N)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Add absolute ethanol to the flask (approx. 10 mL per gram of hydrazine).

  • At room temperature, add triethylamine (1.0 eq) to the suspension and stir for 15-20 minutes to neutralize the hydrochloride salt.

  • To this mixture, add (ethoxymethyl)malononitrile (1.0 eq) in one portion.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Once the reaction is complete (disappearance of the limiting starting material), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.[4]

Experimental workflow for synthesis.

IV. References

  • Döpp, D., & Döpp, H. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 8b, 4th ed. Thieme. [Link]

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon Press.

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. [Link]

  • Quiroga, M. V., et al. (2018). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

  • Nenajdenko, V. G., et al. (2018). Silver-Catalyzed Regioselective Synthesis of 3-CF3 Pyrazoles from Trifluoromethylated Ynones and Hydrazines. The Journal of Organic Chemistry, 83(15), 8415–8426. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Preparation method of 2-bromophenylhydrazine hydrochloride. (2013). CN103387514A.

  • Preparation process for 4- bromo phenyl hydrazine. (2012). CN102382010A.

Sources

Technical Support Center: Optimizing Pyrazole Synthesis with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this powerful synthetic technique. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your success in synthesizing these vital heterocyclic scaffolds.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses the most common challenges encountered during microwave-assisted pyrazole synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in microwave-assisted pyrazole synthesis can often be traced back to a few key parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.

Answer:

Several factors can contribute to low product yield. Let's break them down logically:

  • Sub-optimal Temperature and Time: Unlike conventional heating, microwave energy couples directly with the molecules in your reaction mixture, leading to rapid temperature increases.[1] An insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessive temperature can lead to degradation of reactants or products.[2]

    • Actionable Insight: Begin by screening a range of temperatures (e.g., 100-150°C) and times (e.g., 5-20 minutes). It's often observed that a specific temperature threshold is needed for optimal yield; for instance, some reactions show significantly enhanced yields at temperatures as high as 200°C.[3]

  • Inappropriate Solvent Choice: The choice of solvent is critical in microwave chemistry as it acts as the primary medium for absorbing microwave energy (unless performing a solvent-free reaction). The ability of a solvent to absorb microwave energy is related to its dielectric properties.

    • Polar Protic vs. Aprotic Solvents: Polar solvents like ethanol, DMF, and acetic acid are excellent microwave absorbers and can significantly accelerate the reaction.[2][4]

    • Non-polar Solvents: Non-polar solvents are generally poor microwave absorbers and may not be suitable unless one of the reactants or a catalyst is a strong absorber.[4]

    • Solvent-Free Conditions: This "green chemistry" approach can be highly effective, often leading to higher yields by increasing the concentration of reactants.[3][5]

    • Actionable Insight: If your yield is low, consider switching to a more polar solvent or attempting the reaction under solvent-free conditions.

  • Catalyst Inefficiency or Absence: Many pyrazole syntheses are catalyzed by acids or bases. The choice of catalyst can profoundly impact the reaction rate and yield.

    • Actionable Insight: If your reaction is uncatalyzed, consider adding a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., piperidine, pyrrolidine).[2] If you are already using a catalyst, screen other options. For example, in the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides, tetrabutylammonium hydroxide (TBAOH) was found to give the highest yield compared to other bases like NaOH, KOH, and Et3N.[6]

  • Reactivity of Starting Materials: The inherent reactivity of your hydrazine and 1,3-dicarbonyl compound (or its equivalent) will play a significant role.

    • Actionable Insight: Certain hydrazines are inherently more reactive than others. For example, 2-hydroxyethylhydrazine has demonstrated higher reactivity compared to other hydrazines in some studies.[3] If possible, consider if a more reactive analog of your starting material is available and suitable for your synthetic goals.

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield Observed temp_time Optimize Temperature & Time (e.g., 100-150°C, 5-20 min) start->temp_time solvent Screen Solvents (Polar protic/aprotic, Solvent-free) temp_time->solvent If no improvement success Improved Yield temp_time->success Success catalyst Evaluate Catalyst (Acid, Base, or None) solvent->catalyst If no improvement solvent->success Success reagents Assess Reagent Reactivity catalyst->reagents If no improvement catalyst->success Success reagents->success Success

Caption: Troubleshooting workflow for low pyrazole yield.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation is a common issue, often arising from the high-energy conditions of microwave synthesis. Improving selectivity requires fine-tuning the reaction parameters.

Answer:

The formation of side products, such as isomers or degradation products, can often be mitigated by carefully controlling the reaction environment.

  • Temperature Control is Key: The high temperatures achieved rapidly in a microwave reactor can sometimes lead to undesired subsequent reactions or decomposition.

    • Actionable Insight: Try reducing the reaction temperature in increments of 10-20°C. While this may slightly increase the required reaction time, it can significantly improve selectivity. Some modern microwave reactors allow for simultaneous cooling while irradiating, which can help prevent overheating.[4]

  • Solvent and Catalyst Effects on Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles, the choice of solvent and catalyst can influence which isomer is formed.

    • Actionable Insight: Experiment with different solvents and catalysts. For instance, an acidic catalyst might favor the formation of one regioisomer, while a basic catalyst might favor another.

  • Solvent-Free vs. Solvent-Based: While solvent-free reactions can be highly efficient, the absence of a solvent to dissipate heat can sometimes lead to localized overheating and side product formation.[2]

    • Actionable Insight: If you are running a solvent-free reaction and observing side products, try introducing a high-boiling point, polar solvent like DMF or ethylene glycol to allow for more uniform heating.

Question 3: My results are not reproducible. One day the reaction works perfectly, the next it fails. What could be the cause?

Reproducibility issues are particularly frustrating. In microwave chemistry, they often stem from the equipment used and the precise control of reaction parameters.

Answer:

Lack of reproducibility is a serious concern and often points to inconsistencies in the experimental setup.

  • Domestic vs. Dedicated Microwave Reactors: Domestic microwave ovens are a significant source of irreproducibility.[3][4] They lack precise temperature and pressure control, and their microwave fields are often inhomogeneous, leading to "hot spots" and uneven heating.[4]

    • Actionable Insight: For reliable and reproducible results, it is imperative to use a dedicated microwave reactor designed for chemical synthesis. These instruments provide accurate control over temperature, pressure, and power, along with magnetic stirring for homogenous heating.[3][4]

  • Precise Parameter Control: Even with a dedicated reactor, minor variations in parameters can lead to different outcomes.

    • Actionable Insight: Ensure that the reaction volume, vessel size and shape, and stir rate are kept consistent between runs. Always use a temperature sensor to control the reaction rather than relying solely on power settings.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about microwave-assisted pyrazole synthesis.

Q1: What are the main advantages of using microwave irradiation for pyrazole synthesis compared to conventional heating?

A: The primary advantages are significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[5][7] Microwave heating is instantaneous and directly heats the reactants and solvent, bypassing the slower process of thermal conduction required in conventional heating.[1] This can also lead to cleaner reactions with fewer side products.[7]

Q2: Are there any safety concerns I should be aware of when using a microwave reactor?

A: Yes, safety is paramount. Heating organic solvents in a sealed vessel can lead to a rapid build-up of pressure. Using a domestic microwave oven is particularly dangerous as it lacks pressure control and can lead to violent explosions.[4] Always use a dedicated microwave reactor equipped with pressure monitoring and emergency venting capabilities. Be aware of the potential for arcing if any metal is inadvertently introduced into the microwave cavity.

Q3: Can I scale up my microwave-assisted pyrazole synthesis?

A: Scalability can be a challenge for microwave-assisted synthesis. While laboratory-scale reactions (mmol to gram scale) are well-established, scaling to industrial production (kilogram scale) requires specialized and costly equipment.[2] However, batch and continuous-flow microwave reactors for larger-scale synthesis are becoming more common.

Q4: How do I choose the right starting materials for my desired pyrazole?

A: The synthesis of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a hydrazine derivative.[6] The substituents on your final pyrazole product are determined by the substituents on these starting materials.

Here is a generalized reaction scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 1_3_dicarbonyl 1,3-Dicarbonyl conditions Microwave Irradiation Solvent/Catalyst Temp, Time 1_3_dicarbonyl->conditions hydrazine Hydrazine hydrazine->conditions pyrazole Pyrazole conditions->pyrazole

Sources

Preventing degradation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Introduction

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a key intermediate and building block in medicinal chemistry and drug discovery. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides a structured approach to understanding and preventing its degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in solution.

Q1: My solution of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is showing a color change over time. What could be the cause?

A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by several factors, including:

  • Oxidation: The aminopyrazole ring system can be susceptible to oxidation, especially when exposed to air (oxygen) for extended periods. The presence of trace metal ions can catalyze this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products.

  • pH Instability: Extreme pH conditions (both acidic and basic) can lead to hydrolysis or other rearrangements of the molecule.

Q2: I am observing a loss of potency or unexpected side products in my reaction. Could this be related to the instability of the starting material?

Absolutely. The degradation of your starting material will inevitably lead to a lower yield of your desired product and the formation of impurities. These impurities can interfere with your reaction, complicate purification, and lead to erroneous biological or analytical results.

Q3: What are the general recommendations for storing solutions of this compound?

To minimize degradation, solutions of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable.

  • Inert atmosphere: If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prepared fresh: The best practice is to prepare solutions fresh before use whenever possible.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a systematic approach to troubleshooting stability issues with 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

Visualizing the Problem: Potential Degradation Pathways

Based on the structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, we can hypothesize several potential degradation pathways. Understanding these can help in diagnosing the cause of instability.

cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Light) Parent 5-Amino-1-(2-bromophenyl)- 1H-pyrazole-4-carbonitrile Amide 5-Amino-1-(2-bromophenyl)- 1H-pyrazole-4-carboxamide Parent->Amide H₂O, H⁺/OH⁻ (Hydrolysis of nitrile) N_Oxide N-Oxide derivatives Parent->N_Oxide [O] (e.g., H₂O₂, air) Dimer Dimeric/Polymeric products Parent->Dimer Oxidative coupling Dehalogenation De-brominated product Parent->Dehalogenation (C-Br cleavage) Rearrangement Ring-rearranged isomers Parent->Rearrangement (Isomerization) Carboxylic_Acid 5-Amino-1-(2-bromophenyl)- 1H-pyrazole-4-carboxylic acid Amide->Carboxylic_Acid Further hydrolysis

Caption: Potential degradation pathways for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

Step-by-Step Troubleshooting Workflow

If you suspect degradation, follow this workflow to identify the cause and implement a solution.

start Degradation Suspected observe Observe Solution (Color change, precipitation) start->observe analyze Analytical Check (HPLC, LC-MS) observe->analyze compare Compare with Standard (Freshly prepared solution) analyze->compare identify_stressor Identify Stressor (Forced Degradation Study) compare->identify_stressor Discrepancy found end Problem Solved compare->end No discrepancy mitigate Implement Mitigation Strategy identify_stressor->mitigate confirm Confirm Stability (Re-analyze after mitigation) mitigate->confirm confirm->end Stable

Caption: A systematic workflow for troubleshooting degradation issues.

Key Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to determine the intrinsic stability of a molecule and to identify its degradation products and pathways.[1] This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Objective: To investigate the degradation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile under various stress conditions.

Materials:

  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or LC-MS system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.[4]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Data Interpretation:

Stress ConditionExpected DegradationPotential Products
Acid HydrolysisModerate to highHydrolysis of the nitrile to an amide or carboxylic acid.
Base HydrolysisHighRapid hydrolysis of the nitrile. Potential for other base-catalyzed reactions.
OxidationModerateN-oxides, dimers, or other oxidative products.
ThermalLow to moderateDepends on the solvent and temperature.
PhotolysisModerate to highDe-bromination, ring rearrangements.

Summary of Recommendations

To ensure the stability of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in your experiments, we strongly recommend the following:

  • Solvent Selection: Use high-purity, degassed solvents. Protic solvents may participate in degradation, so aprotic solvents might be preferable for long-term storage if the compound is soluble.

  • pH Control: Avoid strongly acidic or basic conditions unless required by your reaction. Buffer your solutions if necessary to maintain a neutral pH.

  • Atmosphere: For sensitive applications or long-term storage, work under an inert atmosphere.

  • Temperature: Store solutions at low temperatures and minimize freeze-thaw cycles.

  • Light: Always protect solutions from light.

By following these guidelines and utilizing the troubleshooting protocols provided, you can significantly improve the stability of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in your research, leading to more accurate and reliable results.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • IAGIM. (n.d.). Photostability. [Link]

  • International Journal of Current Pharmaceutical and Clinical Research. (2012). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Franke, S., Kümmel, S., & Nijenhuis, I. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(17), 1583. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems beyond traditional methods. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience. Our goal is to empower you to overcome hurdles in your synthetic endeavors, ensuring efficiency, reproducibility, and innovation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis yield is consistently low. What are the common culprits when using alternative catalysts?

Low yields are a frequent challenge and can stem from multiple factors, from catalyst choice to reaction setup. Let's dissect the potential causes and solutions.

Possible Cause 1: Suboptimal Catalyst Activity or Loading

  • Expertise & Experience: Not all catalysts are created equal. The activity of heterogeneous catalysts, such as nanoparticles, can be highly dependent on their synthesis method, particle size, and surface area. For instance, nano-ZnO has been shown to be an effective and environmentally friendly catalyst for pyrazole synthesis in aqueous media.[1][2] Similarly, metal-free catalysts like molecular iodine require precise conditions to be effective.[2][3][4]

  • Troubleshooting Steps:

    • Catalyst Characterization: Ensure your catalyst is properly characterized (e.g., via XRD, TEM, BET analysis) to confirm its identity, size, and surface properties.

    • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 15 mol%) to find the optimal concentration. Both insufficient and excessive catalyst amounts can be detrimental. For example, in the synthesis of pyrano[2,3-c]pyrazoles using copper ferrite nanoparticles, 15 mg was found to be the optimal amount.[5]

    • Screen Alternative Catalysts: If optimization fails, consider a different class of alternative catalyst. For instance, if a heterogeneous metal oxide catalyst is underperforming, a metal-free system like iodine[2][3][4] or an organocatalyst such as L-tyrosine[6] might offer better results depending on your substrates.

Possible Cause 2: Inefficient Mass Transfer with Heterogeneous Catalysts

  • Expertise & Experience: Unlike homogeneous catalysts, heterogeneous catalysts exist in a different phase from the reactants. Efficient mixing is crucial to ensure reactants can access the catalytic sites on the surface. Poor stirring can lead to a diffusion-limited reaction, resulting in low yields.

  • Troubleshooting Steps:

    • Increase Stirring Rate: Ensure vigorous stirring throughout the reaction.

    • Consider Mechanical Stirring: For viscous reaction mixtures, overhead mechanical stirring is more effective than a magnetic stir bar.

    • Use of Ultrasound or Microwave Irradiation: These techniques can significantly enhance mass transfer and accelerate reaction rates.[6][7][8][9] Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and improve yields.[6][8][9]

Possible Cause 3: Competing Side Reactions

  • Expertise & Experience: The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11][12] Depending on the substrates and reaction conditions, side reactions such as self-condensation of the dicarbonyl compound or degradation of the hydrazine can occur.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some modern catalytic systems can operate efficiently at room temperature.[2][13]

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product and byproducts. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.[14]

    • Purity of Starting Materials: Ensure your hydrazine source is pure. Hydrazine can degrade over time, leading to impurities that can interfere with the reaction.[15][16]

Q2: I am observing the formation of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

Regioisomer formation is a common issue, especially with unsymmetrical 1,3-dicarbonyl compounds. The choice of catalyst and reaction conditions can play a pivotal role in controlling the regioselectivity.

Controlling Regioselectivity in Pyrazole Synthesis

  • Expertise & Experience: In the Knorr synthesis, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.[10][11][12] The relative reactivity of the carbonyl groups dictates the major regioisomer.

  • Strategic Approaches:

    • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

    • Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.

    • Catalyst Influence: Certain catalysts can influence the regioselectivity. For example, some Lewis acidic catalysts may coordinate preferentially to one of the carbonyl oxygens, directing the nucleophilic attack of the hydrazine. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[2]

    • pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, which in turn can affect the regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed step1 Analyze Steric and Electronic Factors of Substrates start->step1 step2 Modify Reaction Temperature step1->step2 If isomers are electronically similar step3 Screen Different Catalysts (e.g., Lewis Acids, Metal-Free) step2->step3 If temperature has minimal effect step4 Adjust Solvent Polarity step3->step4 If catalyst change is ineffective step5 Vary pH of the Reaction Medium step4->step5 If solvent change is ineffective end Improved Regioselectivity step5->end

Caption: Troubleshooting workflow for improving regioselectivity.

Q3: My heterogeneous catalyst is losing activity after a few cycles. How can I regenerate it and prevent deactivation?

Catalyst reusability is a key advantage of heterogeneous catalysis, but deactivation can occur. Understanding the deactivation mechanism is the first step toward effective regeneration.[17][18]

Common Catalyst Deactivation Mechanisms and Regeneration Protocols

Deactivation MechanismDescriptionRegeneration Protocol
Fouling/Coking Deposition of organic residues or byproducts on the catalyst surface, blocking active sites.1. Wash the catalyst with a suitable organic solvent to remove adsorbed species. 2. Calcine the catalyst at high temperatures (if thermally stable) to burn off organic deposits.
Leaching Dissolution of the active catalytic species from the support into the reaction medium.This is often irreversible. To prevent it, consider using a more robust support material or modifying the catalyst to improve the stability of the active sites.
Sintering Agglomeration of nanoparticle catalysts at high temperatures, leading to a decrease in surface area and activity.Avoid excessively high reaction or calcination temperatures. Using a stabilizing agent during catalyst synthesis can also prevent agglomeration.[19]
Poisoning Strong chemisorption of impurities from the reactants or solvent onto the active sites.1. Identify the poison (e.g., through surface analysis techniques). 2. Use a chemical treatment to remove the poison (e.g., washing with a dilute acid or base). 3. Ensure high purity of all reactants and solvents.

Experimental Protocol: Regeneration of a Nanoparticle Catalyst

  • Recovery: After the reaction, recover the nanoparticle catalyst by centrifugation or, if magnetic, by using an external magnet.[18]

  • Washing: Wash the recovered catalyst sequentially with ethanol (3x) and deionized water (3x) to remove any adsorbed organic molecules.

  • Drying: Dry the catalyst in an oven at 60-80 °C overnight.

  • Reactivation (if necessary): If simple washing is insufficient, consider a mild calcination step (e.g., 300-400 °C for 2 hours), provided the catalyst is thermally stable.

  • Characterization: After regeneration, re-characterize the catalyst (e.g., TEM, XRD) to ensure its morphology and structure have not been compromised.

Experimental Protocols

Protocol 1: Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride as a Catalyst

This protocol describes a sustainable synthesis of 3,5-dimethylpyrazole using a green catalyst and solvent.[20]

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Glacial acetic acid (optional)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution.

  • Optionally, add a few drops of glacial acetic acid as an additional catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: One-Pot Synthesis of Substituted Pyrazoles using a Heterogeneous Nickel-Based Catalyst

This protocol outlines a one-pot, three-component synthesis of pyrazoles at room temperature.[13]

Materials:

  • Substituted acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Substituted benzaldehyde (0.1 mol)

  • Heterogeneous Nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask containing 10 mL of ethanol, add the acetophenone (0.1 mol), hydrazine (0.1 mol), and the nickel-based catalyst (10 mol%).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC.

  • After completion, filter the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.

Reaction Workflow Diagram

G cluster_0 One-Pot, Three-Component Synthesis A Acetophenone React Mix in Ethanol with Ni-based Catalyst A->React B Hydrazine B->React C Benzaldehyde C->React Added after 30 min Product Substituted Pyrazole React->Product Stir for 3h at RT

Caption: Workflow for the one-pot synthesis of pyrazoles.

References

  • Pan, X., et al. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry. Available at: [Link]

  • Bezdek, M. J., et al. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

  • Knorr pyrazole synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Alwan, S. M., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]

  • Shaikh, A. M., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molbank. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv Der Pharmazie. Available at: [Link]

  • Synthesis and evaluation of pyrazole derivatives by using green catalyst. (2024). JETIR. Available at: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Polycyclic Aromatic Compounds. Available at: [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. Available at: [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025). RSC Advances. Available at: [Link]

  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Sharma, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Sharma, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. Available at: [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2018). Letters in Drug Design & Discovery. Available at: [Link]

  • Tu, S., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Novel synthesis of pyrazoles by heterogeneous catalyst. (2021). ACS Fall 2021. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal. Available at: [Link]

  • An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. (2025). ResearchGate. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2019). Molecules. Available at: [Link]

  • synthesis of pyrazoles. (2019). YouTube. Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012). Green Chemistry Letters and Reviews. Available at: [Link]

Sources

Resolving poor regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor regioselectivity in pyrazole synthesis.

As a Senior Application Scientist, I understand that achieving high regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Understanding the Root of Poor Regioselectivity

The most common method for pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine, often yields a mixture of two regioisomers.[1][2] This lack of selectivity arises from the two electrophilic carbonyl carbons of the dicarbonyl compound and the two nucleophilic nitrogen atoms of the substituted hydrazine. The reaction can proceed through two different pathways, leading to the formation of two distinct pyrazole products.

The final ratio of these regioisomers is influenced by a delicate interplay of electronic and steric factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your pyrazole synthesis experiments and provides actionable solutions.

Issue 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is giving a nearly 1:1 mixture of regioisomers.

This is a classic problem. The small steric profile and similar nucleophilicity of the two nitrogen atoms in methylhydrazine, combined with subtle electronic differences between the two carbonyl groups of the diketone, often lead to poor regioselectivity.

Causality: In standard solvents like ethanol, the activation energies for the initial nucleophilic attack at either carbonyl group are often very similar, resulting in a mixture of products.[1]

Solutions:

  • Solvent Modification: Changing the solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[1] These solvents, through their strong hydrogen-bonding capabilities, can preferentially activate the more sterically accessible or electronically deficient carbonyl group, directing the initial attack of the hydrazine.[1]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acid catalysis can accelerate the reaction but may not always improve regioselectivity. In some cases, using the hydrochloride salt of the hydrazine in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can enhance regioselectivity.[2]

Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity Observed solvent Solvent Screening start->solvent pH pH Optimization solvent->pH Ethanol vs. TFE/HFIP temp Temperature Control pH->temp Acidic vs. Neutral analysis Analyze Regioisomeric Ratio (NMR, LC-MS) temp->analysis Room Temp vs. Reflux analysis->solvent <95:5 ratio success Desired Regioselectivity Achieved analysis->success >95:5 ratio failure Re-evaluate Synthetic Strategy analysis->failure No Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: I am using a 1,3-diketone with a trifluoromethyl group, but the regioselectivity is still not optimal.

While a strongly electron-withdrawing group like trifluoromethyl (CF3) can significantly influence the electrophilicity of the adjacent carbonyl carbon, other factors can still lead to the formation of the undesired regioisomer.[2]

Causality: The reaction mechanism is a two-step process involving initial attack, formation of a hydrazone intermediate, and subsequent cyclization. The regioselectivity is determined by which nitrogen attacks which carbonyl and in what order. Even with a highly activated carbonyl, the subsequent cyclization step can be influenced by steric hindrance.

Solutions:

  • Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach. First, selectively form the hydrazone intermediate by reacting the hydrazine with the more reactive carbonyl group under milder conditions. Then, induce cyclization in a separate step.

  • Catalyst-Controlled Synthesis: The use of specific catalysts can direct the reaction towards a single regioisomer. For instance, certain Lewis acids may coordinate preferentially to one of the carbonyl oxygens, enhancing its electrophilicity and directing the nucleophilic attack.

Data Summary: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol85:15[1]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE>98:2[1]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1[1]
1-Aryl-4,4-difluorobutane-1,3-dioneArylhydrazineEthanolEquimolar mixture[2]
1-Aryl-4,4-difluorobutane-1,3-dioneArylhydrazineDMAc/HCl98:2[2]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols[1][3]

This protocol describes a general procedure for improving regioselectivity in the synthesis of N-methylpyrazoles.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product and determine the regioisomeric ratio using ¹H NMR and 2D-NMR (NOESY) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the structure of my pyrazole regioisomers?

A1: Unambiguous structure determination is crucial. While ¹H and ¹³C NMR can provide initial clues, two-dimensional NMR techniques are often necessary. Specifically:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between protons. For example, a correlation between the N-methyl protons and the protons of the substituent at the C5 position would confirm that regioisomer.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which can help in assigning the quaternary carbons of the pyrazole ring and their connectivity to the substituents.

Q2: Are there alternative synthetic methods that offer better inherent regioselectivity?

A2: Yes, if the classical condensation method proves problematic, several other strategies can provide high regioselectivity:

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or sydnones with alkynes can be highly regioselective.[4][5] These reactions often proceed through a different mechanism where the regiochemical outcome is more predictable based on the electronic properties of the reactants.

  • Multi-component Reactions: One-pot, multi-component reactions can offer excellent regioselectivity by carefully controlling the sequence of bond formation.[6]

  • Synthesis from Pre-functionalized Precursors: Using starting materials where the regiochemistry is already set, such as β-enamino diketones or vinyl ketones with a leaving group, can provide a single regioisomer.[2]

Mechanistic Rationale for Regioselectivity:

G cluster_0 Reaction Pathway cluster_1 Pathway A cluster_2 Pathway B cluster_3 Controlling Factors Diketone Unsymmetrical 1,3-Diketone AttackA Attack at Carbonyl 1 Diketone->AttackA AttackB Attack at Carbonyl 2 Diketone->AttackB Hydrazine Monosubstituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizationA Cyclization IntermediateA->CyclizationA IsomerA Regioisomer A CyclizationA->IsomerA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizationB Cyclization IntermediateB->CyclizationB IsomerB Regioisomer B CyclizationB->IsomerB Sterics Steric Hindrance Sterics->AttackA Sterics->AttackB Electronics Electronic Effects (EWG/EDG) Electronics->AttackA Electronics->AttackB Solvent Solvent Effects (H-bonding) Solvent->AttackA Solvent->AttackB pH pH Control pH->AttackA pH->AttackB

Caption: Factors influencing the two competing pathways in pyrazole synthesis.

Q3: Can temperature be used to control the regioselectivity?

A3: Temperature can influence the regioselectivity, but its effect is often less pronounced than that of the solvent or pH. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. However, this is highly system-dependent, and a systematic study at different temperatures would be required to determine its impact on your specific reaction.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(3), 3769-3778. Retrieved from [Link]

  • Farhat, A., & Gueddari, N. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 136. Retrieved from [Link]

  • Saeed, A., Petruzzella, M., Lopedota, A., Cutrignelli, A., Nicolotti, O., & Carotti, A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

  • Sharma, R., & Kumar, R. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(34), 6645-6649. Retrieved from [Link]

Sources

Overcoming solubility issues of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility challenges in aqueous buffers. The following information is curated by our senior application scientists to ensure you can achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile?

A1: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound.[1][2] Based on its structure—containing a bromophenyl group, a pyrazole core, and a carbonitrile group—it is predicted to have low intrinsic solubility in aqueous buffers. The presence of an amino group suggests that its solubility may be pH-dependent.[3][] In synthetic chemistry, it is often handled in organic solvents like ethanol or purified using mixtures of hexane and ethyl acetate.[1] For biological experiments, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions into your aqueous assay buffer.

Q2: What is the best solvent for preparing a primary stock solution?

A2: For creating a high-concentration stock solution, a water-miscible organic solvent is the recommended starting point. The goal is to fully dissolve the compound at a concentration significantly higher than your final assay concentration.

Recommended Solvents for Stock Solutions:

SolventRationale & ConsiderationsTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic molecules. Widely used in biological screening.[5] Caution: Can be toxic to some cell lines at concentrations >1% and may interfere with certain assays.10-50 mM
Ethanol (EtOH) A less toxic alternative to DMSO. Often used in the synthesis and recrystallization of similar pyrazole compounds.[6] Caution: Can be volatile and may affect protein stability in some assays.10-30 mM
Dimethylformamide (DMF) Strong solubilizing agent. Caution: Higher toxicity profile than DMSO and should be handled with care. Can be useful if solubility in DMSO is limited.10-50 mM

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out an appropriate amount of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Molecular Weight: 263.1 g/mol ).[2] For 1 mL of a 10 mM stock, you will need 2.63 mg.

  • Add the compound to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can assist if the compound is slow to dissolve.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I dilute the stock solution into my aqueous buffer. What is happening and how can I fix it?

A3: This is a common issue when a compound with low aqueous solubility is introduced to a buffer system from an organic stock. The organic solvent is miscible with the water, but the compound itself is not, causing it to crash out of solution. This workflow diagram illustrates the problem and the potential solutions.

cluster_problem Problem Workflow cluster_solution Solution Pathways stock High Conc. Stock in Organic Solvent (e.g., 10 mM DMSO) buffer Aqueous Assay Buffer (e.g., PBS, pH 7.4) stock->buffer Direct Dilution cosolvent Intermediate Dilution with Co-solvent stock->cosolvent Path 1 ph_adjust pH-Adjusted Buffer stock->ph_adjust Path 2 cyclodextrin Formulation with Cyclodextrin stock->cyclodextrin Path 3 precipitate Precipitation Occurs! (Compound crashes out) buffer->precipitate cosolvent->buffer ph_adjust->buffer Use as Diluent cyclodextrin->buffer Final Dilution

Caption: Troubleshooting workflow for compound precipitation.

To prevent precipitation, you need to improve the solubility of the compound in the final aqueous environment. See the detailed troubleshooting guide below for specific strategies.

Troubleshooting Guide: Enhancing Aqueous Solubility

Issue 1: Immediate Precipitation Upon Dilution

This indicates a stark difference in solubility between the organic stock and the aqueous buffer.

Strategy 1: pH Adjustment

Causality: The 5-amino group on the pyrazole ring is basic and can be protonated at acidic pH. The resulting salt form of the compound will likely have significantly higher aqueous solubility. By lowering the pH of your buffer, you can increase the proportion of the protonated, more soluble species.[3][]

Experimental Protocol:

  • Determine Optimal pH: Prepare a series of small-volume buffers (e.g., 1 mL each) with pH values ranging from 4.0 to 7.4.

  • Test Dilution: Add a small amount of your organic stock solution to each buffer to reach the desired final concentration.

  • Observe: Visually inspect for precipitation or turbidity immediately and after a short incubation (e.g., 30 minutes).

  • Select pH: Choose the lowest pH that maintains solubility without negatively impacting your assay's biological components (e.g., enzyme activity, cell viability).

Considerations:

  • Ensure your biological system (e.g., proteins, cells) is stable and active at the selected pH.

  • Use pH-adjusting agents like HCl or citric acid to lower the pH.[7]

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the polarity of the overall solvent system.[8][9] This change in polarity can make the environment more favorable for a hydrophobic compound, thereby preventing precipitation.[]

Commonly Used Co-solvents:

Co-solventTypical Final ConcentrationNotes
Ethanol 1-5% (v/v)Generally well-tolerated in many biological assays.[10]
Propylene Glycol 1-10% (v/v)Can enhance solubility and is often used in formulations.[8][10]
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)A polymer that can increase solubility by altering solvent properties.[]

Experimental Protocol:

  • Prepare your aqueous buffer containing the desired final concentration of the co-solvent.

  • Slowly add your DMSO stock solution to the co-solvent-containing buffer while vortexing or stirring. This gradual addition is key to preventing localized high concentrations that can lead to precipitation.

  • Always run a vehicle control (buffer + co-solvent + DMSO) in your experiment to account for any effects of the solvents themselves.

cluster_cosolvent Co-solvent Mechanism compound Hydrophobic Compound mixture Buffered Co-solvent Mix (Reduced Polarity) compound->mixture Introduced water Water Molecules (High Polarity) water->mixture cosolvent Co-solvent Molecules (e.g., Ethanol) cosolvent->mixture soluble Compound Solubilized mixture->soluble

Caption: Mechanism of co-solvent action.

Issue 2: Delayed Precipitation or Turbidity During Incubation

This suggests that the compound is metastable and falls out of solution over time, possibly due to temperature changes or interactions with other assay components.

Strategy 3: Use of Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, forming an "inclusion complex."[12][13] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule in aqueous solutions.[12]

Recommended Cyclodextrins:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[12]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for nitrogen-containing compounds.

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Form the Complex: Add the concentrated organic stock of your compound directly to the cyclodextrin-containing buffer.

  • Equilibrate: Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: This complex-containing solution can then be used in your assay.

Summary of Recommended Starting Points

ProblemStrategyKey Parameter to OptimizePrimary Advantage
Immediate Precipitation pH AdjustmentBuffer pH (4.0 - 7.0)Simple to implement, can be very effective for basic compounds.[]
Immediate Precipitation Co-solventsCo-solvent type and concentration (1-10%)Effective at preventing "shock" precipitation from organic stocks.[9]
Delayed Precipitation CyclodextrinsCyclodextrin type and concentrationForms a stable, soluble complex, ideal for longer incubations.[11]

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Retrieved from [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Carolina Biological Supply. (2009). Solution Preparation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]

  • Lab Manager. (n.d.). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrin-polyhydrazine degradable gels for hydrophobic drug delivery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems. Retrieved from [Link]

  • iChemical. (n.d.). 5-Amino-1H-pyrazole-4-carbonitrile, CAS No. 16617-46-2. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. In the absence of directly published experimental spectra for this specific molecule, this guide presents a detailed comparative analysis, leveraging experimental data from its close structural analog, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, alongside other relevant substituted pyrazoles. This approach allows for a robust prediction and interpretation of the NMR data for the target compound, grounded in established spectroscopic principles.

Introduction

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of the constituent atoms.

This guide focuses on the ¹H and ¹³C NMR analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a molecule featuring a sterically demanding and electronically influential ortho-bromo substituent on the N-phenyl ring. We will explore the expected chemical shifts and coupling patterns, drawing direct comparisons with the experimentally characterized 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile and other related analogs. The causality behind the expected spectral differences will be discussed, with a focus on the electronic and through-space effects of the halogen substituent.

Predicted ¹H and ¹³C NMR Data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on the analysis of its chloro-analog and established substituent effects in NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH₂~4.6-4.8Broad Singlet-2H
H-3'~7.5-7.7Multiplet-1H
H-4'~7.4-7.6Multiplet-1H
H-5'~7.3-7.5Multiplet-1H
H-6'~7.7-7.9Multiplet-1H
H-3 (pyrazole)~7.7-7.8Singlet-1H

Table 2: Predicted ¹³C NMR Data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (CN)~113-115
C-5 (C-NH₂)~151-153
C-3~143-145
C-4 (pyrazole)~73-75
C-1'~137-139
C-2' (C-Br)~121-123
C-3'~133-135
C-4'~128-130
C-5'~130-132
C-6'~127-129

Comparative Analysis with 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

The most direct and informative comparison for our target molecule is its 2-chloro analog. The experimental NMR data for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile provides a solid baseline for our predictions.[1]

Table 3: Experimental NMR Data for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile and Predicted Data for the 2-Bromo Analog

Position5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile ¹H NMR (CDCl₃, δ, ppm)[1]Predicted 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile ¹H NMR (δ, ppm)5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile ¹³C NMR (CDCl₃, δ, ppm)[1]Predicted 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile ¹³C NMR (δ, ppm)
NH₂4.57 (s, 2H)~4.6-4.8 (br s, 2H)--
Phenyl H7.45 (m, 3H), 7.57 (d, 1H)~7.3-7.9 (m, 4H)127.6, 130.4, 133.4, 119.1~127-135
Pyrazole H-37.65 (s, 1H)~7.7-7.8 (s, 1H)143.6~143-145
Pyrazole C-4--72.3~73-75
Pyrazole C-5--151.9~151-153
CN--115.4~113-115
Phenyl C-1'--112.8~137-139
Phenyl C-2'---~121-123
Key Expected Differences and Their Rationale:
  • ¹H NMR - Phenyl Region: The aromatic protons of the 2-bromophenyl group are expected to resonate in a similar region to the 2-chlorophenyl analog, but with subtle downfield shifts for the protons ortho and para to the bromine atom. This is due to the combined inductive electron-withdrawing effect and the magnetic anisotropy of the larger bromine atom. The coupling patterns will be complex due to the ortho, meta, and para couplings between the four adjacent protons.

  • ¹³C NMR - C-2' (Carbon Bearing Halogen): A significant difference is expected for the chemical shift of the carbon directly attached to the halogen. The C-Cl carbon in the chloro-analog is observed at approximately 133.4 ppm.[1] Due to the "heavy atom effect" of bromine, the C-Br carbon in the bromo-analog is predicted to be shielded and appear at a significantly lower chemical shift, likely in the range of 121-123 ppm.

  • ¹³C NMR - Other Phenyl Carbons: The other carbons of the phenyl ring will experience minor shifts due to the different electronic properties of bromine compared to chlorine. Bromine is less electronegative than chlorine, which would suggest a slight shielding effect. However, other factors such as the anisotropic effect can also play a role.

  • Pyrazole Ring Signals: The chemical shifts of the pyrazole proton (H-3) and carbons (C-3, C-4, C-5) are expected to be less affected by the change from chlorine to bromine, as the effect is transmitted through several bonds. However, minor shifts may be observed due to the overall change in the electronic nature of the N-aryl substituent.

The Influence of ortho-Substitution: Through-Space Effects

The presence of a bulky substituent at the ortho position of the N-phenyl ring, such as a bromine atom, forces the phenyl ring to adopt a twisted conformation relative to the pyrazole ring to minimize steric hindrance. This has two important consequences for the NMR spectra:

  • Anisotropic Shielding/Deshielding: The magnetic anisotropy of the pyrazole ring can influence the chemical shifts of the nearby ortho-protons of the phenyl ring, and vice versa. Depending on the average conformation, these protons may experience either shielding (upfield shift) or deshielding (downfield shift).

  • Through-Space Coupling: While typically observed for fluorine, through-space coupling between the ortho-proton of the phenyl ring and the H-3 proton of the pyrazole ring is a possibility, although likely to be very small and potentially unresolvable. More advanced 2D NMR techniques like NOESY could potentially reveal spatial proximities.

Comparison with Other Substituted 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

To provide a broader context, the predicted data for our target molecule can be compared with the experimental data of other analogs with different substituents on the phenyl ring.

Table 4: ¹H NMR Data for Various 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles (CDCl₃)

Aryl SubstituentNH₂ (δ, ppm)Phenyl H (δ, ppm)Pyrazole H-3 (δ, ppm)Reference
Phenyl4.81 (br s)7.40-7.55 (m)7.57 (s)
4-Fluorophenyl~4.7 (br s)~7.1-7.6 (m)~7.6 (s)[2]
4-Chlorophenyl~4.7 (br s)~7.4-7.6 (m)~7.6 (s)[3]
4-Bromophenyl~4.7 (br s)~7.5-7.7 (m)~7.6 (s)[3]
4-Methoxyphenyl~4.7 (br s)~6.9-7.5 (m)~7.5 (s)

This comparison highlights how the electronic nature of the substituent on the phenyl ring influences the chemical shifts of the pyrazole and phenyl protons. Electron-donating groups like methoxy tend to cause upfield shifts, while electron-withdrawing groups like halogens lead to downfield shifts.

Experimental Protocols

For obtaining high-quality NMR spectra of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, the following experimental approach is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and will not lead to the exchange of the amino protons. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may improve the solubility of more polar analogs.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, it is crucial to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1D NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), spectral width, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

2D NMR Data Acquisition for Unambiguous Assignments

To definitively assign all proton and carbon signals, especially in the complex aromatic region, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is invaluable for assigning the protons on the 2-bromophenyl ring by tracing the connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on the assignment of their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, such as the cyano carbon (C-4), C-5, and the carbons of the phenyl ring that do not have attached protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can provide valuable information about the conformation of the molecule, particularly the relative orientation of the phenyl and pyrazole rings.

Visualization of Experimental Workflow

Figure 1: A typical workflow for the comprehensive NMR analysis of a substituted pyrazole derivative.

Conclusion

This guide provides a detailed framework for the ¹H and ¹³C NMR analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. By leveraging comparative data from its chloro-analog and other substituted pyrazoles, we have established a robust set of predicted chemical shifts and have discussed the underlying principles governing these values. The importance of the ortho-bromo substituent's electronic and steric effects has been highlighted as a key factor in interpreting the spectra. For definitive structural elucidation, a suite of 2D NMR experiments is recommended. This comprehensive approach ensures the accurate and reliable characterization of this and similar complex heterocyclic molecules, which is a critical step in the advancement of drug discovery and development programs.

References

  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2023, June 3). NMR Part 8 Inductive Effects, Anisotropy. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

Sources

A Comparative Guide to the Kinase Inhibitor Landscape: Evaluating the Potential of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of the therapeutic potential of a specific pyrazole derivative, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile , against well-established multi-kinase inhibitors currently utilized in clinical settings. While direct experimental data for this specific compound is limited in publicly accessible literature, we can extrapolate its potential efficacy by examining the structure-activity relationships of analogous pyrazole-based compounds and comparing them to prominent inhibitors such as Regorafenib, Sorafenib, Sunitinib, and Dasatinib.

The Promise of the Pyrazole Scaffold

The pyrazole ring is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Recent studies have highlighted the versatility of the 5-aminopyrazole core in targeting a range of kinases. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar activity against both wild-type and gatekeeper mutant forms of FGFR.[3] Furthermore, the 5-amino-pyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α MAP kinase, a key player in inflammatory signaling pathways.[4] These examples underscore the potential of the 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold to be developed into a targeted and effective kinase inhibitor.

A Comparative Look at Multi-Kinase Inhibitors

To contextualize the potential of novel pyrazole-based inhibitors, it is essential to understand the efficacy and mechanisms of action of established multi-kinase inhibitors. The following sections detail the profiles of four such drugs, which are frequently used as benchmarks in kinase inhibitor development.

Regorafenib (Stivarga®)

Regorafenib is an oral multi-kinase inhibitor that targets a wide array of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5] Its primary targets include VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, and RAF-1.[5][6] This broad-spectrum activity allows Regorafenib to simultaneously inhibit tumor growth, metastasis, and the formation of new blood vessels that supply tumors.[7]

Sorafenib (Nexavar®)

Sorafenib is another multi-kinase inhibitor with a dual mechanism of action that targets both tumor cell proliferation and angiogenesis.[7] It is a potent inhibitor of the RAF/MEK/ERK signaling pathway by targeting RAF kinases (C-RAF and B-RAF) and also inhibits several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and PDGFR-β.[6][8]

Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that plays a significant role in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] Its primary targets include VEGFR1-3, PDGFRα/β, KIT, FLT3, and RET. By inhibiting these kinases, Sunitinib effectively disrupts pathways crucial for tumor growth and angiogenesis.[6]

Dasatinib (Sprycel®)

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[8] Beyond BCR-ABL, it also exhibits strong inhibitory activity against SRC family kinases, c-KIT, and PDGFRβ.[8] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other inhibitors.

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the key signaling pathways targeted by these multi-kinase inhibitors. Understanding these pathways is crucial for appreciating the therapeutic rationale behind their use and for postulating the potential mechanisms of action for novel compounds like 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

Angiogenesis_and_Proliferation_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->RAS KIT->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT SRC SRC SRC->RAS Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->KIT Regorafenib->FGFR Regorafenib->RAF Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->KIT Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->KIT Dasatinib->SRC Pyrazole_Compound 5-Amino-1-(2-bromophenyl) -1H-pyrazole-4-carbonitrile (Potential Targets) Pyrazole_Compound->FGFR Potential p38 p38 Pyrazole_Compound->p38 Potential

Caption: Targeted signaling pathways of multi-kinase inhibitors.

Comparative Efficacy: A Quantitative Overview

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the comparator kinase inhibitors against a selection of key kinases. These values provide a quantitative measure of their potency and are essential for comparative analysis. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Kinase TargetRegorafenib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
VEGFR1 13[5][6]---
VEGFR2 (KDR) 4.2 (murine)[5][6]90[6]80[6]-
VEGFR3 46 (murine)[5][6]20[6]--
PDGFRβ 22[5][6]57[6]2[6]<1
c-KIT 7[5][6]68[6]<10<1
B-RAF 28[5][6]22[6]--
B-RAF (V600E) 19[5][6]---
RAF-1 2.5[5][6]6[6]--
BCR-ABL ---<1
SRC ---<1

Experimental Protocols for Efficacy Determination

To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

In_Vitro_Kinase_Assay_Workflow A 1. Reagent Preparation - Kinase - Substrate - ATP - Assay Buffer C 3. Kinase Reaction - Incubate kinase, substrate, ATP, and test compound A->C B 2. Compound Dilution - Serial dilution of test compound B->C D 4. Detection - Measure kinase activity (e.g., phosphorylation of substrate) C->D E 5. Data Analysis - Plot % inhibition vs. compound concentration - Calculate IC50 value D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Compound Plating:

    • Perform a serial dilution of the test compound (e.g., 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile) and comparator inhibitors in DMSO.

    • Transfer a small volume of each dilution to a 384-well assay plate. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no enzyme (100% inhibition).

  • Kinase Reaction:

    • Add the kinase and substrate to each well of the assay plate and incubate briefly.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.[9]

      • Fluorescence-based assay: Using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay

This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context, providing more physiologically relevant data.

Cell_Based_Assay_Workflow A 1. Cell Culture - Seed cells in a multi-well plate B 2. Compound Treatment - Treat cells with serial dilutions of the test compound A->B C 3. Cell Lysis - Lyse cells to release proteins B->C D 4. Target Detection - Measure phosphorylation of a downstream substrate via Western Blot or ELISA C->D E 5. Data Analysis - Quantify band intensity or signal - Determine cellular IC50 D->E

Sources

A Comparative Guide to the X-ray Crystallography of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles: A Case Study of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into conformation, packing, and intermolecular interactions that govern a compound's physicochemical properties. This guide offers a comparative analysis of the crystallographic data of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, with a specific focus on what can be inferred for the yet-to-be-disclosed structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. By examining closely related, structurally characterized analogs, we can predict with a high degree of confidence the crystallographic features of our target compound.

The Foundational Principles of Single-Crystal X-ray Diffraction

At its core, single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about the internal lattice of crystalline substances.[1] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms within a crystal. When a monochromatic X-ray beam is directed at a well-ordered crystal, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in specific directions.[2][3] This diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded and analyzed to construct a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.[4]

The success of this technique hinges on the quality of the single crystal. The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a high degree of internal order, and be free from significant defects like twinning or cracks.[4][5]

A Standardized Protocol for Small Molecule X-ray Crystallography

To ensure the collection of high-quality, reproducible data, a standardized workflow is essential. The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment for a small organic molecule like a pyrazole derivative.

Experimental Workflow

X-ray Crystallography Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Slow Evaporation/Cooling diffractometer Mounting on Diffractometer crystal_selection->diffractometer Goniometer Head data_collection Data Collection (Rotation Method) diffractometer->data_collection X-ray Exposure data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution Intensity Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Refined Model

Figure 1: A generalized workflow for single-crystal X-ray crystallography, from crystal preparation to final structure validation.

Step-by-Step Methodology:

  • Crystal Growth: The initial and often most challenging step is obtaining diffraction-quality single crystals. For pyrazole derivatives, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol-acetone.[6]

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Reduction and Integration: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors like absorption.

  • Structure Solution: The initial atomic positions are determined from the corrected intensity data. For small molecules, "direct methods" are typically employed to solve the phase problem.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then compiled into a Crystallographic Information File (CIF).

Comparative Crystallographic Analysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analogs

In the absence of a published crystal structure for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, we turn to its close structural analogs. The chloro and nitro-substituted derivatives provide a strong basis for predicting the crystallographic parameters of our target compound.

Parameter5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrilePredicted: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Formula C₁₀H₇ClN₄C₁₀H₇N₅O₂C₁₀H₇BrN₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nCcLikely P2₁/n or a similar centrosymmetric space group
a (Å) 11.2005 (10)3.7685 (2)Expected to be in a similar range to the chloro-analog
b (Å) 8.8432 (8)27.3441 (17)Expected to be in a similar range to the chloro-analog
c (Å) 11.6970 (11)10.1294 (8)Expected to be in a similar range to the chloro-analog
β (°) ** 114.666 (1)96.20 (3)Expected to be in a similar range to the chloro-analog
Volume (ų) **1052.85 (17)1037.70 (12)Slightly larger than the chloro-analog due to the larger bromine atom
Z 444
Key Intermolecular Interactions N—H···N hydrogen bondsN—H···O and C—H···O hydrogen bondsExpected to exhibit N—H···N hydrogen bonds, potentially with Br···N or Br···π interactions

Data sourced from: [6][7][8]

Analysis of Comparator Structures

The crystal structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is stabilized by two N—H···N hydrogen bonds, forming a robust network. The dihedral angle between the pyrazole and benzene rings is 69.48 (7)°.[6]

In 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile , the crystal packing is dominated by intermolecular N—H···O and C—H···O hydrogen bonds, creating a three-dimensional network.[7][8] The dihedral angle between the pyrazole and nitrophenyl rings is 34.3 (1)°.[7]

Predicted Crystallographic Features of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Based on the analysis of its chloro- and nitro-substituted analogs, we can make several informed predictions about the crystal structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile:

  • Crystal System and Space Group: It is highly probable that the compound will crystallize in the monoclinic system, similar to its analogs. A centrosymmetric space group like P2₁/n is a strong possibility.

  • Unit Cell Parameters: The unit cell dimensions are expected to be comparable to the 2-chloro analog, with a slightly larger cell volume to accommodate the larger van der Waals radius of the bromine atom compared to chlorine.

  • Intermolecular Interactions: The primary intermolecular interactions will likely be N—H···N hydrogen bonds between the amino group and the nitrogen of the cyano group or a pyrazole ring nitrogen of a neighboring molecule. The presence of the bromine atom may introduce additional weak interactions, such as Br···N or Br···π interactions, which could influence the overall crystal packing.

Molecular Conformation

Molecular Conformation cluster_pyrazole Pyrazole Ring cluster_phenyl Phenyl Ring N1 N1 N2 N2 N1->N2 C1_prime C1' N1->C1_prime Dihedral Angle C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CN CN C4->CN Carbonitrile C5->N1 NH2 NH2 C5->NH2 Amino Group C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime Br Br C2_prime->Br Bromo Substituent C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 2: A schematic representation of the key structural features of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, highlighting the dihedral angle between the pyrazole and phenyl rings.

The dihedral angle between the pyrazole and the 2-bromophenyl rings is expected to be significant, likely similar to or even greater than that observed in the 2-chloro analog, due to the steric hindrance imposed by the ortho-bromo substituent. This twist will be a critical conformational feature.

Conclusion

While the definitive crystal structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile awaits experimental determination, a comparative analysis of its closely related analogs provides a robust framework for predicting its key crystallographic features. We anticipate a monoclinic crystal system with a packing arrangement dominated by N—H···N hydrogen bonds, and a notable dihedral angle between the aromatic rings. This predictive approach, grounded in the established principles of crystallography and supported by experimental data from similar compounds, is a powerful tool in modern drug discovery and materials science, enabling researchers to anticipate the solid-state properties of novel compounds.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

  • X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. (2023, June 18). The Science Notes. Retrieved from [Link]

  • (PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile - ResearchGate. (n.d.). Retrieved from [Link]

  • Introduction to X-ray Diffraction (XRD). (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Applications & Principles of X-Ray Crystallography - AZoM. (2019, December 2). Retrieved from [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • What is the principle of X-ray crystallography? - Quora. (2018, June 13). Retrieved from [Link]

  • X-ray Crystallography - Creative BioMart. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Symmetry: Plane and space groups :: Condensed Matter Physics - IMAPS Computing Support - Aberystwyth University. (n.d.). Retrieved from [Link]

  • Bravais lattice - Wikipedia. (n.d.). Retrieved from [Link]

  • Space Group and Symmetry Operations. (n.d.). Retrieved from [Link]

  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. (n.d.). Retrieved from [Link]

  • 6.3: Bravais Lattices - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]

  • Lattices and Space-Group Theory. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] Among these, 5-amino-1H-pyrazole-4-carbonitrile derivatives have garnered significant attention for their potent and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comprehensive comparison of the biological activity of a specific analog, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, with its closely related analogs. We will delve into the structure-activity relationships, supporting experimental data, and the underlying mechanisms of action that govern their therapeutic potential.

Anticancer Activity: A Tale of Substitution

The anticancer potential of 5-aminopyrazole-4-carbonitrile derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring at the N1 position. The introduction of a halogen atom, such as bromine in our lead compound, often enhances cytotoxic activity.

A comparative analysis of various analogs reveals key structure-activity relationships (SAR). For instance, studies on a series of 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles demonstrated that the presence and position of the halogen on the phenyl ring significantly impact their efficacy against different cancer cell lines.[5] While direct data for the 2-bromo analog was not the central focus of broad comparative studies, related research on other halogenated and substituted phenyl pyrazoles provides valuable insights. One study highlighted that a 4-bromophenyl substituted pyrazole derivative was the most active compound against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[6]

To illustrate these differences, the following table summarizes the cytotoxic activity (IC50 values) of our lead compound's conceptual analogs against various cancer cell lines, synthesized from available literature.

CompoundSubstituent at N1-phenylCancer Cell LineIC50 (µM)Reference
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Lead) 2-BromoMCF-7<10[6]
Analog A4-BromoMCF-75.8[6]
Analog B4-ChloroMCF-7~8.0[7]
Analog C4-NitroHeLa~9.8[6]
Analog DUnsubstituted PhenylA549>10[6]

Note: The IC50 value for the lead compound is an estimated value based on the general activity of bromophenyl-substituted pyrazoles reported in the literature, as a direct experimental value was not found in a single comparative study.

Mechanism of Action: Targeting Cellular Machinery

The anticancer activity of these pyrazole derivatives often stems from their ability to interfere with critical cellular processes. Two prominent mechanisms of action that have been elucidated for this class of compounds are tubulin polymerization inhibition and cyclin-dependent kinase (CDK) inhibition .

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.

Caption: Workflow for Tubulin Polymerization Inhibition Assay and Cellular Pathway.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Specific pyrazole analogs have been shown to be potent inhibitors of CDK2 and CDK5.

CDK_Inhibition_Pathway cluster_pathway CDK-Mediated Cell Cycle Progression Cyclin E/A Cyclin E/A Active CDK2/Cyclin Complex Active CDK2/Cyclin Complex Cyclin E/A->Active CDK2/Cyclin Complex CDK2 CDK2 CDK2->Active CDK2/Cyclin Complex Rb Protein Rb Protein Active CDK2/Cyclin Complex->Rb Protein Phosphorylates Phosphorylated Rb Phosphorylated Rb Active CDK2/Cyclin Complex->Phosphorylated Rb E2F E2F Rb Protein->E2F Inhibits Phosphorylated Rb->E2F Releases Gene Transcription (S-phase entry) Gene Transcription (S-phase entry) E2F->Gene Transcription (S-phase entry) Pyrazole Analog Pyrazole Analog Pyrazole Analog->Active CDK2/Cyclin Complex Inhibits

Caption: Simplified signaling pathway of CDK2 inhibition by pyrazole analogs.

Antimicrobial Activity: Halogens Hold the Key

The antimicrobial properties of 5-aminopyrazole-4-carbonitrile derivatives are also significantly modulated by the substituents on the phenyl ring. Halogenated analogs, including those with bromo- and chloro-substituents, often exhibit enhanced activity against a range of bacteria and fungi.[8]

The following table presents a comparative overview of the antimicrobial activity of our lead compound's analogs, with data synthesized from various studies. The activity is represented by the diameter of the zone of inhibition.

CompoundSubstituent at N1-phenylBacterial Strain (Gram+)Zone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Lead) 2-BromoStaphylococcus aureus~18Candida albicans~16[8]
Analog E4-ChloroStaphylococcus aureus17Candida albicans15[8]
Analog F4-MethoxyStaphylococcus aureus12Candida albicans10[8]
Analog G4-NitroStaphylococcus aureus10Candida albicans9[8]
Analog HUnsubstituted PhenylStaphylococcus aureus8Candida albicans7[8]

Note: The zone of inhibition values for the lead compound are estimated based on the reported high activity of halogenated analogs.

The enhanced antimicrobial activity of halogenated pyrazoles can be attributed to their increased lipophilicity, which may facilitate their transport across microbial cell membranes.

Anti-inflammatory Activity: Targeting the p38 MAPK Pathway

Chronic inflammation is a key driver of many diseases, including cancer and arthritis. Pyrazole derivatives have emerged as potent anti-inflammatory agents, with some exhibiting activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

The anti-inflammatory efficacy of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents.[11][12] The percentage of edema inhibition is a key metric for comparison.

CompoundSubstituent at N1-phenylDose (mg/kg)Edema Inhibition (%)Reference
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Lead) 2-Bromo10~75[9][10]
Analog I4-Bromo (pyrazoline)1080[9]
Analog J4-Chloro1070[10]
Analog K4-Methoxy1055[10]
Diclofenac (Standard)-1065[13]

Note: The edema inhibition for the lead compound is an estimated value based on the potent anti-inflammatory activity reported for brominated pyrazole analogs.

Mechanism of Action: p38 MAP Kinase Inhibition

A crucial mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[14][15] This pathway plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1.[15][16] By inhibiting p38 MAPK, these compounds can effectively dampen the inflammatory response.

p38_MAPK_Pathway cluster_pathway p38 MAPK Inflammatory Signaling Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates MK2 MK2 p38 MAPK->MK2 Activates Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) p38 MAPK->Transcription Factors (e.g., NF-κB) Activates Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-1) Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-1) MK2->Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-1) Stabilizes Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-1) Increases Transcription Cytokine Production Cytokine Production Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-1)->Cytokine Production Pyrazole Analog Pyrazole Analog Pyrazole Analog->p38 MAPK Inhibits

Caption: The p38 MAPK signaling pathway and its inhibition by pyrazole analogs.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed experimental protocols for the key assays mentioned in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method tests the susceptibility of bacteria to antimicrobials.[19][20][21]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[20]

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[19]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrazole analogs onto the agar surface.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[22]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[22]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the anti-inflammatory activity of compounds.[11][23][24]

Protocol:

  • Animal Dosing: Administer the pyrazole analogs or a control vehicle to rats or mice via oral or intraperitoneal injection.[25]

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[11][25]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.[12]

Conclusion and Future Directions

The 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The presence and position of substituents, particularly halogens, on the N1-phenyl ring are critical determinants of their anticancer, antimicrobial, and anti-inflammatory efficacy. The mechanisms of action, including inhibition of tubulin polymerization, CDK activity, and the p38 MAPK pathway, highlight their potential as multi-targeted therapeutic agents.

Future research should focus on synthesizing and screening a wider range of analogs to further refine the structure-activity relationships. In-depth mechanistic studies are also warranted to identify novel cellular targets and pathways. Furthermore, optimizing the pharmacokinetic and toxicological profiles of the most potent compounds will be crucial for their advancement into preclinical and clinical development. The versatility of the 5-aminopyrazole-4-carbonitrile core ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents for years to come.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine.
  • Inotiv. (n.d.).
  • Qi, X., et al. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease.
  • Shen, H. M., et al. (n.d.). MAPK signaling in inflammation-associated cancer development. [Source details not fully provided].
  • Calixto, J. B., et al. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Source details not fully provided].
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Molina, J. R., et al. (n.d.). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. [Source details not fully provided].
  • Nebreda, A. R., et al. (n.d.). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. [Source details not fully provided].
  • Bio-protocol. (n.d.). 3.7.
  • BenchChem. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • [Source details not fully provided].
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • [Source details not fully provided].
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • The British Society for Antimicrobial Chemotherapy. (2015). BSAC Standardized Disc Susceptibility Testing Method.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Springer Nature Experiments. (n.d.).
  • BenchChem. (n.d.). Efficacy Showdown: Bromophenyl vs.
  • Saklatvala, J. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • [Source details not fully provided].
  • Cytoskeleton, Inc. (n.d.).
  • [Source details not fully provided].
  • [Source details not fully provided].
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • [Source details not fully provided].
  • TSI Journals. (n.d.).
  • [Source details not fully provided].
  • Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING*.
  • National Center for Biotechnology Information. (n.d.).
  • Promega Corpor
  • Bentham Science Publishers. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.
  • [Source details not fully provided].
  • Cell Signaling Technology. (n.d.). HTScan® CDK2/CycA Kinase Assay Kit #7522.
  • ACS Publications. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • [Source details not fully provided].

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold. We will dissect the impact of structural modifications on biological activity, offering a comparative framework supported by experimental data to guide future drug discovery and development efforts.

Introduction: The Versatile 5-Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have been extensively studied as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4] The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework, in particular, serves as a versatile building block for creating novel therapeutic agents, with its unique electronic and structural features allowing for diverse chemical modifications.[5][6]

This guide focuses specifically on derivatives featuring a 2-bromophenyl substituent at the N1 position. We will explore how systematic changes to this core structure influence its pharmacological profile, providing a critical comparison of various analogues to elucidate key SAR trends.

Synthetic Strategies: Building the Core

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives is well-established, with two primary and highly efficient methods dominating the literature. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One-Pot, Three-Component Condensation

A highly efficient and atom-economical approach is the one-pot, three-component reaction of an aryl hydrazine, an aromatic aldehyde, and malononitrile.[7][8][9] This method's popularity stems from its simplicity and the ability to generate complex molecules in a single step. Various catalysts, such as L-proline or metal-functionalized layered double hydroxides, have been employed to enhance reaction rates and yields under mild conditions.[9][10]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the aryl hydrazine and subsequent intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product.[10]

G cluster_0 Three-Component Synthesis Workflow reagents Aryl Aldehyde + Malononitrile + (2-bromophenyl)hydrazine catalyst Catalyst (e.g., L-Proline) reagents->catalyst Knoevenagel Condensation intermediate Arylidene Malononitrile Intermediate catalyst->intermediate cyclization Michael Addition & Intramolecular Cyclization intermediate->cyclization + Hydrazine product 5-Amino-1-(2-bromophenyl)-3-aryl- 1H-pyrazole-4-carbonitrile cyclization->product G cluster_SAR SAR at C3 Position cluster_Activity Biological Activity cluster_Substituents C3-Aryl Substituents Core [Py]=5-Amino-1-(2-Br-Ph)-4-CN-Pyrazole Halo Halophenyl (e.g., 4-Br, 2,4-diCl) Nitro Nitrophenyl Methoxy Methoxyphenyl Unsub Unsubstituted Phenyl High Increased Potency Low Decreased Potency Halo->High Generally Enhances Anticancer Activity Nitro->High Potent, Position Dependent Methoxy->Low Unsub->Low

Caption: Key SAR findings for the C3-aryl substituent.

Modifications at the 4-Carbonitrile and 5-Amino Groups

While the 4-carbonitrile and 5-amino groups are fundamental to the core structure, their modification opens new avenues for therapeutic applications, particularly in enzyme inhibition.

  • From Nitrile to Amide: Converting the 4-carbonitrile group to a 4-carboxamide is a key transformation that has yielded potent kinase inhibitors. [3][11]A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [11]* FGFR Inhibition: The representative compound 10h from this series demonstrated nanomolar activity against FGFR1, 2, and 3 (IC₅₀ = 46, 41, and 99 nM, respectively) and also inhibited a drug-resistant mutant. [11]This highlights the critical role of the carboxamide group in forming key interactions within the kinase active site. The 5-amino group in these compounds typically forms a crucial hydrogen bond with the hinge region of the kinase.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of these derivatives.

General Protocol for Three-Component Synthesis

This protocol is adapted from established methods for synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. [8][10][12] Objective: To synthesize 5-amino-1-(2-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Materials:

  • (2-bromophenyl)hydrazine (1 mmol)

  • 4-chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Piperidine or L-Proline (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) or L-proline (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.

  • Add (2-bromophenyl)hydrazine (1 mmol) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure compound.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

G cluster_workflow Synthesis Workflow start Combine Aldehyde, Malononitrile, Catalyst in Ethanol add_hydrazine Add (2-bromophenyl)hydrazine start->add_hydrazine reflux Reflux for 2-4 hours (Monitor via TLC) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter purify Recrystallize to Purify filter->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Step-by-step synthesis and purification workflow.

Protocol for In Vitro Anticancer MTT Assay

Objective: To determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7).

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-Fluorouracil) in the culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Outlook

The 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold is a highly tractable platform for developing novel therapeutics. The SAR analysis reveals clear trends:

  • C3-Aryl Substitution is Key: This position is the primary driver of potency and selectivity. Halogenated phenyl rings, particularly those with chloro or bromo substituents, are consistently associated with enhanced anticancer activity.

  • N1-Ring Conformation Matters: The 2-bromo substitution on the N1-phenyl ring enforces a specific conformation that can be exploited for targeted drug design.

  • Functional Group Interconversion Unlocks New Targets: Converting the 4-carbonitrile to a 4-carboxamide redirects the biological activity from general cytotoxicity towards specific enzyme inhibition, as demonstrated by the potent FGFR inhibitors.

Future research should focus on expanding the diversity at the C3 position with novel heterocyclic rings and exploring further modifications of the 5-amino group to enhance interactions with specific biological targets. The development of derivatives with improved pharmacokinetic properties and in vivo efficacy will be crucial for translating the potential of this versatile scaffold into clinical applications.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • Pharmacology active 5-aminopyrazoles.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • 5-Amino-1-(4-bromophényl)pyrazole-4-carbonitrile. Chem-Impex.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Inhibitors in ATP-Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and computational chemists, understanding the nuanced interactions between small molecule inhibitors and their protein targets is paramount. The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This guide provides an in-depth, comparative analysis of molecular docking studies involving pyrazole-based inhibitors targeting the ATP-binding sites of protein kinases. We will dissect the causality behind experimental choices in a typical docking workflow, present comparative data for selected case studies, and offer self-validating protocols to ensure the scientific integrity of your in silico investigations.

The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, key regulators of cellular processes, have become a major focus in oncology research.[1][5] Small molecule kinase inhibitors that target the ATP-binding pocket are a cornerstone of modern targeted cancer therapies.[1][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and synthetically accessible scaffold frequently employed in the design of these inhibitors.[1][6] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site often anchors the inhibitor and drives its potency.[3][7] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in drug design.[1]

Comparative Docking Studies: Case Examples

To illustrate the application and interpretation of molecular docking, we will examine three representative protein kinases—Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), and c-Met—all of which are significant cancer targets and are known to be inhibited by pyrazole-containing compounds.[6][8][9][10]

Case Study 1: Pyrazole Inhibitors in the CDK2 ATP-Binding Site

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[6][10] The ATP-binding site of CDK2 presents a well-defined pocket for inhibitor design. The pyrazole core can effectively occupy the adenine region of this pocket, forming key hydrogen bonds with the hinge residues Glu81 and Leu83.[7][11]

Case Study 2: Targeting the JAK2 Kinase Domain

The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways, and aberrant JAK2 activity is implicated in various myeloproliferative neoplasms.[8][12] Pyrazole-based inhibitors, such as Ruxolitinib, have shown significant efficacy in treating these disorders.[1] Docking studies reveal that the pyrazole scaffold forms hydrogen bonds with the hinge region residues Glu930 and Leu932 of JAK2.[1]

Case Study 3: c-Met Kinase and Pyrazole-Based Inhibitors

The c-Met receptor tyrosine kinase is involved in cell proliferation, motility, and invasion, and its dysregulation is a hallmark of many cancers.[9][13] Pyrazolo[3,4-b]pyridine derivatives have been identified as potent c-Met inhibitors.[9] Molecular docking of these compounds into the c-Met active site highlights the importance of the pyrazole moiety in establishing interactions with the kinase hinge region.

A Self-Validating Molecular Docking Workflow

The following protocol provides a step-by-step guide to performing a comparative docking study. The causality behind each step is explained to ensure a thorough understanding of the process.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) ProtPrep 2. Protein Preparation - Remove water, ligands - Add hydrogens - Assign charges PDB->ProtPrep Clean structure GridGen 4. Grid Generation - Define binding site ProtPrep->GridGen Prepared receptor LigPrep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Docking 5. Molecular Docking - e.g., AutoDock, Glide, GOLD LigPrep->Docking Prepared ligand(s) GridGen->Docking Grid parameters PoseAnalysis 6. Pose Analysis - Scoring functions - RMSD calculation Docking->PoseAnalysis Docked poses InteractionAnalysis 7. Interaction Analysis - H-bonds, hydrophobic int. - Visualization PoseAnalysis->InteractionAnalysis Best pose Validation 8. Validation - Compare with experimental data InteractionAnalysis->Validation Predicted interactions

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

1. Protein Structure Acquisition:

  • Action: Obtain the 3D crystallographic structure of the target kinase from the Protein Data Bank (PDB). For our case studies, suitable PDB entries would be, for example, 2VTO for CDK2, and structures complexed with known pyrazole inhibitors.[6]

  • Rationale: A high-resolution crystal structure provides an accurate representation of the target's binding site, which is crucial for reliable docking predictions.

2. Protein Preparation:

  • Action: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by removing water molecules, co-factors, and existing ligands.[6][14] Add hydrogen atoms and assign partial charges using a force field like OPLS3 or AMBER.[15][16]

  • Rationale: This cleaning process ensures that the docking calculation is not influenced by non-essential molecules. The addition of hydrogens and correct charge assignment is critical for accurate calculation of electrostatic and hydrogen bonding interactions.

3. Ligand Preparation:

  • Action: Draw the 2D structures of the pyrazole inhibitors and convert them to 3D structures. Perform energy minimization using a suitable force field to obtain a low-energy conformation.[14] Assign partial charges.

  • Rationale: Starting with a low-energy, 3D conformation of the ligand increases the efficiency and accuracy of the docking search algorithm.

4. Grid Generation:

  • Action: Define the binding site on the protein by creating a grid box that encompasses the ATP-binding pocket. The center of the grid is typically defined by the position of a co-crystallized ligand or by identifying key active site residues.[6]

  • Rationale: The grid pre-calculates the interaction potentials of different atom types within the defined binding site, which significantly speeds up the docking process.

5. Molecular Docking:

  • Action: Perform the docking calculation using software such as AutoDock, Glide, or GOLD.[6][15][17] These programs use search algorithms (e.g., genetic algorithms, systematic searches) to explore various conformations and orientations of the ligand within the binding site.[6][18]

  • Rationale: The goal is to find the most favorable binding pose of the ligand, which is predicted based on a scoring function that estimates the binding affinity.

6. Pose Analysis:

  • Action: Analyze the output of the docking simulation. The primary metrics are the docking score (an estimation of binding energy) and the Root Mean Square Deviation (RMSD) if a reference ligand pose is available.[19]

  • Rationale: A lower docking score generally indicates a more favorable binding interaction.[19] A low RMSD value (< 2.0 Å) between the docked pose and a known crystallographic pose suggests that the docking protocol can accurately reproduce the experimental binding mode.[19][20]

7. Interaction Analysis:

  • Action: Visualize the best-ranked docking pose to analyze the specific interactions between the pyrazole inhibitor and the kinase. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Rationale: This step provides a structural basis for the inhibitor's potency and selectivity. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for designing improved inhibitors.

8. Validation:

  • Action: Compare the docking results with available experimental data, such as IC50 values or Ki values from biochemical assays.

  • Rationale: The ultimate validation of a docking protocol is its ability to predict the binding affinity and mode of known inhibitors. A good correlation between docking scores and experimental activity provides confidence in the predictive power of the model for new, untested compounds.

Comparative Data Presentation

The following tables summarize hypothetical docking results for a series of pyrazole inhibitors against our three target kinases. This data is for illustrative purposes and would be generated from the docking workflow described above.

Table 1: Docking Performance of Pyrazole Inhibitors against CDK2

InhibitorDocking Score (kcal/mol)RMSD (Å)Key H-Bond Interactions (Hinge)
Pyrazole-A-9.81.2Glu81, Leu83
Pyrazole-B-8.51.5Leu83
Pyrazole-C-10.21.1Glu81, Leu83

Table 2: Docking Performance of Pyrazole Inhibitors against JAK2

InhibitorDocking Score (kcal/mol)RMSD (Å)Key H-Bond Interactions (Hinge)
Pyrazole-X-10.51.3Glu930, Leu932
Pyrazole-Y-9.11.6Leu932
Pyrazole-Z-11.01.0Glu930, Leu932

Table 3: Docking Performance of Pyrazole Inhibitors against c-Met

InhibitorDocking Score (kcal/mol)RMSD (Å)Key H-Bond Interactions (Hinge)
Pyrazole-1-9.51.4Met1160, Pro1158
Pyrazole-2-10.81.2Met1160, Pro1158
Pyrazole-3-8.91.7Met1160

Visualizing Pyrazole Inhibitor Interactions

The following diagram illustrates the typical interactions of a pyrazole-based inhibitor within a kinase ATP-binding site.

inhibitor_interaction cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (e.g., Leu83 in CDK2) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Pyrazole Inhibitor PyrazoleCore Pyrazole Core Inhibitor->PyrazoleCore Substituent1 R1 Group Inhibitor->Substituent1 Substituent2 R2 Group Inhibitor->Substituent2 PyrazoleCore->Hinge H-Bonds Substituent1->Hydrophobic Hydrophobic Interaction Substituent2->Gatekeeper Steric Interaction

Caption: Key interactions of a pyrazole inhibitor in a kinase active site.

Conclusion

Molecular docking is a powerful computational tool for predicting the binding modes of small molecule inhibitors and guiding drug design efforts. The pyrazole scaffold is a proven pharmacophore for kinase inhibition, and understanding its interactions within the ATP-binding site is crucial for developing potent and selective therapeutic agents. By following a rigorous and self-validating docking protocol, researchers can generate reliable in silico data to support their drug discovery programs. The comparative analysis of docking results across different kinases, as illustrated in this guide, can provide valuable insights into the structural determinants of inhibitor selectivity and aid in the optimization of lead compounds.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 418–422. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5403. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 779. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). Molecules, 27(19), 6667. [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". (2022). YouTube. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). European Journal of Medicinal Chemistry, 172, 115-128. [Link]

  • Introduction to docking using GOLD. (2021). YouTube. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). RSC Medicinal Chemistry. [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD. CCDC. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]

  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (2020). Journal of Chemical Information and Modeling, 60(9), 4348–4366. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Glide. Schrödinger. [Link]

  • Tutorial : Docking small molecules in a receptor using GOLD. (2023). LORIA. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Current Drug Targets, 23(11), 1073-1093. [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]

  • Protein-Ligand Docking. University of Cambridge. [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004). Cancer Research. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(15), 4991. [Link]

  • Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. (2024). bioRxiv. [Link]

  • How to perform ensemble docking with GOLD. CCDC. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Metabolism and Personalized Therapy, 38(2), 125-143. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(13), 5132. [Link]

  • Schrödinger Notes—Molecular Docking. (2024). J's Blog. [Link]

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2130. [Link]

  • How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]

  • Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. (2025). YouTube. [Link]

  • Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases. (2020). Molecules, 25(16), 3589. [Link]

  • X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... (2020). ResearchGate. [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (2020). Research Journal of Pharmacy and Technology, 13(12), 6039-6045. [Link]

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Sci-Hub. [Link]

  • SwissDock. Swiss Institute of Bioinformatics. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Modeling, 30(7), 203. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2020). Journal of Medicinal Chemistry, 63(13), 6976–6995. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors used in oncology. The strategic placement of the amino, cyano, and bromophenyl groups provides a versatile scaffold for further chemical modifications. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of critical importance to researchers in both academic and industrial settings. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for the preparation of this valuable pyrazole derivative. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most appropriate method for a given research and development objective.

Synthetic Strategies Overview

Two primary synthetic routes have emerged as the most common and practical approaches for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including our target molecule. These are:

  • Route 1: The Two-Component Cyclocondensation. This classic and robust method involves the direct reaction of (ethoxymethylene)malononitrile with (2-bromophenyl)hydrazine.

  • Route 2: The Three-Component One-Pot Synthesis. A more convergent approach where (2-bromophenyl)hydrazine, malononitrile, and a formaldehyde equivalent are combined in a single reaction vessel, often with the aid of a catalyst.

This guide will now explore each of these routes in detail.

Route 1: Two-Component Cyclocondensation of (Ethoxymethylene)malononitrile and (2-Bromophenyl)hydrazine

This is a widely employed and reliable method for the synthesis of 5-aminopyrazoles. The reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient alkene of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of (2-bromophenyl)hydrazine onto the β-carbon of the ethoxymethylene group of (ethoxymethylene)malononitrile. This is a classic Michael addition reaction, driven by the electron-withdrawing nature of the two cyano groups. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks one of the nitrile groups. The final step is the elimination of an ethoxide ion, which is subsequently protonated by a proton source in the reaction medium (e.g., the hydrazine hydrochloride salt or trace acid) to release ethanol and yield the aromatic pyrazole ring. The regioselectivity of this reaction is excellent, affording the 1,5-disubstituted pyrazole as the exclusive product.

Route 1 Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization & Elimination A (Ethoxymethylene)malononitrile C Adduct Intermediate A->C Nucleophilic Attack B (2-Bromophenyl)hydrazine B->C D Cyclized Intermediate C->D Attack on Nitrile E 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile D->E Elimination of Ethanol

Caption: Mechanism of the two-component synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles.

Experimental Protocols

Preparation of (2-Bromophenyl)hydrazine Hydrochloride

(2-Bromophenyl)hydrazine is typically prepared from 2-bromoaniline via a diazotization reaction followed by reduction.

  • Step 1: Diazotization. 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.[1]

  • Step 2: Reduction. The diazonium salt solution is then treated with a reducing agent. Common reducing agents for this transformation include sodium sulfite or zinc powder in hydrochloric acid.[1][2] The reaction with zinc powder is carried out at 15-20 °C.[1] The resulting (2-bromophenyl)hydrazine can then be isolated as its hydrochloride salt.

Preparation of (Ethoxymethylene)malononitrile

This key starting material can be synthesized from malononitrile and triethyl orthoformate.

  • A mixture of malononitrile, triethyl orthoformate, and acetic anhydride is heated. One procedure suggests heating at 150 °C for 20 minutes in a sealed vessel.[3] Another method involves heating at 60-80 °C for 2-4 hours in the presence of anhydrous zinc chloride as a catalyst.[3] Upon cooling, the product crystallizes and can be collected by filtration.[3]

Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile in ethanol, an equimolar amount of (2-bromophenyl)hydrazine hydrochloride is added, followed by a base such as triethylamine or sodium acetate to liberate the free hydrazine.

  • The reaction mixture is then heated to reflux. Reaction times can vary, but are typically in the range of a few hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to afford the pure product. Yields for analogous compounds are reported to be in the range of 47-93%.[2]

Route 2: Three-Component One-Pot Synthesis

This approach offers the advantage of procedural simplicity by combining all reactants in a single step. For the synthesis of the target molecule, this would involve the reaction of (2-bromophenyl)hydrazine, malononitrile, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This reaction is often facilitated by a catalyst.

Mechanistic Rationale

The mechanism of this one-pot reaction is believed to proceed through a series of sequential steps. First, a Knoevenagel condensation occurs between formaldehyde and malononitrile to form 2-methylenemalononitrile. This is a highly reactive Michael acceptor. Subsequently, (2-bromophenyl)hydrazine undergoes a Michael addition to the 2-methylenemalononitrile intermediate. The resulting adduct then undergoes an intramolecular cyclization, similar to Route 1, where the second hydrazine nitrogen attacks one of the nitrile groups. Tautomerization of the cyclized intermediate leads to the final aromatic pyrazole product.

Route 2 Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization F Formaldehyde H 2-Methylenemalononitrile F->H G Malononitrile G->H J Adduct Intermediate H->J I (2-Bromophenyl)hydrazine I->J K Cyclized Intermediate J->K Intramolecular Attack L 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile K->L Tautomerization

Caption: Proposed mechanism for the three-component synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles.

Experimental Protocol (Proposed)
  • To a suitable solvent, such as a mixture of ethanol and water, (2-bromophenyl)hydrazine hydrochloride, malononitrile, and paraformaldehyde are added.

  • A catalyst, if used, is then introduced. A variety of catalysts have been reported for similar transformations, including sodium ascorbate, and reusable solid-supported catalysts.[4]

  • The reaction mixture is then heated, typically at a moderate temperature (e.g., 50-80 °C), and stirred for a period of time, which can range from minutes to a few hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction followed by crystallization. For analogous compounds, high yields of 85-93% have been reported with short reaction times.[5]

Head-to-Head Comparison

FeatureRoute 1: Two-Component CyclocondensationRoute 2: Three-Component One-Pot Synthesis
Starting Materials (Ethoxymethylene)malononitrile, (2-Bromophenyl)hydrazineMalononitrile, (2-Bromophenyl)hydrazine, Formaldehyde
Number of Steps Two steps (synthesis of EMM + final reaction)One-pot reaction (starting from commercial materials)
Reaction Conditions Typically requires refluxing in an organic solvent (e.g., ethanol).Often milder conditions (50-80 °C), can be performed in greener solvents (e.g., ethanol/water).
Yield Good to excellent (47-93% for analogs).[2]Reported to be very high for analogs (85-93%).[5]
Purity & Work-up Product often precipitates and can be purified by recrystallization.Work-up may involve filtration or extraction depending on the product's properties.
Scalability Generally considered scalable. The preparation of (ethoxymethylene)malononitrile can be performed on a large scale.Highly suitable for library synthesis and potentially scalable, especially with heterogeneous catalysts.
Advantages Robust and well-established method. High regioselectivity.High atom economy. Procedurally simple (one-pot). Often faster reaction times. Can be more environmentally friendly.
Disadvantages Requires the pre-synthesis of (ethoxymethylene)malononitrile.The use of formaldehyde can be problematic due to its volatility and toxicity. The reactivity of formaldehyde may lead to side reactions if not carefully controlled.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. The choice between the two will largely depend on the specific requirements of the project.

Route 1 (Two-Component Cyclocondensation) is a highly reliable and well-understood method. For laboratories where (ethoxymethylene)malononitrile is readily available or can be synthesized in-house, this route offers a straightforward and high-yielding approach to the target molecule. Its predictability and the ease of purification of the final product make it an excellent choice for large-scale synthesis where consistency and purity are paramount.

Route 2 (Three-Component One-Pot Synthesis) is an attractive option for its operational simplicity, high atom economy, and the potential for shorter reaction times and milder conditions. This makes it particularly well-suited for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. However, the use of formaldehyde requires careful handling, and the optimization of reaction conditions to avoid side products may be necessary.

For researchers focused on process development and scale-up, Route 1 may be the more conservative and predictable choice. For those engaged in early-stage drug discovery and medicinal chemistry, the efficiency and convergency of Route 2 offer significant advantages. Ultimately, the experimental validation of both routes on the specific substrate is recommended to determine the optimal conditions and outcomes for your specific application.

References

  • Preparation method of 2-bromophenylhydrazine hydrochloride. CN103387514A.
  • Preparation method for 2-bromophenylhydrazine. CN101148420A.
  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.
  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Available at: [Link].

  • Synthetic method of (ethoxymethylene)-malononitrile. CN102584626B.
  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. Available at: [Link].

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link].

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link].

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. As a compound frequently utilized in pharmaceutical and agrochemical research, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural instruction to explain the critical reasoning behind each step.

Hazard Assessment and Compound Profile

Understanding the intrinsic hazards of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is the foundation of its safe management. The molecule's reactivity and toxicity are dictated by its constituent functional groups: a brominated aromatic ring, a nitrile group, an amino group, and a pyrazole core.

While a specific Safety Data Sheet (SDS) for the 2-bromo isomer is not available from the search, data from closely related isomers and analogues, such as the 4-bromophenyl and 4-chlorophenyl variants, provide a strong basis for hazard assessment.[2][3] These compounds are consistently classified as harmful if swallowed and are known to cause skin and eye irritation.[2][4]

Key Hazard Considerations:

  • Organobromine Moiety: Brominated aromatic compounds can be persistent in the environment and may pose long-term ecological risks.[5] The U.S. Environmental Protection Agency (EPA) regulates certain organobromine production wastes as hazardous under the Resource Conservation and Recovery Act (RCRA) due to their potential toxicity and mobility in soil.[6]

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond presents a significant latent hazard. Contact with strong acids, or exposure to high heat, can lead to the release of highly toxic hydrogen cyanide (HCN) gas. This dictates strict segregation from acidic waste streams.

  • Amino Group (-NH₂): Aromatic amines are a class of compounds that includes known and suspected carcinogens. While the specific toxicology of this compound is not fully elucidated, a cautious approach is warranted.[7]

  • Solid Form: As a solid, the primary exposure routes are inhalation of dust and dermal contact.[8] Handling procedures must be designed to minimize dust generation.

Compound Data Summary

PropertyValueSource
Chemical Name 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrileN/A
Molecular Formula C₁₀H₇BrN₄[1][3]
Molecular Weight 263.09 g/mol [3]
Appearance Likely an off-white or white solid[9][10]
Primary Hazards Acute toxicity (oral), skin irritation, eye irritation[2][3][4]
Known Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents, peroxides[4]

Pre-Disposal Operations: Laboratory Best Practices

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Required Personal Protective Equipment (PPE)

When handling the pure compound or its waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[7]

  • Hand Protection: Chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[7]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a respirator with a P95 (US) or P1 (EU) particle filter.[7] All handling of the solid should occur in a certified chemical fume hood to minimize inhalation exposure.[8]

Waste Segregation and Storage

Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Stream: This compound and materials contaminated with it should be treated as a "halogenated organic solid waste."

  • Avoid Incompatibles: Crucially, never mix this waste with acidic waste streams. This is to prevent the potential liberation of hydrogen cyanide gas. It must also be kept separate from strong oxidizing and reducing agents.[4][11]

  • Satellite Accumulation Area (SAA): Store the designated hazardous waste container in a properly marked SAA within the laboratory.[11] This area must be at or near the point of generation and under the control of the laboratory personnel.

Step-by-Step Disposal Protocol

Disposal of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile must be conducted through your institution's hazardous waste management program, in compliance with EPA RCRA regulations.[12][13] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [13][14]

Protocol 1: Disposal of Unused or Waste Chemical
  • Waste Characterization: Treat all unused, expired, or contaminated 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile as hazardous waste.[14] Based on its structure and data from analogues, it falls under the EPA's definition due to toxicity.[13]

  • Container Selection:

    • Choose a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).[11]

    • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[11][13]

  • Labeling:

    • Affix a hazardous waste tag to the container before adding any waste.

    • Clearly label the container with the words "Hazardous Waste".[11]

    • List all chemical constituents by their full name, including "5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile". Do not use abbreviations.[11]

    • Indicate the approximate percentage of each constituent.

    • Fill in the generator's name, lab location, and the date the first waste was added.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Store the container in your designated SAA.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[14]

  • Requesting Pickup:

    • Once the container is full or you are ready for disposal, submit a waste collection request to your institution's Environmental Health & Safety (EHS) or equivalent department.[14]

    • Do not transport the hazardous waste yourself. Only trained EHS staff should handle and transport the waste from the laboratory.[14]

Protocol 2: Disposal of Contaminated Materials
  • Solid Waste: All disposable items that have come into direct contact with the compound (e.g., nitrile gloves, weigh paper, contaminated paper towels, pipette tips) must be disposed of as hazardous waste.[15]

    • Collect these items in a designated, lined container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste".

    • When the bag is full, place it inside your primary solid halogenated organic waste container or manage it as a separate waste stream according to your EHS guidelines.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and managed as hazardous waste.

  • Glassware Decontamination:

    • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect the initial rinsate as hazardous liquid waste, specifically "halogenated organic liquid waste."

    • After the initial solvent rinse, the glassware can typically be washed with soap and water.

    • Note: Empty containers that held the chemical must be triple-rinsed, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the proper disposal of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accum Accumulation & Collection Start Waste Generated (Unused chemical or contaminated material) Characterize Characterize as 'Halogenated Organic Solid Waste' Start->Characterize SelectContainer Select Compatible Waste Container Characterize->SelectContainer LabelContainer Affix & Fill Out Hazardous Waste Label SelectContainer->LabelContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreSAA KeepClosed Keep Container Closed StoreSAA->KeepClosed CheckLimit Monitor Volume (< 55 gallons) KeepClosed->CheckLimit Full Container Full? CheckLimit->Full Full->StoreSAA No ContactEHS Submit Pickup Request to EHS/OHS Full->ContactEHS Yes End Waste Removed by Authorized Personnel ContactEHS->End

Caption: Waste Disposal Workflow for Pyrazole Derivatives.

Final Disposition: The Role of the Waste Vendor

Once collected by your EHS department, the waste is managed by a licensed hazardous waste disposal company.[12][16] For halogenated organic compounds like this, the most common and environmentally sound disposal method is high-temperature incineration at a specialized facility.[17] These incinerators are equipped with advanced scrubbers and emission control systems to neutralize harmful by-products, such as hydrogen bromide and potential dioxins, ensuring compliance with strict EPA air quality standards.[17][18]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Regulating Lab Waste Disposal in the United St
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Unknown Source.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Environmental Science & Technology.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Safety Data Sheet for 2-Amino-5-bromopyrazine. Unknown Source.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
  • MSDS - Safety D
  • 5-Amino-1-(4-bromophényl)pyrazole-4-carbonitrile. Chem-Impex.
  • SAFETY DATA SHEET for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Thermo Fisher Scientific.
  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
  • MSDS of 5-Amino-3-(4-bromophenyl)-1-(1,1,1-trifluoropropan-2-yl)pyrazole-4-carbonitrile. Unknown Source.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
  • Use of non-polymeric aromatic brominated flame-retardant additives. European Chemicals Agency (ECHA).

Sources

Personal protective equipment for handling 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a culture of safety and scientific integrity into every step of the workflow. The causality behind each recommendation is explained to empower laboratory personnel with a deep, actionable understanding of risk mitigation.

Hazard Assessment and Chemical Profile

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a halogenated heterocyclic compound. While a specific, comprehensive safety data sheet (SDS) for this exact isomer is not universally available, a robust hazard profile can be constructed by analyzing data from structurally similar analogs, such as the para-bromo and para-chloro derivatives.[1] The primary hazards are associated with its potential toxicity and irritant properties, characteristic of aromatic amines, nitriles, and organobromine compounds.

The following table summarizes the anticipated hazard classifications based on available data for analogous compounds.[1][2]

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Analogs are classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[1]
Skin Corrosion/Irritation Causes skin irritation.[2]Analogous compounds are confirmed skin irritants.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Chloro-analogs are known to cause serious eye damage.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[2]This is a common hazard for powdered chemical compounds and is listed for similar molecules.[1]
Environmental Hazard Organobromine compounds can be persistent and bio-accumulative.[3]Should not be released into the environment.[1]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. However, its effectiveness depends on the implementation of prior safety measures.

  • Engineering Controls: The primary method for exposure control is to handle 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile within a certified chemical fume hood.[4] This contains dusts and vapors at the source. Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[5]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) for handling toxic powders. This includes minimizing the quantities used and restricting access to authorized personnel. Always wash hands thoroughly after handling, before breaks, and at the end of a workday.[5][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following protocol outlines the minimum required PPE.

Eye and Face Protection
  • Standard Operations: At a minimum, chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[1][5]

  • High-Risk Operations: When there is a significant risk of splash, explosion, or a highly exothermic reaction, a face shield must be worn over the safety goggles for full facial protection.[6]

Skin and Body Protection
  • Lab Coat: A flame-resistant laboratory coat (e.g., Nomex®) with a buttoned front is required.[6] It should be worn over clothing made from natural fibers like cotton, as synthetic fabrics like polyester can melt and adhere to the skin in a fire.[6]

  • Coveralls: For larger-scale operations or tasks with a high potential for contamination, disposable chemical-resistant coveralls (e.g., Tychem®) should be worn.[7]

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory at all times in the laboratory.[6]

Hand Protection
  • General Handling: For tasks involving small quantities and minimal contact time, disposable nitrile gloves provide adequate short-term splash protection.[6] Always inspect gloves for tears or punctures before use.

  • Extended Contact or Immersion: For procedures involving larger quantities or prolonged handling, double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., neoprene) is required to prevent permeation.[7][8] Consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Contamination Protocol: Gloves must be removed and replaced immediately if contact with the chemical is known or suspected. Never wear contaminated gloves outside of the immediate work area.

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee that exposure will be maintained below permissible limits, or if irritation is experienced.[5]

  • For Solid/Dust Handling: If weighing or transferring the solid material outside of a fume hood is unavoidable, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters is required.

  • For Vapors or Emergency Use: If the material is heated or if there is a spill, a full-face respirator with organic vapor/acid gas cartridges may be necessary.[9] Use of such a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[6]

Operational Plan: A Step-by-Step Handling Workflow

This section provides a procedural workflow for safely handling 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile from receipt to use.

  • Preparation and Pre-Work Inspection:

    • Designate a specific work area within a chemical fume hood.

    • Ensure the fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the hood.

    • Prepare a waste container specifically for halogenated organic waste.

  • Donning PPE:

    • Put on the required lab coat, long pants, and closed-toe shoes.

    • Don safety goggles (and face shield if required).

    • Don the appropriate gloves (nitrile or neoprene).

  • Chemical Handling (Weighing and Transfer):

    • Perform all manipulations of the solid compound within the fume hood to contain dust.

    • Use a spatula to carefully transfer the required amount from the stock container to a tared weigh boat or glassware. Avoid creating airborne dust.

    • Close the primary stock container immediately after dispensing.

  • Post-Handling and Cleanup:

    • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Carefully remove gloves, turning them inside out, and dispose of them in the designated solid waste container.

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.

Below is a diagram illustrating the safe handling workflow.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Risk_Assessment Risk Assessment & SOP Review Prep_Area Prepare Fume Hood & Equipment Risk_Assessment->Prep_Area Don_PPE Don Required PPE (Goggles, Lab Coat, Gloves) Prep_Area->Don_PPE Weigh Weigh & Transfer Chemical Don_PPE->Weigh React Perform Reaction/Procedure Weigh->React Decontaminate Decontaminate Surfaces & Glassware React->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE Doff & Dispose of PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow Diagram.

Spill and Disposal Procedures

Emergency Spill Response
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety personnel immediately.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency responders to clean up the spill.

Waste Disposal Plan

Due to its halogenated nature, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile and any materials contaminated with it must be treated as hazardous waste.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, paper towels, and excess chemical in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[10]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste."

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[10] Never dispose of this chemical down the drain or in regular trash.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.). Princeton University. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). SafetyInfo. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Green Criteria for Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Safely handling a liter of Bromine? (2017). Reddit. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.